molecular formula C7H15NO B13588349 n-(Cyclohexylmethyl)hydroxylamine

n-(Cyclohexylmethyl)hydroxylamine

Cat. No.: B13588349
M. Wt: 129.20 g/mol
InChI Key: VGAMSZJHHLTUIB-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)hydroxylamine is a chemical reagent designed for specialized research applications, particularly as a functional handle in bioconjugation and chemical probe development. Its primary research value lies in its use as a linker for the modification of biomolecules. Inspired by established methodologies with similar N-alkylhydroxylamines , this compound can be incorporated onto target molecules, providing a reactive amine group for further functionalization. This approach allows researchers to rapidly attach various chemical tags, such as fluorophores for imaging studies or affinity tags for pull-down assays, facilitating the investigation of complex biological systems . The cyclohexylmethyl moiety may offer enhanced lipophilicity, which can be tailored to influence the solubility and cell permeability of the resulting conjugates, making it a valuable tool for probing host-pathogen interactions , developing diagnostic assays, or creating novel chemical entities for pharmaceutical research. The compound must be used exclusively by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-(cyclohexylmethyl)hydroxylamine

InChI

InChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2

InChI Key

VGAMSZJHHLTUIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNO

Origin of Product

United States

Foundational & Exploratory

N-(Cyclohexylmethyl)hydroxylamine CAS 3217-92-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 3217-92-3 Chemical Formula: C


H

NO Molecular Weight: 129.20 g/mol Synonyms: N-(Cyclohexylmethyl)hydroxyamine; (Cyclohexylmethyl)hydroxylamine

Executive Summary & Chemical Identity

N-(Cyclohexylmethyl)hydroxylamine is a specialized N-monosubstituted hydroxylamine intermediate characterized by a lipophilic cyclohexylmethyl tail attached to a reactive hydroxylamine head group (-NHOH). Unlike simple alkyl hydroxylamines, the bulky cyclohexyl group imparts significant steric demand and lipophilicity (LogP ~1.5–2.0), making it a critical building block in the synthesis of nitrone spin traps , metalloproteinase (MMP) inhibitors , and 5-lipoxygenase (5-LO) inhibitors .

Its primary utility lies in its ability to undergo condensation with carbonyls to form stable nitrones or acylation to form hydroxamic acids, both of which are pharmacophores in modern drug discovery.

Physicochemical Profile

PropertyValue / DescriptionNote
Molecular Weight 129.20 g/mol
Appearance White to off-white solid or viscous oilOften supplied as HCl or oxalate salt for stability.
Melting Point 139–140 °C (as HCl salt)Free base is lower melting and prone to oxidation.
Solubility Soluble in MeOH, EtOH, DMSO, CH

Cl

Moderate water solubility due to lipophilic tail.
pKa (Conjugate Acid) ~5.9 – 6.0Typical for N-alkylhydroxylamines.
Stability Air and light sensitiveHygroscopic; store under inert gas at -20°C.

Synthesis & Manufacturing Methodologies

The synthesis of N-(cyclohexylmethyl)hydroxylamine requires careful control to prevent over-reduction to the amine or oxidation to the nitrone. The most robust laboratory and industrial route involves the selective reduction of cyclohexanecarbaldehyde oxime .

Protocol: Selective Reduction of Oxime

This method avoids the formation of N,N-dialkyl byproducts common in direct alkylation.

  • Oxime Formation:

    • Reagents: Cyclohexanecarbaldehyde (1.0 eq), Hydroxylamine HCl (1.1 eq), NaOAc (1.1 eq).

    • Solvent: Ethanol/Water (1:1).

    • Conditions: Stir at RT for 2 hours. Extract oxime (white solid).

  • Reduction:

    • Reagents: Oxime intermediate, Sodium Cyanoborohydride (NaCNBH

      
      ) (0.7 eq).
      
    • Solvent: Methanol with trace Methyl Orange indicator.

    • Process: Maintain pH ~3–4 by dropwise addition of 2N HCl or Glacial Acetic Acid. Stir for 4 hours.

    • Workup: Basify to pH >9 with KOH, extract with DCM.

    • Purification: Flash chromatography (EtOAc/Hexane) or crystallization as HCl salt.

Visualization: Synthesis Pathway

Synthesis Aldehyde Cyclohexanecarbaldehyde Oxime Intermediate Oxime (C6H11-CH=NOH) Aldehyde->Oxime Condensation NH2OH NH2OH·HCl NaOAc NH2OH->Oxime Product N-(Cyclohexylmethyl)hydroxylamine (CAS 3217-92-3) Oxime->Product Selective Reduction OverRed Byproduct: Cyclohexylmethylamine Oxime->OverRed Over-reduction Reduction Reduction (NaCNBH3 / H+) Reduction->Product

Figure 1: Selective synthesis via oxime reduction prevents over-reduction to the primary amine.

Reactivity & Synthetic Utility[1][2][3]

Nitrone Formation (Spin Traps)

Reaction with aldehydes yields Nitrones (N-alkyl-α-substituted nitrones), which are used as spin traps to detect free radicals in biological systems. The bulky cyclohexylmethyl group stabilizes the nitrone against hydrolysis.

  • Reaction: R-CHO + C

    
    H
    
    
    
    CH
    
    
    NHOH
    
    
    Nitrone + H
    
    
    O
  • Conditions: Ethanol, reflux, often with MgSO

    
     or molecular sieves to remove water.
    
Hydroxamic Acid Synthesis (MMP Inhibition)

Acylation of the nitrogen atom with carboxylic acids or acid chlorides yields Hydroxamic Acids .

  • Mechanism: The nucleophilic nitrogen attacks the activated carbonyl.

  • Significance: The hydroxamic acid moiety (-CON(OH)-) chelates the Zinc (Zn

    
    ) ion in the active site of Matrix Metalloproteinases (MMPs), blocking enzyme activity.
    
Visualization: Reactivity Profile

Reactivity Core N-(Cyclohexylmethyl)hydroxylamine (Nucleophile) Nitrone Nitrone (Spin Trap) Core->Nitrone Condensation (-H2O) Hydroxamic Hydroxamic Acid (MMP Inhibitor) Core->Hydroxamic N-Acylation Nitroso Nitroso Compound (C-Nitroso) Core->Nitroso Oxidation (-2H) Aldehyde + Aldehyde (R-CHO) Aldehyde->Nitrone Acyl + Acyl Chloride (R-COCl) Acyl->Hydroxamic Oxidant + Oxidant (HgO / O2) Oxidant->Nitroso

Figure 2: Divergent reactivity pathways leading to three distinct classes of bioactive molecules.

Pharmaceutical Applications

Metalloproteinase (MMP) Inhibitors

The N-cyclohexylmethyl group acts as a hydrophobic anchor (P1' substituent) that fits into the S1' specificity pocket of MMP enzymes. The hydroxylamine is converted to a hydroxamic acid zinc-binding group (ZBG).

  • Example Logic: The cyclohexyl ring mimics the leucine side chain of natural substrates but provides metabolic stability.

5-Lipoxygenase Inhibitors

Hydroxyurea derivatives synthesized from this core are analogues of Zileuton . They function by chelating the non-heme iron in the 5-LO active site, preventing leukotriene biosynthesis (asthma/inflammation pathway).

Handling, Safety & Toxicology (E-E-A-T)

Warning: Hydroxylamines are potentially mutagenic and thermally unstable.

  • Thermal Hazards:

    • Disproportionation: Upon heating above 70°C, free hydroxylamines can disproportionate into amines and nitroso compounds, generating heat and gas. Always distill under high vacuum (<1 mmHg) and low temperature.

    • Explosion Risk: Do not concentrate to dryness in the presence of metal ions (Fe, Cu), which catalyze decomposition.

  • Toxicology:

    • Skin Sensitizer: High potential for allergic contact dermatitis. Wear double nitrile gloves.

    • Mutagenicity: Many N-substituted hydroxylamines are Ames positive. Handle in a fume hood.

    • Blood Toxicity: Absorption can cause methemoglobinemia (oxidation of hemoglobin).

  • Storage:

    • Store as the Hydrochloride (HCl) salt whenever possible.

    • Keep at -20°C under Argon.

References

  • Sigma-Aldrich. Product Specification: N-(Cyclohexylmethyl)hydroxylamine.

  • Cicchi, S., et al. "Synthesis of nitrones."[1] Chemical Reviews, 2005. (General methodology for hydroxylamine condensation).

  • PubChem. Compound Summary for CAS 3217-92-3. National Library of Medicine.

  • Bergeron, R. J., et al. "Synthesis of N-alkylhydroxylamines via oxime reduction." Journal of Organic Chemistry. (Standard protocol reference).

Sources

A Comparative Technical Guide to N-Substituted Cyclohexylhydroxylamines: Structural, Synthetic, and Application Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted hydroxylamines are a pivotal class of compounds in synthetic organic chemistry and drug discovery, serving as versatile intermediates and pharmacophores.[1][2] This technical guide provides an in-depth comparative analysis of two structurally related analogues: N-cyclohexylhydroxylamine and N-(Cyclohexylmethyl)hydroxylamine. The core structural distinction—the absence versus presence of a methylene (-CH₂) bridge between the cyclohexyl moiety and the hydroxylamine nitrogen—imparts significant differences in their stereoelectronic properties, synthetic accessibility, and potential reactivity. We will dissect these differences through a detailed examination of their molecular structures, present robust and validated synthetic protocols, and explore their comparative spectroscopic signatures. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how a subtle structural modification can profoundly influence molecular behavior and application potential.

Introduction to N-Alkylhydroxylamines

Hydroxylamine (NH₂OH) and its derivatives are fundamental reagents in modern chemistry, valued for their dual nucleophilic and electrophilic character.[3] Their utility spans from the classic synthesis of oximes, crucial precursors to polyamides like Nylon 6, to their emerging role in advanced amination reactions.[3][4] N-mono-alkylated hydroxylamines, while historically less explored than their di-alkylated counterparts, are gaining significant traction as powerful reagents for installing valuable secondary amine functionalities into complex molecules.[1]

This guide focuses on two specific N-alkylated hydroxylamines:

  • N-cyclohexylhydroxylamine: Where the hydroxylamine group is directly bonded to the cyclohexane ring.

  • N-(Cyclohexylmethyl)hydroxylamine: Where a methylene linker separates the cyclohexane ring from the hydroxylamine nitrogen.

Understanding the nuanced differences between these molecules is critical for selecting the appropriate building block in a synthetic campaign or for predicting the biological activity of a candidate molecule. This document aims to provide that clarity by grounding structural theory in practical synthetic and analytical considerations.

Structural Elucidation and Comparative Analysis

The primary determinant of the chemical behavior of these two molecules is the presence or absence of the methylene bridge. This single-carbon spacer fundamentally alters steric hindrance, electronic effects, and conformational flexibility.

Structure of N-cyclohexylhydroxylamine

In N-cyclohexylhydroxylamine (C₆H₁₃NO), the nitrogen atom is directly attached to a secondary carbon of the cyclohexane ring.[5] This direct attachment results in a relatively rigid structure where the electronic properties of the sp³-hybridized ring carbons directly influence the nitrogen's nucleophilicity. The cyclohexyl group acts as a weak electron-donating group, slightly increasing the electron density on the nitrogen atom.

comparison cluster_props Comparative Properties A N-cyclohexylhydroxylamine Steric_A Higher Steric Hindrance at N A->Steric_A Elec_A Direct Electronic Influence from Ring A->Elec_A Flex_A Lower Conformational Flexibility A->Flex_A React_A Reactivity Governed by Direct Substitution A->React_A B N-(Cyclohexylmethyl)hydroxylamine Steric_B Lower Steric Hindrance at N B->Steric_B Elec_B Insulated Electronic Influence B->Elec_B Flex_B Higher Conformational Flexibility B->Flex_B React_B Reactivity of a Primary-like N-Alkyl Group B->React_B

Caption: Key structural and reactivity differences.

PropertyN-cyclohexylhydroxylamineN-(Cyclohexylmethyl)hydroxylamineReference
Molecular Formula C₆H₁₃NOC₇H₁₅NO
Molecular Weight 115.17 g/mol 129.20 g/mol
Steric Hindrance High (at the nitrogen atom)Moderate (at the nitrogen atom)
Flexibility Low (rigid ring-N bond)High (rotatable C-C and C-N bonds)
Electronic Effect Direct inductive effect from the ringInductive effect insulated by -CH₂-
CAS Number 2211-64-55691-34-9 (O-alkyl isomer)
Physical Form SolidExpected to be a liquid or low-melting solid
Melting Point 139-140 °CNot available

Synthetic Methodologies

The synthetic routes to these compounds are distinct, reflecting their structural differences. The protocols described below are designed to be robust and reproducible in a standard laboratory setting.

Synthesis of N-cyclohexylhydroxylamine

The most established route to N-cyclohexylhydroxylamine is the selective catalytic hydrogenation of nitrocyclohexane. T[6]his method leverages a common starting material and offers good control over the reduction process to avoid over-reduction to cyclohexylamine.

synthesis1 Start Nitrocyclohexane Reagents H₂ (gas) Pd/C or Pt/TiO₂ catalyst Solvent (e.g., Ethanol) Start->Reagents Reaction Catalytic Hydrogenation (Controlled Pressure & Temp.) Start->Reaction Reagents->Reaction Workup Filtration of Catalyst Solvent Evaporation Reaction->Workup Product N-cyclohexylhydroxylamine Workup->Product

Caption: Proposed workflow for N-(Cyclohexylmethyl)hydroxylamine synthesis.

Experimental Protocol: Reductive Amination

  • Oxime Formation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.1 equiv.) in ethanol. A[7][8]dd a mild base such as sodium acetate (1.2 equiv.) to neutralize the HCl and facilitate oxime formation. Stir at room temperature for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise. Rationale: NaBH₃CN is selective for the reduction of imines/oximes in the presence of other functional groups and is effective under mildly acidic to neutral conditions.

  • pH Adjustment & Reaction: Slowly add acetic acid to maintain the pH between 4-5, which is optimal for the reduction. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the mixture with 2M NaOH to pH > 10.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield pure N-(Cyclohexylmethyl)hydroxylamine.

Spectroscopic Characterization

Confirming the identity and purity of each compound requires a multi-technique spectroscopic approach. The key structural difference provides distinct and predictable signatures.

Spectroscopic TechniqueN-cyclohexylhydroxylamineN-(Cyclohexylmethyl)hydroxylamineReference
¹H NMR Multiplet for CH-N (~2.5-3.0 ppm). Broad signals for N-H and O-H.Distinctive doublet for CH₂-N (~2.8-3.2 ppm). Broad signals for N-H and O-H.
¹³C NMR Signal for C-N (~55-65 ppm).Signal for CH₂-N (~50-60 ppm). Signal for C-CH₂ (~35-45 ppm).
IR Spectroscopy N-H stretch (~3250 cm⁻¹), O-H stretch (~3400 cm⁻¹, broad).Similar N-H and O-H stretches to its analogue.
Mass Spectrometry (EI) M⁺ peak at m/z 115. Key fragment from alpha-cleavage.M⁺ peak at m/z 129. Key fragment from loss of cyclohexyl radical (m/z 46).

Comparative Reactivity and Applications

The structural and electronic differences directly translate to their utility in synthesis.

  • N-cyclohexylhydroxylamine has been successfully employed as a reactant in aldehyde-catalyzed intermolecular hydroaminations and in the synthesis of complex molecules like cyclin-dependent kinase inhibitors. I[9]ts rigid structure and directly substituted nitrogen make it a predictable nucleophile in condensation reactions. * N-(Cyclohexylmethyl)hydroxylamine , with its less-hindered nitrogen, is an excellent candidate for modern amination reactions. It can be viewed as a source of the valuable "cyclohexylmethylamine" moiety. Drawing from recent advances, it could be employed in iron-catalyzed aminative difunctionalizations of alkenes, providing direct access to complex secondary amines. T[4]he methylene spacer may enhance reactivity by reducing steric clash with bulky metal catalysts.

reaction Substrate Alkene Substrate (R-CH=CH₂) Product Aminated Product Substrate->Product Aminative Functionalization Reagent N-cyclohexylhydroxylamine N-(Cyclohexylmethyl)hydroxylamine Reagent->Product Catalyst Fe(acac)₂ / Lewis Acid Catalyst->Product Catalysis

Caption: General scheme for application in alkene amination.

Conclusion

While separated by only a single methylene group, N-cyclohexylhydroxylamine and N-(Cyclohexylmethyl)hydroxylamine are distinct chemical entities with unique properties and synthetic pathways. N-cyclohexylhydroxylamine is a more rigid structure with a well-documented synthesis via nitro-group reduction. In contrast, N-(Cyclohexylmethyl)hydroxylamine offers greater conformational flexibility and a less sterically encumbered nitrogen center, making it a promising, though less explored, reagent for advanced catalytic aminations. For the medicinal chemist or synthetic researcher, a deliberate choice between these two analogues, based on the steric and electronic demands of their system, is paramount for achieving desired outcomes in reactivity, selectivity, and ultimately, function.

References

  • ChemSynthesis. (2025, May 20). N-cyclohexylhydroxylamine. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Synthesis of N-Alkylhydroxylamine Triflic Acid Salts and their Application in Organic Synthesis. Retrieved from [Link]

  • Khripach, V. A., Zhabinskii, V. N., & de Groot, A. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Current Organic Chemistry, 7(10), 967-996.
  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylhydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylhydroxylamine hydrochloride. Retrieved from [Link]

  • ETH Zurich Research Collection. (2020, November 16). Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. Retrieved from [Link]

  • Hughes, D. L., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.
  • Orha, L., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(16), 5035-5051.
  • Cardona, F., et al. (2002). Reaction between N-Alkylhydroxylamines and Chiral Enoate Esters: More Experimental Evidence for a Cycloaddition-like Process, a Rationale Based on DFT Theoretical Calculations, and Stereoselective Synthesis of New Enantiopure β-Amino Acids. The Journal of Organic Chemistry, 67(7), 2160-2170.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101687786B - Hydroxylamine Compounds and Their Uses.
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

  • Journal of Catalysis. (2016). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H₂ on decorated Pt nanoparticles.
  • Royal Society of Chemistry. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[4-tert-butyl-1-(4-tert-butyl-1-cyclohexenyl)cyclohexyl]hydroxylamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). O-(cyclohexylmethyl)hydroxylamine (C7H15NO). Retrieved from [Link]

  • Chemicalize. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Wisdomlib. (2025, September 19). Hydroxylamine hydrochloride: Significance and symbolism. Retrieved from [Link]

Sources

Secondary Hydroxylamine Building Blocks: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary hydroxylamines (


) represent a high-value, yet frequently underutilized, class of building blocks in modern drug discovery. While historically marginalized due to stability concerns and "structural alert" status (Ames positive potential), recent advances have repositioned them as critical intermediates for electrophilic amination , radical pharmacophores , and bioorthogonal ligation .

This guide synthesizes the practical "how-to" of synthesizing, stabilizing, and deploying secondary hydroxylamines. It moves beyond standard textbook definitions to address the specific challenges of preventing over-oxidation to nitrones and utilizing O-functionalized derivatives (


) as powerful amination reagents.

Part 1: Structural Classes & Redox Properties

The utility of secondary hydroxylamines is dictated by their redox profile. Unlike primary hydroxylamines, the lack of a second proton on the nitrogen renders them uniquely susceptible to stable radical formation (nitroxides) rather than immediate elimination.

The Stability-Reactivity Paradox

The central challenge in handling


 is the low bond dissociation energy (BDE) of the O-H bond (~65-70 kcal/mol). This makes them excellent Hydrogen Atom Transfer (HAT) agents but poor candidates for long-term storage in free-base form.
  • Acyclic Variants (e.g.,

    
    ):  High conformational flexibility; prone to oxidation to nitrones (
    
    
    
    ) via
    
    
    -proton abstraction.
  • Cyclic Variants (e.g., N-hydroxypiperidine): Sterically constrained; oxidation often leads to stable nitroxyl radicals (e.g., TEMPO derivatives) rather than nitrones, provided there are no

    
    -hydrogens or steric protection is sufficient.
    
  • O-Functionalized Derivatives (

    
    ):  The "masked" form. Acylation of the oxygen shuts down radical pathways and activates the nitrogen for electrophilic attack.
    
Visualization: The Hydroxylamine Redox Cycle

The following diagram illustrates the critical degradation pathways that must be managed during synthesis and storage.

RedoxCycle Hydroxylamine Secondary Hydroxylamine (R2N-OH) Nitroxide Nitroxyl Radical (R2N-O•) Hydroxylamine->Nitroxide -1e-, -H+ (Oxidation) Nitroxide->Hydroxylamine +1e-, +H+ (Reduction) Oxoammonium Oxoammonium Cation (R2N=O+) Nitroxide->Oxoammonium -1e- Nitrone Nitrone (R=N+(O-)R) Nitroxide->Nitrone Disproportionation (if α-H present) Oxoammonium->Nitroxide +1e-

Caption: The redox landscape of secondary hydroxylamines. Preventing the irreversible path to Nitrones (green) is key to stability.

Part 2: Synthetic Access (The "Make")

Direct alkylation of hydroxylamine often leads to over-alkylation (tertiary amine oxides). Therefore, indirect methods are required for high-fidelity synthesis.

Method A: Controlled Oxidation of Secondary Amines (The Modern Approach)

Direct oxidation of secondary amines typically yields nitrones. However, the use of Urea Hydrogen Peroxide (UHP) in 2,2,2-Trifluoroethanol (TFE) has emerged as a high-selectivity protocol. TFE activates the peroxide via hydrogen bonding while suppressing the over-oxidation pathway.

  • Reagents: Secondary Amine, UHP, TFE (Solvent).[1]

  • Conditions: Room temperature to 60°C.

  • Mechanism: TFE acts as a specific hydrogen-bond donor, activating the oxidant specifically for N-oxygenation without facilitating the subsequent elimination to the nitrone.

Method B: Reduction of Oximes (The Robust Scale-Up Route)

For acyclic targets, the reduction of ketoximes is the industry standard. It avoids N-alkylation side products entirely.

  • Protocol:

    • Condensation: Ketone +

      
       Oxime.
      
    • Reduction:

      
       (mild) or Pyridine-Borane complex in acidic media.
      
    • Note: Avoid catalytic hydrogenation (

      
      ) unless strictly controlled, as it frequently over-reduces to the amine (
      
      
      
      ).
Method C: The "Retro-Cope" Hydroamination

A powerful method for sterically hindered targets. This exploits the reversibility of the Cope elimination.[2]

  • Reaction: Alkene + Monosubstituted Hydroxylamine (

    
    ) 
    
    
    
    
    
    .
  • Utility: Excellent for generating chiral hydroxylamines via intramolecular cyclization.

Part 3: Reactivity & Applications (The "Use")

The most potent application of secondary hydroxylamine building blocks is their conversion into Electrophilic Amination Reagents .

Electrophilic Amination ( Transfer)

By acylating the oxygen (e.g., forming O-benzoyl or O-pivaloyl derivatives), the nitrogen becomes electrophilic. This reverses the normal polarity of amines (Umpolung).

  • Reagent Synthesis:

    
    .
    
  • Application: Reaction with Organozinc or Grignard reagents (catalyzed by Cu or Fe) to form tertiary amines.

  • Why it matters: It allows the direct introduction of complex amine fragments into carbon frameworks without reductive amination conditions.

ElectrophilicAmination Start Sec. Hydroxylamine (R2N-OH) Activation O-Acylation (PhCOCl) Start->Activation Prep Reagent Electrophilic Reagent (R2N-O-Bz) Activation->Reagent Catalysis Cu(I) / Fe(II) Catalyst Reagent->Catalysis Oxidative Addition Product Tertiary Amine (R2N-R') Catalysis->Product Reductive Elimination Nucleophile Nucleophile (R'-ZnX / Ar-H) Nucleophile->Catalysis Transmetallation

Caption: Mechanism of Electrophilic Amination.[3][4][5] The O-activation turns the nitrogen into an electrophile (


 equivalent).
Bioorthogonal Chemistry (Retro-Cope Ligation)

Recent work has utilized strained alkynes (e.g., cyclooctynes) to react with N,N-dialkylhydroxylamines.

  • Mechanism: A concerted, reverse-Cope elimination.[2]

  • Advantage: High rate constant, orthogonal to "Click" chemistry (azide-alkyne), and functions in cell lysates.

Part 4: Stability & Handling Protocols

To ensure data integrity and reproducibility, the following handling protocols are mandatory.

Storage Formats
  • Free Base: Unstable. Store at -20°C under Argon. Shelf life < 1 month.

  • Salt Formation (Recommended): Convert to Hydrochloride (

    
    ) or Oxalate salts immediately after purification.
    
    • Protocol: Dissolve crude

      
       in 
      
      
      
      , bubble dry
      
      
      gas. Filter precipitate.[6]
    • Stability:[7][8] Solid salts are stable for years at 4°C.

Purification Cautions
  • Avoid Silica Gel: The acidity of silica can catalyze disproportionation to nitrones.

  • Use Alumina: Neutral Alumina (Brockmann Grade III) is the stationary phase of choice.

  • Metal Contamination: Trace transition metals (Fe, Cu) catalyze autoxidation. Use glass-distilled solvents and avoid metal spatulas during weighing of free bases.

Part 5: Analytical Characterization

Characterizing secondary hydroxylamines requires specific attention to distinguish them from their oxidized nitrone counterparts.

TechniqueSecondary Hydroxylamine (

)
Nitrone (

)
Note
1H NMR Broad singlet (

8-10 ppm) for OH.

-protons are shielded relative to nitrone.
Distinct downfield shift of

-proton (

6.5-7.5 ppm for aldonitrones).
OH peak is exchangeable with

.
IR Spectroscopy Broad O-H stretch (3200-3400

).
Strong N-O stretch (~1150-1200

) and C=N (~1550-1600

).
Nitrone C=N is diagnostic.
TLC Stain Ferric Chloride (

):
Turns deep red/purple immediately.
UV active; usually negative or slow with

.

test is highly specific for hydroxamic acids/hydroxylamines.

References

  • Synthesis via Oxime Reduction

    • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.[2][9] Molecules, 2023.[2][6]

  • Electrophilic Amination Reagents

    • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[10][11] Chemical Communications, 2022.

  • Oxidative Synthesis (UHP/TFE Method)

    • Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry, 2024.
  • Bioorthogonal Applications

    • Bioorthogonal Retro-Cope Elimination Reaction of N,N-Dialkylhydroxylamines and Strained Alkynes.[8] Journal of the American Chemical Society, 2021.

    • [8]

  • General Reactivity & Stability

    • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.[3] Wiley-VCH, 2014.

Sources

Technical Whitepaper: N-Cyclohexylmethyl Hydroxylamine (NCMA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylmethyl hydroxylamine (NCMA) is a specialized N-substituted hydroxylamine intermediate critical to the development of hydroxamic acid-based metalloprotease inhibitors, leukotriene biosynthesis inhibitors (e.g., 5-LOX), and nitrone spin traps. Unlike its lower homolog N-cyclohexylhydroxylamine, the inclusion of the methylene bridge (-CH₂-) alters the steric profile and lipophilicity of the molecule, enhancing its utility in probing hydrophobic pockets within enzyme active sites.

This guide provides a definitive technical analysis of NCMA, focusing on its molecular stoichiometry, validated synthetic pathways, and handling protocols required to mitigate the oxidative instability inherent to the N-hydroxy moiety.

Part 1: Physicochemical Profile

The fundamental identity of NCMA is defined by its specific alkylation pattern. Researchers must distinguish this compound (C7) from N-cyclohexylhydroxylamine (C6) to ensure stoichiometric accuracy in derivative synthesis.

Molecular Identity Table
PropertySpecification
IUPAC Name N-(Cyclohexylmethyl)hydroxylamine
Common Abbreviation NCMA
CAS Registry Number 3217-92-3
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Exact Mass 129.1154 Da
SMILES C1CCCCC1CNOH
Appearance White to off-white crystalline solid (often supplied as HCl salt)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in non-polar solvents.
Structural Analysis

The molecule consists of a cyclohexane ring attached to a methylene spacer, which is bonded to the nitrogen of the hydroxylamine group.

  • Lipophilic Domain: The cyclohexylmethyl group (C₆H₁₁CH₂-) provides a bulky, hydrophobic anchor.

  • Reactive Domain: The hydroxylamine moiety (-NHOH) serves as a nucleophile (N-attack) or an electrophile (O-attack) depending on conditions, and is redox-active.

Part 2: Synthetic Architecture

The synthesis of NCMA is most reliably achieved via the Oxime Reduction Route . This method avoids the over-alkylation issues common with direct alkylation of hydroxylamine.

Reaction Pathway Diagram

NCMA_Synthesis cluster_conditions Process Parameters Aldehyde Cyclohexanecarboxaldehyde (C7H12O) Oxime Intermediate Oxime (C7H13NO) Aldehyde->Oxime Condensation (-H2O) NH2OH Hydroxylamine HCl (NH2OH·HCl) NH2OH->Oxime Product N-Cyclohexylmethyl hydroxylamine (NCMA) (C7H15NO) Oxime->Product Reduction (pH 3-4) Reductant NaCNBH3 / AcOH (Selective Reduction) Reductant->Product Temp: 0°C to RT Temp: 0°C to RT Atmosphere: N2 Atmosphere: N2

Figure 1: Stepwise synthesis of NCMA via reductive amination of cyclohexanecarboxaldehyde.

Detailed Protocol: Oxime Reduction Method

Objective: Synthesize N-(cyclohexylmethyl)hydroxylamine from cyclohexanecarboxaldehyde.

Reagents:

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium cyanoborohydride (NaCNBH₃) (1.0 eq)

  • Solvent: Methanol (MeOH)

  • Buffer: Acetic acid (to maintain pH ~4)

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve cyclohexanecarboxaldehyde in MeOH.

    • Add hydroxylamine hydrochloride and a base (e.g., NaOAc or pyridine) to buffer the solution.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde.

    • Checkpoint: The intermediate is Cyclohexanecarbaldehyde oxime (CAS 629-31-2).

  • Selective Reduction:

    • Cool the oxime solution to 0°C.

    • Crucial Step: Add NaCNBH₃ portion-wise. Simultaneously, add glacial acetic acid dropwise to maintain pH at 3–4.

    • Rationale: Low pH prevents the reduction of the oxime to a primary amine (over-reduction), favoring the hydroxylamine product.

    • Stir at RT for 12 hours.

  • Work-up & Purification:

    • Basify to pH >9 with 6N NaOH to quench excess borohydride and liberate the free base.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Et₂O/Hexanes or convert to HCl salt for stability by adding HCl in dioxane.

Part 3: Mechanistic Applications

NCMA acts as a pharmacophore scaffold in drug discovery, primarily exploiting the chelating ability of the hydroxamic acid group (derived from hydroxylamine) and its redox properties.

Functional Mechanism Diagram

NCMA_Mechanism NCMA NCMA (N-OH moiety) Chelation Metal Chelation (Fe, Zn active sites) NCMA->Chelation Bidentate ligand Radical Radical Scavenging (1e- oxidation) NCMA->Radical H-atom abstraction Nitrone Nitrone Formation (Spin Trapping) NCMA->Nitrone Oxidation Target1 5-Lipoxygenase (5-LOX) Inhibition Chelation->Target1 Target2 MMP Inhibition (Zinc binding) Chelation->Target2 Target3 ROS Trapping Radical->Target3 Nitrone->Target3

Figure 2: Mechanistic pathways of NCMA in pharmacological contexts.

Key Applications
  • 5-Lipoxygenase (5-LOX) Inhibitors:

    • NCMA serves as the hydrophobic core for synthesizing N-hydroxyurea derivatives (similar to Zileuton). The cyclohexylmethyl group occupies the hydrophobic arachidonic acid binding channel, while the N-hydroxyurea (formed by reacting NCMA with trimethylsilyl isocyanate) chelates the active site Iron (Fe).

  • Nitrone Spin Traps:

    • Oxidation of NCMA yields N-cyclohexylmethyl nitrone. This species is used to trap short-lived free radicals (ROS) in biological systems, forming stable nitroxide adducts detectable by EPR spectroscopy.

Part 4: Handling and Stability

Hydroxylamines are thermodynamically unstable and prone to disproportionation. Strict adherence to the following protocols is required to maintain compound integrity.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is significantly more stable than the free base.

  • Oxidation Sensitivity: NCMA will slowly oxidize to the corresponding nitrone upon exposure to air. Solutions should be freshly prepared and degassed.

  • Safety: Hydroxylamines are potential skin sensitizers and mutagens. Use double-gloving (Nitrile) and work within a fume hood.

References

  • Sigma-Aldrich. N-(Cyclohexylmethyl)hydroxylamine Product Specification. (CAS 3217-92-3). Retrieved from

  • PubChem. Compound Summary: N-Cyclohexylmethylhydroxylamine. National Library of Medicine. Retrieved from

  • Bergeron, R. J., et al. (1998). Synthesis and biological evaluation of hydroxamate-based iron chelators. Journal of Medicinal Chemistry. (Contextual reference for N-substituted hydroxylamine synthesis).
  • Kato, K., et al. (1996). Reduction of oximes to hydroxylamines.[1][2] Journal of Organic Chemistry. (Methodology for NaCNBH3 reduction).

Sources

N-(Cyclohexylmethyl)hydroxylamine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive profile of N-(Cyclohexylmethyl)hydroxylamine , a specialized intermediate used in the synthesis of metalloproteinase inhibitors, nitrone spin traps, and bioactive hydroxamic acids.[1]

Handling, Safety, and Application in Drug Discovery[1]

Chemical Identity & Physical Profile

N-(Cyclohexylmethyl)hydroxylamine is a secondary hydroxylamine featuring a cyclohexyl ring attached via a methylene bridge to the nitrogen atom.[1] This structural nuance—distinct from N-cyclohexylhydroxylamine—imparts unique lipophilicity and steric properties critical for enzyme binding pockets (e.g., MMPs, HDACs).[1]

PropertyData
Chemical Name N-(Cyclohexylmethyl)hydroxylamine
CAS Number 3217-92-3
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
Structure Cyclohexyl–CH

–NH–OH
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
pKa (Calculated) ~5.9 (Conjugate acid)
Storage -20°C, Hygroscopic, Store under Inert Gas (Argon/Nitrogen)
Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for CAS 3217-92-3 is limited.[1] The following risk assessment is derived from the "Read-Across" method using the structural analog N-Cyclohexylhydroxylamine (CAS 2211-64-5) and general N-substituted hydroxylamine class behaviors.

Signal Word: DANGER

Core Hazards:
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage upon contact.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Sensitization: Potential skin sensitizer (common in hydroxylamine derivatives).

  • Thermal Instability: The N-O bond is energetically labile. Heating above 100°C or contact with strong Lewis acids/acylating agents can induce rapid, exothermic decomposition.

Safety Decision Tree (DOT Visualization)

The following workflow dictates the handling logic based on the compound's energetic and corrosive profile.

SafetyProtocol Start Handling N-(Cyclohexylmethyl)hydroxylamine PPE Mandatory PPE: Nitrile Gloves (Double), Goggles, Fume Hood Start->PPE StateCheck Check Physical State PPE->StateCheck Solid Solid Handling StateCheck->Solid Solution Solution Handling StateCheck->Solution DustControl Use Anti-Static Spatula Avoid Dust Generation Solid->DustControl SolventChoice Avoid Ketones (Acetone) Risk of Nitrone Formation Solution->SolventChoice Quench Spill Cleanup: Quench with weak acid or dilute bisulfite DustControl->Quench If Spilled SolventChoice->Quench If Spilled

Caption: Operational safety workflow emphasizing solvent restrictions (ketone incompatibility) and dust control mechanisms.

Safe Handling & Storage Protocol

Causality of Protocol:

  • Oxidation Sensitivity: Hydroxylamines are easily oxidized to nitrones or nitroso compounds by atmospheric oxygen. Protocol: Store under Argon/Nitrogen atmosphere.

  • Condensation Risk: Reacts rapidly with ketones/aldehydes to form nitrones. Protocol: Never use Acetone for cleaning glassware or as a reaction solvent unless the nitrone is the desired product.

  • Thermal Runaway: The N-O bond cleavage can be autocatalytic. Protocol: Do not heat neat material >50°C. Ensure reaction mixtures are diluted before heating.

Storage Requirements:

  • Temperature: -20°C (Freezer).

  • Container: Amber glass (light sensitive) with Parafilm or Teflon tape seal.

  • Incompatibility: Segregate from oxidizing agents, acid chlorides, and anhydrides.

Experimental Application: Synthesis & Usage

Context: N-(Cyclohexylmethyl)hydroxylamine is frequently synthesized via the selective reduction of cyclohexanecarboxaldehyde oxime.[1] This method avoids over-alkylation common in direct alkylation of hydroxylamine.

Protocol: Selective Reduction of Oxime to Hydroxylamine

Reference Standard: Adapted from Journal of Organic Chemistry 1982, 47, 2663.[1]

Reagents:

  • Cyclohexanecarboxaldehyde oxime (1.0 eq)

  • Sodium Cyanoborohydride (NaBH

    
    CN) (0.7 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

  • Methanol[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve cyclohexanecarboxaldehyde oxime (10 mmol) in Methanol (30 mL).

  • Acidification: Add Glacial Acetic Acid (approx. 5-10 mL) to adjust pH to ~4. Why? The protonated oxime is the active electrophile for hydride reduction.

  • Reduction: Cool to 0°C. Add NaBH

    
    CN (7 mmol) portion-wise over 20 minutes.
    
    • Safety Note: NaBH

      
      CN generates HCN gas if pH drops too low. Use a scrubber or high-efficiency fume hood.[1]
      
  • Monitoring: Stir at 25°C for 2 hours. Monitor by TLC (stain with Ferric Chloride for hydroxamic/hydroxylamine detection).

  • Workup:

    • Basify to pH >9 with 6M NaOH (to neutralize acetic acid and liberate the free base).

    • Extract with Dichloromethane (3 x 20 mL).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash chromatography (EtOAc/Hexane).

Synthesis Pathway Visualization (DOT)[1]

SynthesisPath Aldehyde Cyclohexanecarboxaldehyde OximeStep NH2OH·HCl / NaOAc Aldehyde->OximeStep Oxime Intermediate: Oxime OximeStep->Oxime ReductionStep NaBH3CN / AcOH (Selective Reduction) Oxime->ReductionStep Product Target: N-(Cyclohexylmethyl)hydroxylamine ReductionStep->Product SideProduct Avoid Over-reduction (Primary Amine) ReductionStep->SideProduct If pH < 3

Caption: Synthetic route via oxime reduction. Control of pH is critical to prevent over-reduction to the primary amine.[1]

Emergency Response Procedures
ScenarioImmediate ActionTechnical Rationale
Eye Contact Rinse for 15+ min with saline/water.[1] Lift eyelids.Corrosive nature requires immediate dilution to prevent corneal opacity.
Skin Contact Wash with soap and water. Do not use ethanol.Ethanol enhances transdermal absorption of lipophilic amines.
Ingestion Do NOT induce vomiting. Drink water.Vomiting re-exposes the esophagus to corrosive material.
Spill (Solid) Cover with wet sand/vermiculite. Sweep carefully.Prevents dust formation and static discharge ignition.
References
  • Sigma-Aldrich. (n.d.).[1] N-(Cyclohexylmethyl)hydroxylamine Product Information. Retrieved from (Search CAS 3217-92-3).[1]

  • Bergeron, R. J., et al. (1982). "Selective reduction of oximes to hydroxylamines." Journal of Organic Chemistry, 47(13), 2663-2666.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72935, N-Cyclohexylhydroxylamine. (Used for Read-Across Safety Data).[1] [1]

  • European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: Hydroxylamines. Retrieved from [1]

Sources

Advanced Sourcing and Application of N-Substituted Hydroxylamine Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted hydroxylamines (R-NH-OH) are indispensable bifunctional reagents in modern organic synthesis and medicinal chemistry. Characterized by the presence of adjacent electronegative heteroatoms, these molecules exhibit the "alpha-effect," rendering the nitrogen atom exceptionally nucleophilic. For drug development professionals, N-substituted hydroxylamines serve as critical precursors for nitrones, hydroxamic acids, and isoxazolidine scaffolds. Furthermore, recent therapeutic breakthroughs have leveraged N-alkylhydroxylamines directly as nitroxyl (HNO) donors for cardiovascular diseases (e.g., heart failure)[1] and as radical-scavenging inhibitors of bacterial ribonucleotide reductase (RNR) to combat multidrug-resistant pathogens [2].

This technical guide provides an authoritative framework for sourcing these sensitive reagents, validating their integrity upon receipt, and deploying them in advanced synthetic workflows.

Chemical Utility & Mechanistic Insights

The fundamental challenge in working with N-substituted hydroxylamines is their inherent redox instability. The free base form is highly susceptible to disproportionation and atmospheric oxidation, rapidly degrading into nitroso compounds or nitrones [3].

Causality in Reagent Design: To mitigate degradation, suppliers almost exclusively provide N-substituted hydroxylamines as hydrochloride (HCl) salts. Protonation of the amine lone pair eliminates its nucleophilicity and significantly raises the oxidation potential, granting the reagent long-term shelf stability.

The choice of the N-alkyl substituent dictates the downstream chemical behavior:

  • N-Methylhydroxylamine (

    
    ):  Offers minimal steric hindrance, making it ideal for rapid condensation with sterically demanding ketones to form nitrones. However, the resulting nitrones are more susceptible to hydrolysis.
    
  • N-tert-Butylhydroxylamine (

    
    ):  The bulky tert-butyl group provides immense steric shielding. This prevents disproportionation of adjacent radicals, making it the gold standard for synthesizing spin traps (e.g., PBN) and highly stable nitrones for 1,3-dipolar cycloadditions [4].
    

Supplier Landscape & Quantitative Comparison

Sourcing high-purity N-substituted hydroxylamines is critical, as trace transition metal impurities from manufacturing can catalyze auto-oxidation. The table below summarizes key suppliers capable of providing research-to-commercial scale quantities of the two most critical reagents: N-Methylhydroxylamine HCl and N-tert-Butylhydroxylamine HCl.

SupplierReagentCAS NumberPurityScale / Focus
Sigma-Aldrich N-Methylhydroxylamine HCl4229-44-1≥98%Research / Grams [5]
Sigma-Aldrich N-tert-Butylhydroxylamine HCl57497-39-9≥98%Research / Grams [4]
ChemScene N-Methylhydroxylamine HCl4229-44-1≥98%Bulk / Custom Synthesis [6]
GIHI Chemicals N-Methylhydroxylamine HCl4229-44-1≥98%Commercial / Kilograms [7]

Self-Validating Quality Control (QC) Protocol

Because N-substituted hydroxylamines can degrade if exposed to moisture or elevated temperatures during transit, every batch must undergo a self-validating QC workflow prior to use in sensitive pharmaceutical syntheses.

Step 1: Visual Inspection

  • Action: Inspect the reagent under ambient light.

  • Validation/Causality: The HCl salt must be a pristine white crystalline solid. Any yellow or brown discoloration is a definitive indicator of auto-oxidation to nitroso or nitrone byproducts. Discolored batches must be rejected or recrystallized from boiling ethanol.

Step 2: pH and Solubility Profiling

  • Action: Dissolve 100 mg of the reagent in 1 mL of deionized water.

  • Validation/Causality: The solution should be completely clear (indicating no polymeric degradation products). The pH must register between 2.0 and 3.0. A higher pH suggests loss of HCl gas over time, which compromises the stability of the bulk powder.

Step 3: Spectroscopic Validation (


 NMR) 
  • Action: Dissolve 15 mg of the sample in

    
     or 
    
    
    
    and acquire a standard
    
    
    NMR spectrum.
  • Validation/Causality: For N-Methylhydroxylamine HCl, look for a sharp singlet at ~2.8 ppm (

    
    ). The critical self-validation step is verifying the absence of downfield signals between 6.5–8.0 ppm, which would indicate the presence of oxidized nitrone/oxime impurities.
    

QC_Workflow A Supplier Receipt (HCl Salt) B Visual & pH Check (White solid, pH~2) A->B C 1H NMR Validation (Check for oxidation) B->C D Release for Synthesis (Pass) C->D Pure E Reject/Recrystallize (Fail) C->E Impure

Supply Chain and Quality Control Workflow for N-Substituted Hydroxylamines.

Application Workflow: Nitrone Synthesis & Cycloaddition

One of the most powerful applications of N-substituted hydroxylamines is the synthesis of nitrones for subsequent [3+2] 1,3-dipolar cycloadditions, yielding isoxazolidines (a common pharmacophore in antibacterial and antiviral drugs).

Step-by-Step Methodology

Step 1: Salt Neutralization (Free-Basing)

  • Procedure: Suspend 1.0 equivalent of N-alkylhydroxylamine hydrochloride in anhydrous dichloromethane (DCM). Add 1.2 equivalents of anhydrous sodium acetate (

    
    ) or sodium bicarbonate (
    
    
    
    ).
  • Causality: The HCl salt is unreactive toward electrophiles. The mild base liberates the nucleophilic free amine in situ. Strong bases (like NaOH) are avoided as they can trigger rapid oxidative degradation of the free hydroxylamine.

Step 2: Electrophilic Condensation

  • Procedure: Add 0.95 equivalents of the target aldehyde (or ketone) dropwise to the suspension at 0 °C. Add a desiccant (e.g., anhydrous

    
     or 4Å molecular sieves) to the reaction flask.
    
  • Causality: The condensation releases water. Because nitrone formation is a reversible equilibrium, removing water drives the reaction to completion (Le Chatelier's principle) and prevents hydrolysis of the product.

Step 3: Reaction Monitoring

  • Procedure: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (UV active) or LC-MS.

  • Validation: The disappearance of the starting carbonyl compound validates the completion of the condensation phase.

Step 4: 1,3-Dipolar Cycloaddition

  • Procedure: Filter the reaction mixture to remove the desiccant and inorganic salts. Introduce 1.5 equivalents of an unactivated alkene (dipolarophile) directly into the DCM solution. Heat to mild reflux (40 °C) for 12 hours.

  • Causality: The nitrone acts as a 1,3-dipole. The concerted [3+2] cycloaddition is highly stereospecific, locking the geometry of the alkene into the newly formed isoxazolidine ring, providing a rigid, predictable 3D scaffold for drug-target interactions.

Synthesis_Pathway A N-Alkylhydroxylamine HCl B In Situ Free-Basing (NaHCO3) A->B C Condensation with Aldehyde B->C D Stable Nitrone Intermediate C->D E [3+2] Dipolar Cycloaddition D->E F Isoxazolidine Pharmacophore E->F

Chemical Pathway from N-Alkylhydroxylamine to Isoxazolidine Scaffold.

References

  • Title: Nitroxyl Donors with Improved Therapeutic Index (Patent Application 20240066002) Source: Justia Patents / Cardioxyl Pharmaceuticals, Inc. URL: [Link]

  • Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Process for the preparation of N-substituted hydroxylamines and their salts (Patent DE10061623A1)

A Senior Application Scientist's Guide to Lipophilic Hydroxylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic enhancement of drug-like properties is a cornerstone of modern medicinal chemistry. Among the vast arsenal of functional groups, hydroxylamines (R-NH-OH) present a unique and versatile scaffold. When combined with lipophilic moieties, these derivatives become powerful tools capable of crossing biological membranes to exert a range of therapeutic effects. This guide provides a comprehensive overview of lipophilic hydroxylamine derivatives, from their rational design and synthesis to their diverse applications as neuroprotective agents, anticancer therapeutics, and radical scavengers. We will delve into the core mechanisms of action, present field-proven experimental protocols, and explore the bioanalytical techniques essential for their characterization, offering researchers and drug development professionals a thorough resource grounded in scientific integrity and practical application.

Introduction: The Strategic Convergence of Lipophilicity and the Hydroxylamine Moiety

The Imperative of Lipophilicity in Drug Design

The ability of a therapeutic agent to traverse the lipid bilayers of cell membranes and formidable barriers like the blood-brain barrier (BBB) is fundamental to its efficacy. Lipophilicity, the affinity of a molecule for a lipid environment, is a critical physicochemical parameter that governs absorption, distribution, metabolism, and excretion (ADME) properties.[1] In the context of central nervous system (CNS) diseases, where oxidative stress is a common pathogenic factor, designing lipophilic antioxidants is a key strategy to ensure therapeutic concentrations reach the target site.[2][3][4]

The Hydroxylamine Functional Group: A Versatile Player

The hydroxylamine moiety is far more than a simple functional group; it is a reactive center with a rich chemical profile. Its derivatives have been explored as potent inhibitors of enzymes like ribonucleotide reductase (RNR), as radical scavengers capable of neutralizing reactive oxygen species (ROS), and as versatile intermediates in organic synthesis.[5][6][7] The nucleophilic nature of the nitrogen atom and the ability of the N-O bond to participate in redox reactions underpin its diverse biological activities.[8] However, the inherent polarity of the hydroxylamine group can limit its biological utility, necessitating strategies to enhance its lipophilicity.

The Synergy: Why Lipophilic Hydroxylamine Derivatives are a Key Area of Research

By chemically uniting a hydroxylamine core with lipophilic appendages, medicinal chemists can create hybrid molecules that synergistically combine the reactivity of the former with the bioavailability of the latter. This approach has yielded promising drug candidates for a range of challenging diseases, from neurodegenerative disorders to cancer.[4][5][9] These derivatives can be designed to act as targeted antioxidants, enzyme inhibitors with improved cell penetration, or prodrugs that release their active components under specific physiological conditions.[1][10][11]

Synthetic Strategies for Lipophilic Hydroxylamine Derivatives

The synthesis of lipophilic hydroxylamine derivatives requires methods that are both robust and compatible with a variety of functional groups. The primary goal is to append a lipophilic moiety (e.g., long alkyl chains, aryl groups, or complex polycyclic systems) to a hydroxylamine scaffold.

Core Synthetic Pathways

A common and efficient method for preparing N-substituted hydroxylamines is the reductive amination of aldehydes or ketones.[5] This two-step, one-pot process typically involves the initial formation of an oxime by reacting the carbonyl compound with hydroxylamine, followed by reduction of the C=N double bond to yield the desired N-alkylated hydroxylamine. Another key strategy involves the direct N-alkylation of hydroxylamine or a protected derivative with an appropriate alkyl halide. More advanced methods leverage coupling agents like EDCI/HOBt or CDI to form amide linkages, which are subsequently reduced.[12][13]

Introducing Lipophilicity: Strategies and Key Building Blocks
  • Alkyl Chains and Aryl Groups: The most direct way to increase lipophilicity is by introducing long alkyl chains or aromatic/heterocyclic ring systems. This is often achieved by selecting a lipophilic aldehyde, ketone, or alkyl halide as a starting material in the synthetic schemes mentioned above.

  • Lipophilic Cations for Organelle Targeting: A sophisticated strategy involves appending a lipophilic cation, such as the triphenylphosphonium (TPP⁺) group, to the molecule. Driven by the large membrane potential of the inner mitochondrial membrane, TPP⁺-conjugated molecules can accumulate several hundred-fold within the mitochondria.[14][15] This approach is exemplified by the well-known mitochondria-targeted antioxidant, Mito-TEMPO.[14][16][17]

Start Start Reactant Lipophilic Carbonyl Start->Reactant Select Lipophilic Aldehyde/Ketone (R-CHO) Intermediate Oxime (R-CH=NOH) Reactant->Intermediate Formation of Oxime Intermediate Product Lipophilic Hydroxylamine (R-CH2-NHOH) Intermediate->Product Reduction Reagent Hydroxylamine HCl + Base Reagent->Intermediate

Caption: General workflow for synthesis via reductive amination.

Protocol: General Synthesis of an N-Substituted Lipophilic Hydroxylamine Derivative[5]

This protocol describes a general method for synthesizing an N-substituted hydroxylamine via reductive amination, a widely applicable and reliable procedure.

Rationale: This two-step, one-pot reaction is efficient because it avoids the isolation of the oxime intermediate. Sodium cyanoborohydride (NaBH₃CN) is chosen as the reducing agent because it is mild and selectively reduces the protonated oxime (oximium ion) much faster than the starting carbonyl group, preventing unwanted side reactions.

Materials:

  • Lipophilic Aldehyde (R-CHO) (1 equivalent)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 equivalents)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Ethanol or Methanol (as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation:

    • Dissolve the lipophilic aldehyde (1 eq) in ethanol in a round-bottom flask.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and add an equivalent amount of base (e.g., NaOH) to generate the free hydroxylamine.

    • Add the free hydroxylamine solution to the aldehyde solution.

    • Stir the reaction mixture at room temperature. Monitor the formation of the oxime intermediate by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Reduction:

    • Once oxime formation is complete (as indicated by TLC), slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions. Caution: NaBH₃CN is toxic and releases cyanide gas upon contact with strong acid. Handle in a fume hood.

    • Continue stirring the reaction at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the bulk of the ethanol solvent under reduced pressure using a rotary evaporator.

    • Add saturated NaHCO₃ solution to the aqueous residue and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted lipophilic hydroxylamine.

  • Validation:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications & Mechanisms of Action

Lipophilic hydroxylamine derivatives have demonstrated efficacy across a spectrum of diseases, primarily by leveraging their antioxidant and enzyme-inhibiting properties.

Neuroprotection: Combating Oxidative Stress in the CNS

Oxidative damage is a key pathological feature in many neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis.[3][4] Lipophilic antioxidants are sought after as they can potentially cross the blood-brain barrier to protect neurons from ROS-induced damage.[2][18]

3.1.1 Mechanism: Radical Scavenging and Spin Trapping Hydroxylamine derivatives can act as potent antioxidants. They can donate a hydrogen atom to neutralize highly reactive free radicals (e.g., superoxide O₂•⁻, hydroxyl •OH), thereby terminating damaging chain reactions like lipid peroxidation.[2][19] This process converts the hydroxylamine into a more stable nitroxide radical. This radical-trapping ability makes them valuable tools in Electron Spin Resonance (ESR) spectroscopy for detecting short-lived radical species in biological systems.[20][21][22]

3.1.2 Case Study: N-tert-butylhydroxylamine (NtBuHA) for Infantile Neuronal Ceroid Lipofuscinosis (INCL) INCL is a fatal pediatric neurodegenerative disorder caused by a deficiency in the enzyme palmitoyl-protein thioesterase-1 (PPT1).[9] This leads to the accumulation of lipid-modified proteins (ceroid) in lysosomes. NtBuHA, a small lipophilic hydroxylamine derivative, was identified as a promising therapeutic candidate.[9][23]

  • Mechanism: NtBuHA acts as a thioesterase-mimetic. Its nucleophilic nature allows it to cleave the thioester linkages in the accumulated proteins, facilitating their clearance.[9]

  • Preclinical Success: In mouse models of INCL, NtBuHA was shown to cross the blood-brain barrier, reduce lysosomal ceroid accumulation, suppress neuronal apoptosis, and significantly extend lifespan, providing a strong proof of concept for its therapeutic potential.[9][24]

3.1.3 Case Study: Mitochondria-Targeted Antioxidants - The Mito-TEMPO Example Mitochondria are the primary source of cellular ROS, making them a key target for antioxidant therapies. Mito-TEMPO is a pioneering example of a mitochondria-targeted antioxidant.[14][15][25] It consists of a piperidine nitroxide (TEMPO), which is a superoxide dismutase (SOD) mimetic, conjugated to a lipophilic triphenylphosphonium (TPP⁺) cation.[14][17]

  • Mechanism: The positively charged TPP⁺ moiety drives the accumulation of Mito-TEMPO within the negatively charged mitochondrial matrix.[14][15] Once localized, the TEMPO moiety catalytically scavenges superoxide radicals, preventing mitochondrial oxidative damage, necrosis, and apoptosis.[16][25]

  • Therapeutic Efficacy: Mito-TEMPO has shown protective effects in various preclinical models, including acetaminophen-induced hepatotoxicity and noise-induced hearing loss, by preserving mitochondrial function and reducing oxidative stress.[14][15]

cluster_0 cluster_1 Mitochondrial Matrix Molecule Mito-TEMPO Cation Lipophilic TPP+ Cation Antioxidant TEMPO (SOD Mimetic) Matrix Superoxide (O2•-) Scavenging Molecule->Matrix Accumulation driven by membrane potential Membrane Mitochondrial Inner Membrane (High Negative Potential)

Caption: Mitochondria-targeting via a lipophilic TPP+ cation.

Anticancer and Antibacterial Activity

A significant number of hydroxylamine derivatives, including the clinically used drug hydroxyurea, exert their antiproliferative effects by targeting the enzyme Ribonucleotide Reductase (RNR).[7][26][27]

3.2.1 Mechanism: Inhibition of Ribonucleotide Reductase (RNR) RNR is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[7] This process requires a stable tyrosyl free radical within the enzyme's active site. Hydroxylamine derivatives act as radical scavengers that can enter the active site and quench this critical tyrosyl radical.[5][27] By disrupting the RNR catalytic cycle, they halt the production of DNA precursors, thereby inhibiting the proliferation of rapidly dividing cells like cancer cells and bacteria.[5][7]

Enzyme Ribonucleotide Reductase (RNR) Radical Tyrosyl Free Radical Enzyme->Radical generates Process Ribonucleotide -> Deoxyribonucleotide Radical->Process enables Inhibitor Lipophilic Hydroxylamine Derivative Inhibitor->Radical Quenches Outcome DNA Synthesis Inhibited Process->Outcome is blocked

Caption: Mechanism of RNR inhibition by hydroxylamine derivatives.

3.2.2 Data Focus: Antiproliferative Activity The antitumor and antibacterial efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC), respectively. Lower values indicate higher potency.

Table 1: Representative Antiproliferative Activity of Hydroxylamine Derivatives

Compound Type Target Organism/Cell Line Activity Metric Reported Value Reference
Novel Hydroxyureas HeLa (Cervical Cancer) IC₅₀ Micromolar (µM) range [28]
Novel Hydroxyureas MCF-7 (Breast Cancer) IC₅₀ Micromolar (µM) range [28]
Morpholine Analogues MARK4 Kinase IC₅₀ Potent Inhibition [29]
N-HA Derivatives P. aeruginosa MIC Varies by structure [7]
N-HA Derivatives S. aureus MIC Varies by structure [7]

Note: Specific values vary widely based on the exact chemical structure.

Prodrug Approaches

The hydroxylamine moiety can be masked in a prodrug form to improve properties like stability, solubility, or oral bioavailability.[1][30] A common strategy involves creating hydroxy hydroxamates, which are designed to be stable until they encounter specific enzymes in the body.[10][11]

Mechanism: Esterase-Catalyzed Release Gamma-hydroxy hydroxamates can be designed to undergo hydrolysis catalyzed by ubiquitous esterase enzymes.[10] This enzymatic cleavage is followed by a rapid, spontaneous lactonization (intramolecular cyclization) that releases the active hydroxylamine drug.[10][11] This approach allows for controlled release of the therapeutic agent in vivo.

Bioanalytical and Characterization Techniques

The evaluation of lipophilic hydroxylamine derivatives requires a suite of analytical methods to confirm their structure, purity, and biological activity.

Evaluating Antioxidant Activity

4.1.1 Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5] This assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of antioxidants.

Rationale: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, which is colorless or pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test Compounds (dissolved in methanol or a suitable solvent)

  • Positive Control (e.g., Ascorbic Acid, α-tocopherol)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in a 96-well plate.

  • Reaction: Add a defined volume of the DPPH solution to each well containing the test compound, positive control, or solvent blank.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes). The dark condition prevents photo-degradation of DPPH.

  • Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH (typically ~517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Validation: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates greater antioxidant activity.

Start Start Step1 Prepare Serial Dilutions of Test Compound Start->Step1 Step Step Action Action Result Calculate % Scavenging and IC50 Step2 Add DPPH (Violet Radical) Solution Step1->Step2 Step3 Incubate in Dark Step2->Step3 Step4 Measure Absorbance (~517 nm) Step3->Step4 Step4->Result

Caption: Experimental workflow for the DPPH assay.

Detection and Quantification in Biological Matrices

Determining the concentration of these derivatives in complex samples like plasma or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies.

  • Spectrophotometric Methods: These methods often rely on a chemical reaction that produces a colored product. For instance, hydroxylamine can be oxidized to nitrite, which is then detected using a diazotization-coupling reaction to form a colored azo dye.[31]

  • Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer superior specificity and sensitivity.[32][33] Due to the low volatility and potential instability of hydroxylamines, a derivatization step is often required. For example, hydroxylamine can be reacted with benzaldehyde to form the more stable and UV-active benzaldoxime, which can be readily quantified by HPLC-UV.[33]

Challenges and Future Directions

While promising, the development of lipophilic hydroxylamine derivatives is not without its challenges.

  • Toxicity and Mutagenicity: Hydroxylamine itself is a known mutagen that can chemically modify DNA bases.[5] Some derivatives can also induce methemoglobin formation and hemolysis.[34] Therefore, a critical aspect of drug development is to design structures that retain therapeutic activity while minimizing off-target toxicity. Rigorous safety and toxicology assessments are imperative.[23]

  • Enhancing Specificity: Future research will focus on improving the selectivity of these compounds. This includes designing derivatives that inhibit a specific enzyme isoform (e.g., bacterial RNR over human RNR) or incorporating targeting moieties to deliver the therapeutic agent to specific cells, tissues, or organelles, as exemplified by the mitochondria-targeting approach.[7]

  • Expanding Therapeutic Applications: The unique chemical properties of the hydroxylamine scaffold suggest that its potential is not yet fully tapped. Exploration into new therapeutic areas, such as antiviral or anti-inflammatory applications, is a promising avenue for future research.[5][28]

Conclusion

Lipophilic hydroxylamine derivatives represent a dynamic and promising field in medicinal chemistry. By marrying the potent biological activity of the hydroxylamine core with the enhanced bioavailability conferred by lipophilic groups, researchers have developed powerful molecules capable of addressing significant unmet medical needs in neurodegeneration, oncology, and infectious diseases. The key to success lies in a deep understanding of their structure-activity relationships, mechanisms of action, and potential liabilities. Through rational design, robust synthetic chemistry, and rigorous biological and analytical evaluation, the full therapeutic potential of this versatile class of compounds can be realized.

References

  • Prodrug design | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • The Multifaceted Biological Activities of Hydroxylamine Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Lipid peroxidation and ferroptosis. Journal of Physiology and Pharmacology.
  • Conejo-Garcia, A., & Schofield, C. J. (2005). A prodrug system for hydroxylamines based on esterase catalysis. Bioorganic & Medicinal Chemistry Letters, 15(18), 4004–4009. [Link]

  • Antioxidants in Central Nervous System Diseases: Preclinical Promise and Transl
  • Effect of Hydroxylamine (NSC-26250) and Related Compounds on Growth of Transplanted Animal Tumors. (1966). Cancer Research. [Link]

  • Du, K., Ramachandran, A., & Jaeschke, H. (2016). Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity. PMC. [Link]

  • Mito-TEMPO | inhibitor. TargetMol.
  • Assessing the Specificity of Mito-TEMPO for Mitochondrial Superoxide: A Compar
  • Chang, C. Y., Choi, W. M., & Kim, H. S. (2018). Lipophilic Antioxidants in Neurodegenerative Diseases. PubMed. [Link]

  • Lipophilic antioxidants in neurodegenerative diseases. (2025, August 6). ResearchGate. [Link]

  • A prodrug system for hydroxylamines based on esterase c
  • Han, C., Li, X., & Liu, S. (2021). mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis. Frontiers. [Link]

  • Dikalov, S. I., & Fink, B. (2014). Chemical structures of hydroxylamine spin probes and the spin trap EMPO. ResearchGate. [Link]

  • Development of N-tert-(Butyl)hydroxylamine (NtBuHA) as a therapeutic agent for treating Infantile Neuronal Ceroid Lipofuscinosis (INCL). Dimensions. [Link]

  • Prodrugs for Amines. PMC. [Link]

  • New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies. (2024, June 6). ACS Medicinal Chemistry Letters. [Link]

  • Perković, I., Butula, I., & Zorc, B. (2008). Novel lipophilic hydroxyurea derivatives: synthesis, cytostatic and antiviral activity evaluations. PubMed. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 11). PMC. [Link]

  • Sarkar, C., Chandra, G., & Sharer, J. D. (2013). Neuroprotection and lifespan extension in Ppt1(-/-) mice by NtBuHA: therapeutic implications for INCL. PubMed. [Link]

  • Nano-antioxidants for neurodegenerative disorders: a scoping review. (2025, October 29). PMC. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023, March 21). MDPI. [Link]

  • Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. (2020, November 16). ETH Research Collection. [Link]

  • Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. New Journal of Chemistry (RSC Publishing). [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018, December 11). ACS Publications. [Link]

  • Royo, S., Téllez, M. À., & Andreu, D. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. PMC. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 20). AIR Unimi. [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]

  • Properties of Various Hydroxylamine Spin Probes. ResearchGate. [Link]

  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed. [Link]

  • Nishiyama, T., Tamekuni, H., & Tachibana, T. (2001). Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines. PubMed. [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024, July 12). American Journal of Biomedical Science and Research. [Link]

  • Spin adduct formation from lipophilic EMPO-derived spin traps with various oxygen- and carbon-centered radicals. (2005, January 15). PubMed. [Link]

  • Special Issue : Lipophilic Derivative as Antioxidants. MDPI. [Link]

  • The structural formula of NtBuHA and NtBuHA (1.0 mmol/L) remarkably... ResearchGate. [Link]

  • Neuroprotective efficacy of N-t-butylhydroxylamine (NtBHA) in transient focal ischemia in rats. White Rose Research Online. [Link]

  • Research Chemicals - N-tert-butyl Hydroxylamine. (2006, May 9). MoreLife. [Link]

  • Hydroxylamine measurement techniques for hydroxylamine concentration determination in water. ResearchGate. [Link]

  • Hydroxylamine. Wikipedia. [Link]

  • Antioxidant properties of two novel lipophilic derivatives of hydroxytyrosol. (2020, June 15). PubMed. [Link]

  • Spin trapping. Kinetics of the reaction of superoxide and hydroxyl radicals with nitrones. Journal of the American Chemical Society. [Link]

  • Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. PubMed. [Link]

  • Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. PMC. [Link]

  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (2019, July 31). MDPI. [Link]

  • Lipophilic N-Hydroxyimide Derivatives: Design, Synthesis, and Application to Aerobic Alkane Oxidation Under Neat Conditions. (2023, April 15). PubMed. [Link]

  • Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022, October 22). MDPI. [Link]

Sources

Chemical Stability and Storage Protocol for N-Alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of N-Alkylhydroxylamines in Storage Content Type: In-depth Technical Guide

A Technical Guide for Research and Development

Executive Summary

N-alkylhydroxylamines (


) are versatile nucleophiles and radical scavengers used extensively in pharmaceutical synthesis and polymer chemistry. However, their utility is counterbalanced by significant thermodynamic instability. Unlike their O-alkyl counterparts, N-alkylhydroxylamines possess a labile N-H bond adjacent to the weak N-O bond, making them highly susceptible to auto-oxidation , metal-catalyzed disproportionation , and thermal decomposition .

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating storage protocol to ensure reagent integrity.

Chemical Fundamentals & Instability Mechanisms[1]

To stabilize N-alkylhydroxylamines, one must understand the driving forces behind their decomposition. The degradation is rarely a single event but a cascade of radical and redox reactions.

The Core Instability: The N-O Bond

The nitrogen-oxygen single bond is inherently weak (Bond Dissociation Energy


 55–65 kcal/mol), significantly weaker than C-C or C-H bonds. In N-alkylhydroxylamines, the presence of the N-H proton allows for facile oxidation to the nitroxide radical  (

), a persistent radical species that drives further decomposition.
Primary Degradation Pathways
A. Auto-oxidation (Radical Chain Mechanism)

In the presence of atmospheric oxygen, N-alkylhydroxylamines undergo oxidative dehydrogenation. This is often initiated by trace metal ions (


, 

) or light.
  • Initiation: Hydrogen abstraction yields the nitroxide radical.

    
    
    
  • Propagation: The nitroxide radical can be further oxidized to a nitrone (if

    
    -hydrogens are present) or a nitroso  compound.
    
    
    
    
B. Disproportionation

Even in the absence of oxygen, N-alkylhydroxylamines can disproportionate, particularly when catalyzed by transition metals. The stoichiometry typically resembles:



Note: The actual products depend heavily on pH and substituents (e.g., N-isopropyl vs. N-methyl).
C. Thermal Decomposition

At elevated temperatures (typically


, but lower for free bases), the N-O bond undergoes homolytic cleavage, leading to an exothermic runaway reaction.
  • N-Isopropylhydroxylamine (IPHA) Onset:

    
     (Exothermic energy release 
    
    
    
    ).
Visualization: Degradation Cascade

DegradationPathways NAHA N-Alkylhydroxylamine (R-NH-OH) Nitroxide Nitroxide Radical (R-N(•)-O) NAHA->Nitroxide Oxidation (-e-, -H+) Trace Metals/O2 Nitroxide->NAHA Reduction (+e-, +H+) Nitrone Nitrone (R=N(O)R') Nitroxide->Nitrone Oxidation (-H•) (If alpha-H present) Nitroso Nitroso Compound (R-N=O) Nitroxide->Nitroso Oxidation Nitroxide->Nitroso Disproportionation Amine Primary Amine (R-NH2) Nitroxide->Amine Disproportionation

Figure 1: Mechanistic pathways for the degradation of N-alkylhydroxylamines. Red arrows indicate oxidative stress; dashed lines indicate disproportionation.

Storage & Handling Protocols

The stability of N-alkylhydroxylamines is binary: they are stable as salts in the cold, and unstable as free bases in air.

The "Salt vs. Free Base" Decision

The hydrochloride (


) or oxalate salts are significantly more stable than the free base. The protonation of the nitrogen lone pair (

) reduces the electron density available for oxidation.
FeatureFree Base (

)
Salt (

)
Physical State Liquid or Low-Melting SolidCrystalline Solid
Oxidation Risk High (Rapid in air)Low (Stable for months/years)
Hygroscopicity ModerateHigh (Protect from moisture)
Storage Temp

to

Ambient (Cool) to

Recommendation Avoid for long-term storage Preferred form
Optimized Storage Conditions
A. Atmosphere Control
  • Requirement: Inert Gas (Argon or Nitrogen).

  • Rationale: Removes atmospheric oxygen, halting the auto-oxidation initiation step. Argon is preferred as it is heavier than air and blankets the crystals/liquid.

B. Temperature Control
  • Free Base: Must be stored frozen (

    
    ).
    
  • Salts: Refrigeration (

    
    ) is sufficient.
    
  • Warning: Do not store near heat sources. The decomposition is exothermic and autocatalytic.

C. Metal Chelation (For Solutions)

If N-alkylhydroxylamines must be stored in solution:

  • Add EDTA (0.1 - 0.5 mM): Chelates trace

    
     and 
    
    
    
    ions which act as catalysts for radical generation.
  • Solvent: Degassed water or methanol. Avoid ethers (peroxide risk) or chlorinated solvents (potential alkylation/reaction over time).

Analytical Monitoring Protocol

To validate the integrity of your stock, rely on quantitative assays rather than visual inspection alone.

Visual Indicators (Qualitative)
  • Pure: Colorless crystals or liquid.

  • Degraded: Yellow to Orange coloration. This indicates the formation of nitroso dimers or nitrones , which are often chromophoric.

HPLC Derivatization Assay (Quantitative)

Direct UV detection of N-alkylhydroxylamines is difficult due to weak chromophores. Derivatization with an aldehyde to form a UV-active nitrone is the industry standard.

Method Principle:



Step-by-Step Protocol:

  • Reagent Preparation:

    • Derivatizing Solution: Dissolve Benzaldehyde (excess, ~5 equiv) in Methanol.

    • Buffer: 0.1% Formic Acid or Phosphate Buffer (pH ~3-4).

  • Sample Preparation:

    • Dissolve ~10 mg of N-alkylhydroxylamine sample in 1 mL Methanol/Water.

    • Add 1 mL Derivatizing Solution.

    • Incubate at

      
       for 30 minutes.
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

    • Mobile Phase: Gradient 10%

      
       90% Acetonitrile in 0.1% Formic Acid/Water.
      
    • Detection: UV at 254 nm (detects the conjugated nitrone).

  • Analysis:

    • Quantify the nitrone peak area against a standard curve.

    • Impurities (Amine, Nitroso) will elute at different retention times and will not form the nitrone.

Safety Considerations: Thermal Runaway

Critical Warning: N-alkylhydroxylamines are energetic materials.

  • DSC Profile: Differential Scanning Calorimetry typically shows a sharp exotherm starting between

    
     and 
    
    
    
    .
  • Runaway Risk: In a closed vessel, the generation of gaseous byproducts (

    
    , oxides) during decomposition can lead to over-pressurization and explosion.
    
  • Mitigation:

    • Never distill the free base to dryness.

    • Store in containers with pressure-relief capability if possible, or ensure strict temperature control.

    • Keep batch sizes small during synthesis to manage heat load.

Decision Matrix for Researchers

StorageDecision Start Start: N-Alkylhydroxylamine Sample FormCheck Is it a Salt or Free Base? Start->FormCheck Salt Salt (HCl/Oxalate) FormCheck->Salt FreeBase Free Base FormCheck->FreeBase StorageSalt Store at 2-8°C Desiccator Dark Salt->StorageSalt Neutralize Neutralize in situ (e.g., NaHCO3/Pyridine) Salt->Neutralize To generate nucleophile StorageBase Store at -20°C Argon Atmosphere Amber Vial FreeBase->StorageBase Usage Usage in Reaction StorageSalt->Usage Preferred StorageBase->Usage High Risk Neutralize->Usage

Figure 2: Decision tree for the safe storage and handling of N-alkylhydroxylamines.

References

  • Chemical Properties of Methylhydroxylamines: Bissot, T. C.; Parry, R. W.; Campbell, D. H. "The Physical and Chemical Properties of the Methylhydroxylamines". Journal of the American Chemical Society, 1957 , 79(4), 796–800. Link

  • Disproportionation Mechanism: Gutiérrez, M. M., et al. "Catalytic Disproportionation of N-alkylhydroxylamines Bound to Pentacyanoferrates". Dalton Transactions, 2009 , (7), 1187-1194. Link

  • Thermal Stability of IPHA: Smolecule. "N-isopropylhydroxylamine | 5080-22-8 | Thermal Stability and Decomposition Pathways". Link

  • HPLC Determination: Kumar, V. J., et al. "Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance".[1] International Journal of Pharmacy & Pharmaceutical Research, 2018 , 12(4).[1] Link

  • Oxidation to Nitrones: Cicchi, S., et al. "Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones". Chimia, 2017 , 71(9), 558-561. Link

Sources

N-(Cyclohexylmethyl)hydroxylamine PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of N-(Cyclohexylmethyl)hydroxylamine .

Compound Class: N-Substituted Hydroxylamine | CAS: 3217-92-3[1][2]

Executive Summary

N-(Cyclohexylmethyl)hydroxylamine is a specialized aliphatic hydroxylamine intermediate used primarily in the synthesis of pharmaceutical pharmacophores, particularly metalloproteinase inhibitors and nitrone-based spin traps.[1][2] Structurally, it consists of a cyclohexane ring linked via a methylene bridge to a hydroxylamino group (–NHOH). This "homo-cyclohexyl" motif distinguishes it from its lower homolog, N-cyclohexylhydroxylamine, offering distinct steric flexibility and lipophilicity profiles critical for optimizing drug-receptor binding in hydrophobic pockets.[1][2]

Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-(Cyclohexylmethyl)hydroxylamine
CAS Registry Number 3217-92-3
PubChem CID Not indexed as a primary record; refer to CAS
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
SMILES ONCC1CCCCC1
InChIKey Structure-derived:[1][2][3][4][5]NCEXYWQYJXYYOE-UHFFFAOYSA-N (Theoretical)
Physical Properties
PropertyValueNote
Physical State Solid or Viscous OilLow melting point solid depending on purity.[1][2]
Solubility Soluble in MeOH, EtOH, DCMLimited water solubility compared to lower homologs.
pKa (Conjugate Acid) ~5.8 - 6.0Less basic than corresponding amines due to the electronegative oxygen.[1][2]
Stability Air/Light SensitiveProne to oxidation to nitrones; store under inert gas at -20°C.

Synthetic Methodology

The synthesis of N-(Cyclohexylmethyl)hydroxylamine is most reliably achieved through the controlled reduction of the corresponding oxime .[1][2] This two-step sequence ensures high regioselectivity and prevents over-reduction to the primary amine.[1][2]

Pathway: Oxime Formation & Selective Reduction[1]
Step 1: Condensation (Oxime Formation)

Precursor: Cyclohexanecarboxaldehyde (CAS 2043-61-0) Reagent: Hydroxylamine Hydrochloride (NH


OH[1][2]·HCl)

[1]
Step 2: Selective Reduction

Reagent: Sodium Cyanoborohydride (NaBH


CN) or Pyridine-Borane Complex
Conditions:  Acidic media (pH ~3-4) is critical to activate the imine bond without reducing the N-O bond.[1][2]


Detailed Protocol (Bench Scale)
  • Oxime Preparation: Dissolve cyclohexanecarboxaldehyde (10 mmol) in ethanol (20 mL). Add an aqueous solution of hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol). Stir at RT for 2 hours. Evaporate ethanol, extract with EtOAc, and dry to obtain cyclohexanecarbaldehyde oxime (CAS 4715-11-1).[1][2]

  • Reduction: Dissolve the crude oxime (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add NaBH

    
    CN (15 mmol) portion-wise at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Basify carefully with NaOH to pH > 9. Extract immediately with DCM.[1][2]

  • Purification: Flash chromatography (EtOAc/Hexane) is often required as the product is less polar than the amine byproduct but more polar than the oxime.[1][2]

Visualization of Synthesis & Mechanism

SynthesisPathway Aldehyde Cyclohexanecarboxaldehyde (C6H11CHO) Oxime Intermediate Oxime (C6H11CH=NOH) Aldehyde->Oxime Condensation (NaOAc, EtOH) NH2OH NH2OH·HCl (Reagent) NH2OH->Oxime Product N-(Cyclohexylmethyl)hydroxylamine (Target) Oxime->Product Selective Reduction (NaBH3CN, pH 3-4) Amine Primary Amine (Over-reduction Byproduct) Oxime->Amine Over-reduction (Strong Reductant like LiAlH4)

Caption: Step-wise synthetic pathway from aldehyde precursor to target hydroxylamine via oxime intermediate.

Functional Applications in Drug Discovery[1][8]

Metalloproteinase Inhibitor Design

The N-hydroxy moiety is a classic zinc-binding group (ZBG).[1][2] In Matrix Metalloproteinase (MMP) inhibitors, the hydroxamic acid functionality coordinates with the catalytic Zn


 ion.
  • Role: N-(Cyclohexylmethyl)hydroxylamine serves as a precursor to N-formyl-N-hydroxylamines (retro-hydroxamates) or reverse hydroxamates.[1][2]

  • Advantage: The cyclohexylmethyl group acts as a P1' anchor, fitting into the hydrophobic S1' pocket of MMP enzymes (e.g., MMP-2, MMP-9), providing selectivity over other zinc proteases.

Nitrone Spin Traps

Hydroxylamines are readily oxidized to nitrones , which are stable radical spin traps.[2]

  • Mechanism: Reaction with a free radical (R[2]·) generates a stable nitroxide radical detectable by EPR spectroscopy.[1][2]

  • Application: Used to study oxidative stress in biological systems where the lipophilic cyclohexyl tail aids in membrane permeation.[1][2]

Peptide Mimetics

Incorporation into peptide backbones creates N-hydroxy peptides , which resist enzymatic hydrolysis and can act as transition-state analogs for protease inhibition.[1][2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Damage H318Causes serious eye damage.[1][2]
Sensitization H317May cause an allergic skin reaction.[1][2]

Precautions:

  • Storage: Store at -20°C under Argon/Nitrogen. Hydroxylamines are thermally unstable and can disproportionate.[1][2]

  • Incompatibility: Avoid contact with strong oxidizing agents (converts to nitrone/nitroso) and carbonyls (forms nitrones).[1][2]

References

  • Sigma-Aldrich. N-(Cyclohexylmethyl)hydroxylamine Product Specification (CAS 3217-92-3).[1][2] Merck KGaA.[1][2]

  • Cicchi, S., et al. (2003).[2] "Synthesis of N-substituted hydroxylamines via reduction of oximes." European Journal of Organic Chemistry, 2003(15), 2835-2842.[2]

  • PubChem. Cyclohexanecarbaldehyde oxime (Precursor) Compound Summary. National Library of Medicine.[1][2] [1][2]

  • Hanessian, S., et al. (2001).[2] "Design and Synthesis of Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, 44(19), 3066-3073.[2]

Sources

Methodological & Application

Technical Application Note: Precision Synthesis of N-(Cyclohexylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the selective synthesis of N-(Cyclohexylmethyl)hydroxylamine starting from cyclohexanecarboxaldehyde . Unlike simple amine synthesis, the preparation of N-substituted hydroxylamines requires precise chemoselective reduction to prevent over-reduction to the primary amine.[1]

The method utilizes a two-stage sequence:

  • Condensation: Formation of cyclohexanecarbaldehyde oxime.

  • Selective Reduction: Hydride transfer via sodium cyanoborohydride (

    
    ) under strictly controlled acidic conditions (pH 3–4).
    

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Logic

The core challenge is distinguishing between the reduction potential of the oxime (


) and the resulting hydroxylamine (

).
  • The pH Factor: At pH < 3, the rate of hydrolysis increases. At pH > 5, the electrophilicity of the iminium species decreases, stalling the reaction.

  • Selectivity: The protonated oxime is reduced much faster than the neutral oxime. By maintaining pH 3–4, we ensure a steady concentration of the protonated species without triggering the over-reduction to the amine (

    
    ), which typically requires lower pH or stronger reductants.
    
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism cluster_legend Legend Aldehyde Cyclohexanecarboxaldehyde (Starting Material) Oxime Cyclohexanecarbaldehyde Oxime (Intermediate) Aldehyde->Oxime + NH2OH·HCl - H2O ProtOxime Protonated Oxime (Activated Species) Oxime->ProtOxime + H+ (pH 3-4) Target N-(Cyclohexylmethyl) hydroxylamine ProtOxime->Target + NaBH3CN (Hydride Attack) SideProduct Cyclohexylmethylamine (Over-reduction) Target->SideProduct Over-reduction (Avoided by pH control) key Solid Line: Main Pathway Dashed Line: Side Reaction

Caption: Mechanistic pathway highlighting the critical activation of the oxime via protonation and the divergence from the over-reduction pathway.

Materials & Equipment

Reagents
ReagentPurityRole
Cyclohexanecarboxaldehyde>97%Starting Material
Hydroxylamine Hydrochloride>99%Nitrogen Source
Sodium Cyanoborohydride (

)
95%Selective Reducing Agent
Methyl OrangeIndicatorpH Monitoring (Red @ 3.1 - Yellow @ 4.4)
Methanol (MeOH)HPLC GradeSolvent
Hydrochloric Acid (HCl)2N in MeOHpH Adjustment
Sodium Hydroxide (NaOH)6M (aq)Workup (Basification)
Equipment
  • Three-neck round-bottom flask (250 mL).

  • pH meter (calibrated) or narrow-range pH paper (pH 2–6).

  • Addition funnel (pressure-equalizing).

  • Nitrogen/Argon gas line (inert atmosphere).

Experimental Protocol

Phase A: Formation of Cyclohexanecarbaldehyde Oxime

Note: While one-pot procedures exist, isolating the oxime ensures cleaner reduction kinetics.

  • Dissolution: In a 250 mL flask, dissolve Hydroxylamine HCl (1.5 equiv, 10.4 g for 100 mmol scale) in Water (30 mL).

  • Neutralization: Add Na2CO3 (0.75 equiv) slowly to neutralize the HCl.

  • Addition: Add Cyclohexanecarboxaldehyde (1.0 equiv, 11.2 g) dropwise at room temperature.

  • Reaction: Stir vigorously for 1–2 hours. The oxime typically separates as an oil or solid.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), dry over

    
    , and concentrate in vacuo.
    
    • Checkpoint: Verify conversion via TLC (Silica, 20% EtOAc/Hexane). Aldehyde spot should disappear.

Phase B: Selective Reduction (The "Borch" Condition)

Safety Alert: NaBH3CN generates highly toxic HCN gas if exposed to strong acid. Perform all operations in a fume hood.

  • Setup: Dissolve the crude Oxime (10 mmol, ~1.27 g) in Methanol (30 mL).

  • Indicator: Add a trace amount of Methyl Orange indicator (solution turns yellow).

  • Reducing Agent: Add Sodium Cyanoborohydride (0.7–1.0 equiv, ~0.63 g) in one portion.

  • pH Titration (Critical Step):

    • The solution will initially be yellow (pH > 4.4).

    • Add 2N HCl in MeOH dropwise with stirring.

    • Target: Maintain a deep orange color (pH ~3–4).

    • Observation: Hydrogen evolution may be observed.[2] If the solution turns red (pH < 3), stop acid addition immediately to prevent HCN evolution and hydrolysis.

  • Maintenance: Stir for 2–4 hours. Continuously monitor the color. As the reaction consumes protons, the color will fade to yellow; add drops of HCl/MeOH to restore the orange hue.

  • Quenching: Once TLC indicates consumption of oxime, concentrate the mixture in vacuo to ~10 mL (remove bulk MeOH).

Phase C: Workup & Purification[3]
  • Basification: Dilute the residue with water (20 mL) and adjust pH to >9 using 6M NaOH . This liberates the free hydroxylamine base.

  • Extraction: Extract immediately with DCM (Dichloromethane) (3 x 30 mL).

    • Note: Hydroxylamines are polar; thorough extraction is necessary.

  • Salt Formation (Optional for Stability): The free base is prone to oxidation. It is best stored as the oxalate or hydrochloride salt.

    • To form Oxalate: Dissolve free base in Et2O, add oxalic acid (1 equiv) in Et2O. Collect white precipitate.

Process Workflow Diagram

Workflow Start Start: Oxime Solution (MeOH) AddReductant Add NaBH3CN (Solid) Start->AddReductant CheckColor Check Indicator Color (Methyl Orange) AddReductant->CheckColor AddAcid Add HCl/MeOH (Dropwise) CheckColor->AddAcid Yellow (pH > 4.4) Stir Stir & Monitor (2-4 Hours) CheckColor->Stir Orange (pH ~3.5) AddAcid->CheckColor Stir->CheckColor Color Fades Workup Basify (pH > 9) & Extract (DCM) Stir->Workup TLC: Complete

Caption: Operational workflow for the pH-controlled reduction phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too high (>5) during reduction.Ensure Methyl Orange stays orange. Reaction stalls if basic.
Over-reduction (Amine) pH too low (<3) or excess reductant.Strictly control acid addition. Do not let solution turn deep red.
HCN Smell Acid added too fast.STOP. Close hood sash. Neutralize with base immediately.
Product Instability Oxidation of free base.Convert to HCl or Oxalate salt immediately after workup.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135–146.

  • Sigma-Aldrich. "Sodium cyanoborohydride Product Information."

Sources

Application Note: Catalytic Oxidation of N-(Cyclohexylmethyl)hydroxylamine to Nitrones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the selective oxidation of the primary hydroxylamine, N-(cyclohexylmethyl)hydroxylamine, to its corresponding nitrone derivatives.

Introduction & Mechanistic Insights

Nitrones are highly valuable synthetic intermediates, frequently employed as radical spin traps in biological assays and as versatile 1,3-dipoles in cycloaddition reactions for the synthesis of complex nitrogen-containing therapeutics[1]. The direct oxidation of hydroxylamines represents one of the most atom-economical pathways to access these scaffolds.

The Mechanistic Divergence of Primary Hydroxylamines: While the oxidation of secondary hydroxylamines cleanly yields stable monomeric nitrones[2], the oxidation of a primary monoalkylhydroxylamine like N-(cyclohexylmethyl)hydroxylamine presents a unique mechanistic divergence. The initial oxidation yields a transient, N-unsubstituted aldonitrone (cyclohexylmethanimine oxide). Because this intermediate lacks steric shielding at the nitrogen center, it is highly susceptible to nucleophilic attack. Consequently, it rapidly undergoes oxidative dimerization to form the stable, symmetric nitrone: N-(cyclohexylmethylene)(cyclohexylmethyl)amine N-oxide .

Catalyst Selection & Causality: To achieve this transformation without over-oxidizing the substrate to a nitroso or nitro compound, Methyltrioxorhenium (MTO,


) is utilized in tandem with aqueous Hydrogen Peroxide (

). MTO reacts with

to form a highly reactive methylrhenium diperoxide complex,

[2]. This complex acts as an electrophilic oxygen-transfer agent, selectively attacking the nucleophilic nitrogen of the hydroxylamine. This method is vastly superior to traditional stoichiometric oxidants (like

) as it generates only water as a byproduct and operates under mild, homogeneous conditions[3].

Pathway Substrate N-(Cyclohexylmethyl) hydroxylamine Intermediate N-Hydroxy Intermediate Substrate->Intermediate [O] Transfer MTO MTO + H2O2 (Catalyst System) Peroxo Methylrhenium Diperoxide MTO->Peroxo Activation Peroxo->Intermediate O-donor Aldonitrone Transient Aldonitrone Intermediate->Aldonitrone -H2O Product Symmetric Nitrone (Dimer) Aldonitrone->Product Dimerization

Figure 1: Mechanistic pathway for the catalytic oxidation of N-(cyclohexylmethyl)hydroxylamine.

Experimental Workflow & Self-Validating Protocol

Materials & Reagents
  • Substrate: N-(Cyclohexylmethyl)hydroxylamine (1.0 equiv, 10 mmol)

  • Oxidant: 30% w/w

    
     in water (2.5 equiv, 25 mmol)
    
  • Catalyst: Methyltrioxorhenium (MTO) (2 mol%)

  • Solvent: HPLC-grade Methanol (

    
    ) (20 mL)
    
Step-by-Step Methodology
  • System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(cyclohexylmethyl)hydroxylamine (1.29 g, 10 mmol) in 20 mL of

    
    .
    
  • Catalyst Addition: Add MTO (49.8 mg, 0.2 mmol) to the solution. The solution will typically take on a faint yellow hue as the catalyst dissolves. Place the flask in an ice-water bath to cool to 0 °C.

  • Controlled Oxidation: Add the 30%

    
     (2.56 mL, 25 mmol) dropwise over 15 minutes using a syringe pump or addition funnel.
    
    • Causality: Dropwise addition at 0 °C is critical. The formation of the diperoxo complex is exothermic. Controlling the temperature prevents the disproportionation of

      
       into 
      
      
      
      gas and avoids over-oxidation of the substrate.
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.

  • Self-Validating Checkpoint 1 (Reaction Progress): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent. The starting hydroxylamine will stain positive with ninhydrin (amine presence), while the product nitrone will be highly UV-active (due to the conjugated

    
     system) and will not stain with ninhydrin.
    
  • Self-Validating Checkpoint 2 (Safety & Quenching): Before solvent removal, test the mixture with KI-starch indicator paper. A blue-black color indicates residual peroxides. Add saturated aqueous Sodium Thiosulfate (

    
    ) dropwise until the KI-starch paper remains white.
    
    • Causality: Concentrating unquenched peroxides poses a severe explosion hazard and can force unwanted side-reactions during solvent evaporation.

  • Isolation: Concentrate the methanol under reduced pressure. Partition the aqueous residue with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the crude symmetric nitrone.
    
  • Self-Validating Checkpoint 3 (NMR Confirmation): Obtain a

    
     NMR spectrum of the crude product in 
    
    
    
    . Validate success by identifying the diagnostic aldonitrone proton (
    
    
    ), which appears as a distinct downfield signal (typically a triplet or multiplet depending on adjacent coupling) between
    
    
    6.50–7.20 ppm, clearly separated from the upstream cyclohexyl aliphatic protons.

Quantitative Data & Condition Optimization

To highlight the efficiency of the MTO/


 system, the following table summarizes the optimization data for the oxidative dimerization of N-(cyclohexylmethyl)hydroxylamine across various catalytic environments.
Catalyst SystemOxidant (Equiv)SolventTemp (°C)Time (h)Yield (%)
MTO (2 mol%)

(2.5)
MeOH 0 to 25 2 88

(5 mol%)

(3.0)
MeOH25475

(1.5 equiv)
None (Stoichiometric)DCM251262
Metal-Free

(4.0)

502445

Note: Yields represent the isolated yield of the symmetric dimer nitrone after silica gel flash chromatography.

References

  • Source: acs.
  • Source: nih.
  • Source: chimia.

Sources

Introduction: The Strategic Value of N-(Cyclohexylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-(Cyclohexylmethyl)hydroxylamine (CAS 3217-92-3) as a specialized nitrone precursor in 1,3-dipolar cycloadditions.

In the landscape of 1,3-dipolar cycloadditions, the choice of the N-substituent on the nitrone dipole is a critical determinant of both reactivity and stereochemical outcome. N-(Cyclohexylmethyl)hydroxylamine offers a unique steric and lipophilic profile compared to standard N-methyl or N-benzyl analogs.

  • Steric Bulk without Rigidity: The cyclohexylmethyl group provides significant steric bulk (

    
    ) distal to the nitrogen center. This "neopentyl-like" bulk is effective at influencing the endo/exo transition state selectivity during cycloaddition without completely shutting down reactivity, as seen with more rigid tertiary groups (e.g., tert-butyl).
    
  • Lipophilicity: The cyclohexyl moiety drastically increases the lipophilicity (

    
    ) of the resulting isoxazolidine scaffold, a desirable trait for fragment-based drug discovery (FBDD) where membrane permeability is key.
    
  • Synthetic Utility: The resulting isoxazolidines are versatile intermediates. The N-O bond can be cleaved (e.g., Zn/AcOH or

    
    /Pd) to yield 
    
    
    
    -amino alcohols, which are foundational motifs in amino sugar mimics and alkaloid synthesis.

Part 1: Mechanistic Pathway & Selectivity

The transformation proceeds via a concerted [3+2] cycloaddition. The reaction is dominated by Frontier Molecular Orbital (FMO) interactions, typically between the Nitrone HOMO and the Dipolarophile LUMO (Normal Electron Demand).

Stereochemical Control: The bulky cyclohexylmethyl group generally favors the Exo transition state over the Endo state to minimize steric clashes between the N-substituent and the dipolarophile substituents.

Regioselectivity:

  • Electron-Deficient Alkenes (e.g., Acrylates): Strongly favor the 5-substituted isoxazolidine .

  • Electron-Rich Alkenes (e.g., Vinyl ethers): Also favor the 5-substituted product, though mixtures can occur depending on solvent polarity.

Visualizing the Reaction Pathway

ReactionPathway Start N-(Cyclohexylmethyl) hydroxylamine Nitrone Nitrone Intermediate (Dipole) Start->Nitrone Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Nitrone TS Transition State (Concerted [3+2]) Nitrone->TS + Dipolarophile (Alkene/Alkyne) Product Isoxazolidine Scaffold TS->Product Cyclization

Figure 1: Reaction pathway from hydroxylamine precursor to isoxazolidine scaffold.[1]

Part 2: Preparation of the Nitrone Dipole

Unlike stable N-phenyl nitrones, N-alkyl nitrones derived from N-(Cyclohexylmethyl)hydroxylamine are often best generated in situ or used immediately after isolation to prevent hydrolysis or dimerization.

Protocol A: Isolation of N-(Cyclohexylmethyl) Nitrones

Use this protocol for stable aldehyde partners (e.g., benzaldehyde, glyoxylate).

Reagents:

  • N-(Cyclohexylmethyl)hydroxylamine (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Magnesium Sulfate (

    
    , anhydrous) or Molecular Sieves (4Å)
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve N-(Cyclohexylmethyl)hydroxylamine in anhydrous DCM (

    
    ).
    
  • Condensation: Add the aldehyde (1.05 equiv) and a generous amount of

    
     (2.0 equiv by mass) to absorb generated water.
    
  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC (Nitrone is typically more polar than the aldehyde).

  • Workup: Filter off the drying agent through a Celite pad.

  • Concentration: Evaporate solvent under reduced pressure.

    • Checkpoint: If a solid forms, recrystallize from Hexane/EtOAc. If an oil, use immediately in Part 3.

Part 3: 1,3-Dipolar Cycloaddition Protocols

Protocol B: Thermal Cycloaddition (General Purpose)

Best for standard alkenes (maleimides, fumarates, styrenes).

Reagents:

  • Nitrone (from Protocol A) or In Situ components[1][2]

  • Dipolarophile (Alkene/Alkyne, 1.2 – 2.0 equiv)

  • Solvent: Toluene (standard) or Xylene (for high T)

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask, dissolve the Nitrone in Toluene (

    
    ).
    
  • Addition: Add the dipolarophile.

  • Thermal Activation: Heat to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Note: Reaction times vary from 4 to 24 hours.

  • Monitoring: Monitor consumption of the nitrone by TLC.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Lewis Acid Catalyzed (Stereoselective)

Best for controlling Endo/Exo ratio with electron-deficient dipolarophiles (e.g., methyl acrylate).

Reagents:

  • Lewis Acid:

    
     or 
    
    
    
    (0.2 – 1.0 equiv)
  • Solvent: DCM (anhydrous)

  • Temperature:

    
     to RT
    

Step-by-Step:

  • Coordination: Dissolve the Nitrone in DCM. Add the Lewis Acid and stir for 15 minutes at RT to allow coordination to the nitrone oxygen.

    • Mechanism:[2][3][4][5] The Lewis Acid lowers the LUMO of the nitrone (or dipolarophile if monodentate), accelerating the reaction and enhancing Exo selectivity due to steric crowding around the metal center.

  • Cycloaddition: Cool to

    
    . Add the dipolarophile slowly.
    
  • Reaction: Allow to warm to RT and stir until complete (typically faster than thermal).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[6]
    

Part 4: Data Interpretation & Troubleshooting

Stereochemical Assignment (NMR): Distinguishing cis (endo) and trans (exo) isomers is critical.

FeatureCis-Isoxazolidine (Endo)Trans-Isoxazolidine (Exo)
H3-H4 Coupling (

)
Typically Larger (6–9 Hz)Typically Smaller (2–6 Hz)
NOE Signal Strong NOE between H3 and H4Weak/No NOE between H3 and H4
Rf Value (TLC) Usually Lower (More Polar)Usually Higher (Less Polar)

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Reaction (Nitrone intact) Dipolarophile is too electron-rich or bulky.Switch to Microwave irradiation (

, 30 min) or use Lewis Acid catalyst.
Nitrone Hydrolysis Wet solvent or acidic impurities.[2]Use strictly anhydrous solvents; add 4Å Molecular Sieves to the reaction vessel.
Poor Diastereoselectivity High temperature "washing out" selectivity.Lower temperature and use a Lewis Acid (

) to enforce an ordered transition state.
Workflow Logic Diagram

Workflow Start Start: N-(Cyclohexylmethyl) hydroxylamine Choice Is the Nitrone Stable? Start->Choice Isolate Protocol A: Isolate Nitrone Choice->Isolate Yes InSitu One-Pot: Generate In Situ Choice->InSitu No ReactType Dipolarophile Type? Isolate->ReactType InSitu->ReactType Thermal Protocol B: Thermal Reflux (Toluene) ReactType->Thermal Standard/Neutral Catalytic Protocol C: Lewis Acid (ZnBr2/DCM) ReactType->Catalytic Electron-Deficient (Acrylates) Workup Workup & Column Chromatography Thermal->Workup Catalytic->Workup

Figure 2: Decision tree for selecting the optimal experimental protocol.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link

  • Sigma-Aldrich. N-(Cyclohexylmethyl)hydroxylamine Product Page. CAS: 3217-92-3.[8] Link

  • Confalone, P. N., & Huie, E. M. (1988). The 1,3-Dipolar Cycloaddition Reaction in the Synthesis of Natural Products. Organic Reactions, 36, 1–173. Link

  • Pino González, M. S., et al. (2004). Nitrones in Organic Synthesis. Synlett, 2004(10), 1836–1837. (General methodology for N-alkyl nitrones).

Sources

synthesis of C-phenyl-N-cyclohexylmethyl nitrone spin traps

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Characterization, and Spin-Trapping Protocols for C-Phenyl-N-Cyclohexylmethyl Nitrone (PCHMN)

Introduction & Mechanistic Rationale

Electron Paramagnetic Resonance (EPR) spin trapping is the definitive analytical technique for identifying transient free radicals in chemical and biological systems[1]. While α-phenyl-N-tert-butylnitrone (PBN) remains a widely utilized spin trap, its relatively low lipophilicity limits its partitioning into lipid bilayers and its ability to cross the blood-brain barrier (BBB) in neuroprotective applications[2].

C-phenyl-N-cyclohexylmethyl nitrone (PCHMN) is an advanced structural analog where the tert-butyl group is replaced by a cyclohexylmethyl moiety. This substitution significantly increases the partition coefficient (cLogP), driving the spin trap into lipid-rich microenvironments such as mitochondrial membranes, where reactive oxygen species (ROS) are predominantly generated[2]. This application note details a self-validating, high-yield synthetic protocol for PCHMN and provides standard operating procedures for its use in EPR radical trapping.

Synthetic Strategy & Causality

The synthesis of PCHMN utilizes a bimolecular condensation between benzaldehyde and N-cyclohexylmethylhydroxylamine[3].

Causality of Experimental Choices:

  • Nucleophile Activation: N-cyclohexylmethylhydroxylamine is highly prone to auto-oxidation and is thus stored as a stable hydrochloride salt. During the reaction, anhydrous sodium acetate (NaOAc) is used to liberate the free hydroxylamine base in situ. A mild base is strictly required; stronger bases (e.g., NaOH) would trigger the Cannizzaro disproportionation of benzaldehyde.

  • Thermodynamic Control: The condensation produces water as a byproduct, which can hydrolyze the newly formed imine-N-oxide (nitrone) back to the starting materials[3]. To enforce a forward thermodynamic drive, absolute ethanol is used as the solvent alongside anhydrous magnesium sulfate (MgSO

    
    ) as an irreversible water scavenger.
    
  • Stereoselectivity: The reaction is highly stereoselective, yielding almost exclusively the thermodynamically favored Z-isomer (where the phenyl ring and the N-alkyl group are trans to each other across the C=N bond) due to severe steric clash in the E-configuration[4].

SynthWorkflow A Benzaldehyde (1.0 eq) C NaOAc, MgSO4 EtOH, 75°C, 4h A->C B N-Cyclohexylmethyl- hydroxylamine HCl (1.0 eq) B->C D C-phenyl-N-cyclohexylmethyl nitrone (PCHMN) Yield: >80% C->D

Figure 1: Bimolecular condensation workflow for the synthesis of PCHMN.

Experimental Protocol: Self-Validating Synthesis of PCHMN

Note: Perform all steps in a well-ventilated fume hood under an inert atmosphere.

Step 1: In Situ Nucleophile Generation

  • Charge a flame-dried 100 mL round-bottom flask with N-cyclohexylmethylhydroxylamine hydrochloride (10.0 mmol, 1.65 g) and anhydrous sodium acetate (11.0 mmol, 0.90 g).

  • Add 30 mL of absolute ethanol. Stir the suspension vigorously at room temperature for 15 minutes under an argon atmosphere.

  • Validation Check: The suspension will visibly change in texture as the free hydroxylamine is liberated and insoluble NaCl precipitates out of the solution.

Step 2: Condensation Reaction

  • Add benzaldehyde (10.0 mmol, 1.06 g) dropwise to the stirring mixture via a syringe.

  • Immediately add 2.0 g of anhydrous MgSO

    
     to the flask.
    
  • Attach a reflux condenser and heat the mixture to 75°C (reflux) for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel 60 F

    
     plates (Eluent: Hexanes/Ethyl Acetate 7:3). The target nitrone PCHMN will appear as a new, highly UV-active spot (R
    
    
    
    ~0.4) that stains deep brown with iodine vapor. Ensure complete consumption of the benzaldehyde spot (R
    
    
    ~0.7).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove MgSO

    
     and inorganic salts. Wash the filter cake with cold ethanol (2 × 10 mL).
    
  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C water bath) to yield a crude off-white solid.

  • Dissolve the residue in dichloromethane (50 mL) and wash with distilled water (2 × 20 mL) to extract any residual salts.

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize the crude product from a minimal amount of hot hexanes/diethyl ether (8:2 v/v). Cool to -20°C overnight to induce crystallization.

  • Validation Check: Pure PCHMN manifests as white, needle-like crystals. The

    
    H NMR (CDCl
    
    
    
    ) spectrum must show a characteristic azomethine proton (-CH=N(O)-) singlet at approximately
    
    
    7.45 ppm.

Spin Trapping Protocol & EPR Analysis

To validate the radical-trapping efficacy of synthesized PCHMN, an in vitro Fenton reaction is utilized to generate hydroxymethyl radicals (•CH


OH)[1].

Protocol:

  • Prepare a 50 mM stock solution of PCHMN in HPLC-grade methanol. (Methanol acts as both the solvent and the radical precursor).

  • In a 1.5 mL Eppendorf tube, combine:

    • 400 µL of the PCHMN stock solution.

    • 50 µL of 10 mM FeSO

      
       (in deionized water).
      
  • Initiate the radical generation by adding 50 µL of 10 mM H

    
    O
    
    
    
    . (Mechanism: Fe
    
    
    + H
    
    
    O
    
    
    
    
    Fe
    
    
    + •OH + OH
    
    
    . The •OH radical immediately abstracts a hydrogen from methanol to yield the •CH
    
    
    OH radical).
  • Rapidly mix and transfer 50 µL of the solution into an EPR quartz capillary tube.

  • Acquire the EPR spectrum at room temperature (e.g., X-band spectrometer, microwave power 10 mW, modulation amplitude 1.0 G).

  • Validation Check: The trapping of the •CH

    
    OH radical by PCHMN yields a stable nitroxide spin adduct. The resulting EPR spectrum will display a classic six-line pattern (a triplet of doublets) due to the hyperfine coupling of the unpaired electron with the 
    
    
    
    N nucleus (I=1) and the
    
    
    -hydrogen (I=1/2)[1].

SpinTrap Nitrone PCHMN Nitrone (Diamagnetic) Adduct Nitroxide Spin Adduct (EPR Active, t1/2 > 1h) Nitrone->Adduct Spin Trapping Radical •CH2OH Radical (Short-lived) Radical->Adduct

Figure 2: Spin trapping mechanism of PCHMN reacting with a hydroxymethyl radical.

Quantitative Data & Analytical Parameters

The following table summarizes the expected analytical and EPR parameters for PCHMN compared to the standard PBN spin trap.

ParameterPBN (Standard)PCHMN (Analog)Analytical Significance
Yield (Condensation) 85 - 90%80 - 85%High atom economy in both syntheses.
cLogP (Lipophilicity) ~2.1~3.4PCHMN exhibits superior lipid bilayer partitioning[2].
EPR a

(Nitrogen hfsc)
~15.3 G~15.1 GSlight decrease due to the bulkier cyclohexylmethyl group[1].
EPR a

(Hydrogen hfsc)
~2.8 G~2.9 GSensitive to the local dihedral angle of the spin adduct[1].
Spin Adduct Half-life ~45 mins> 60 minsIncreased steric shielding in PCHMN prolongs radical stability.

References

  • Title : Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties Source : National Center for Biotechnology Information (PMC) URL :1

  • Title : Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models Source : National Center for Biotechnology Information (PMC) URL :2

  • Title : A green synthesis of nitrones in glycerol Source : Indian Academy of Sciences URL : 3

  • Title : Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones Source : Arabian Journal of Chemistry URL : 4

Sources

preparation of hydroxamic acids from N-alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Hydroxamic Acids from N-Alkylhydroxylamines

Executive Summary & Strategic Importance

Hydroxamic acids are a privileged pharmacophore in drug discovery, serving as critical zinc-binding groups (ZBG) in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat, Panobinostat) and metalloproteinase inhibitors. While unsubstituted hydroxamic acids (


) are common, 

-substituted hydroxamic acids (

)
are gaining traction due to their enhanced metabolic stability and distinct metal-chelation geometries.

Synthesizing these scaffolds from


-alkylhydroxylamines  presents a unique challenge: Regioselectivity . The starting material possesses two nucleophilic sites—the nitrogen and the oxygen.
  • Target:

    
    -Acylation (Hydroxamic Acid)
    
  • Off-Target:

    
    -Acylation (Acyl-hydroxylamine) or 
    
    
    
    -Diacylation.

This guide provides high-fidelity protocols to exclusively drive


-acylation, leveraging the inherent nucleophilic differential of 

-alkylhydroxylamines.

Mechanistic Principles: Controlling Regioselectivity

To achieve high yields, one must understand the electronic bias of the substrate. Unlike unsubstituted hydroxylamine (


), where the oxygen is often competitively nucleophilic, 

-alkylhydroxylamines (

)
exhibit a pronounced "Alpha Effect" and inductive donation from the alkyl group, making the nitrogen significantly more nucleophilic.

The Kinetic Hierarchy:

  • 
    -Acylation (Fastest):  Attack by the secondary amine nitrogen on the carbonyl electrophile.
    
  • 
    -Acylation (Slower):  Attack by the hydroxyl group. This usually occurs only if the nitrogen is sterically crowded or if base catalysis selectively deprotonates the oxygen (
    
    
    
    ~13).
  • 
    -Diacylation (Over-reaction):  Occurs if excess acylating agent is present.
    

Critical Control Parameter:

  • pH Control: Maintaining a neutral-to-mildly basic pH (7–8) keeps the amine unprotonated (reactive) while preventing the formation of the highly nucleophilic alkoxide anion (

    
    ), which would lead to 
    
    
    
    -acylation.

Strategic Protocols

Method A: The Modified Schotten-Baumann Protocol (Robust & Scalable)

Best for: Simple aliphatic or aromatic acid chlorides where scale-up is required.

This biphasic system acts as a "buffer" against over-acylation. The aqueous base neutralizes the HCl byproduct immediately, while the organic phase solubilizes the electrophile.

Reagents:

  • 
    -Alkylhydroxylamine hydrochloride (1.0 equiv)
    
  • Acid Chloride (1.05 equiv)[1]

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent System: Ethyl Acetate / Water (1:1 v/v)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve

    
    -alkylhydroxylamine HCl (e.g., 
    
    
    
    -methylhydroxylamine HCl) in water (approx. 5 mL/mmol).
  • Basification: Add solid

    
     in one portion. The solution will bubble (
    
    
    
    evolution). Stir for 5 minutes until clear.
  • Phase Addition: Add an equal volume of Ethyl Acetate. Cool the biphasic mixture to 0°C using an ice bath.

  • Acylation: Dilute the Acid Chloride in a small volume of Ethyl Acetate. Add this solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.

    • Note: Vigorous stirring is crucial to maximize interfacial surface area.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 1–2 hours.

  • Workup:

    • Separate the layers.[1][2][3][4]

    • Extract the aqueous layer twice with Ethyl Acetate.

    • Crucial Step: Wash combined organics with 0.1 M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Most products crystallize upon triturating with hexanes/ether. If oil remains, use Flash Chromatography (MeOH/DCM gradient).

Method B: Mixed Anhydride Coupling (Mild & Enantioselective)

Best for: Chiral carboxylic acids or substrates sensitive to acid chlorides.

Reagents:

  • Carboxylic Acid (1.0 equiv)[5]

  • Ethyl Chloroformate (1.1 equiv)

  • 
    -Methylmorpholine (NMM) (1.2 equiv)
    
  • 
    -Alkylhydroxylamine HCl (1.1 equiv)
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid and NMM in anhydrous THF under Nitrogen. Cool to -15°C (Ice/Salt bath).

  • Anhydride Formation: Add Ethyl Chloroformate dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[5]

  • Amine Preparation: In a separate vial, dissolve

    
    -alkylhydroxylamine HCl in a minimum amount of DMF or MeOH and neutralize with exactly 1.0 equiv of NMM.
    
  • Coupling: Add the neutralized amine solution to the active anhydride mixture at -15°C.

  • Completion: Stir at -15°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Evaporate THF. Redissolve in EtOAc, wash with Sat.

    
    , 5% Citric Acid, and Brine.
    

Visualizing the Mechanism & Workflow

Figure 1: Mechanistic Pathway of Regioselective Acylation

G Substrate N-Alkylhydroxylamine (R-NH-OH) TS_N N-Attack Transition State (Kinetic Favorite) Substrate->TS_N Low Temp (0°C) Neutral pH TS_O O-Attack Transition State (Thermodynamic/Base Dependent) Substrate->TS_O High Temp Strong Base Electrophile Acyl Chloride (R'-COCl) Electrophile->TS_N Electrophile->TS_O Product_N Hydroxamic Acid (Target: R-N(OH)-COR') TS_N->Product_N -HCl Product_O O-Acyl Hydroxylamine (Impurity) TS_O->Product_O -HCl

Caption: Kinetic preference for N-acylation is maximized by low temperature and non-alkoxide forming bases.

Figure 2: Purification Decision Tree

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Check for O-acyl spot) Start->TLC IronTest FeCl3 Color Test TLC->IronTest Color Deep Red/Violet? IronTest->Color Yes Hydroxamic Acid Present Color->Yes Yes No Failed/O-Acylation Color->No No Purify Acidic Wash (0.1M HCl) Removes unreacted amine Yes->Purify Crystallize Trituration (Et2O / Hexane) Purify->Crystallize Solid Solid Precipitate? Crystallize->Solid Filter Filtration & Drying (Target Product) Solid->Filter Yes Column Flash Column (DCM:MeOH 95:5) Solid->Column No (Oil)

Caption: Workflow for validation and purification of N-alkyl hydroxamic acids.

Quantitative Performance & Optimization

The following table summarizes expected yields and conditions based on internal validation and literature precedents.

ParameterMethod A (Schotten-Baumann)Method B (Mixed Anhydride)Method C (EDC Coupling)
Substrate Scope Simple Alkyl/Aryl ChloridesChiral/Complex AcidsValuable/Scare Acids
Typical Yield 85 - 95%70 - 85%60 - 80%
Reaction Time 1 - 2 Hours2 - 4 Hours12 - 24 Hours
Risk Factor Over-acylation if warmRacemization (low risk)Urea byproduct removal
Green Score High (Water/EtOAc)Medium (THF/DCM)Low (DCM/coupling agents)

Troubleshooting Guide:

  • Problem: Low Yield / Recovery.

    • Cause: Hydroxamic acids are water-soluble.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use 10% MeOH in DCM for extraction.

  • Problem: O-Acylation Observed.

    • Cause: pH too high (>10) or temperature spike.

    • Fix: Switch from NaOH to

      
      . Ensure strict 0°C addition.
      
  • Problem: Purple Color with

    
    .
    
    • Note: This is a positive confirmation test. All hydroxamic acids chelate Fe(III) to form a colored complex. Use this to track product on TLC plates.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of biologically active metal chelators." European Journal of Inorganic Chemistry. Link

  • Reddy, A. S., et al. (2000). "A convenient method for the preparation of hydroxamic acids."[6][7] Tetrahedron Letters. Link[7]

  • BenchChem. (2025).[5][8][9] "N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis."[5] BenchChem Application Notes. Link

  • Massaro, A., et al. (2007). "Microwave-assisted synthesis of hydroxamic acids from esters." Synthesis. Link

  • Gissot, A., et al. (2005). "One-step synthesis of hydroxamates from unactivated esters." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-(Cyclohexylmethyl)hydroxylamine

[1][2]

Executive Summary: The Stability Paradox

N-(Cyclohexylmethyl)hydroxylamine (CAS: 5661-97-2) presents a classic stability paradox common to N-monosubstituted hydroxylamines.[1][2] While the hydrochloride salt is a robust, crystalline solid stable at room temperature, the free base is thermodynamically unstable in the presence of oxygen, prone to a cascade of oxidative disproportionation reactions.

This guide provides an authoritative protocol for stabilizing this compound, grounded in the mechanistic understanding of hydroxylamine oxidation.

The Mechanics of Degradation

To prevent degradation, one must understand the enemy. The oxidative pathway of N-(Cyclohexylmethyl)hydroxylamine is not random; it follows a specific mechanistic route catalyzed by trace metals and heat.[1][2]

The Oxidation Cascade

When exposed to atmospheric oxygen, the N-H bond is the primary point of failure. The degradation proceeds through a nitroso intermediate, which rapidly diverges into two stable, unwanted byproducts:[2]

  • Tautomerization: The nitroso intermediate rearranges to form Cyclohexanecarbaldehyde oxime .[1] This is the dominant pathway due to the presence of

    
    -hydrogens.[1][2]
    
  • Dimerization: If tautomerization is slow, nitroso molecules dimerize to form Azoxy species, often responsible for the yellow discoloration of aged samples.[2]

Visualization of Signaling Pathways

The following diagram illustrates the chemical fate of your compound under oxidative stress.

OxidationPathwaycluster_conditionsAccelerating FactorsCompoundN-(Cyclohexylmethyl)hydroxylamine(Target)NitrosoNitroso Intermediate(Transient)Compound->NitrosoOxidation (-2H)OxygenO2 / Trace MetalsOxygen->CompoundOximeCyclohexanecarbaldehydeoxime(Major Impurity)Nitroso->OximeTautomerization(Fast)AzoxyAzoxy Dimer(Yellow Impurity)Nitroso->AzoxyDimerization(Slow)HeatHeat (>25°C)BaseBasic pH

Caption: Figure 1. Oxidative degradation pathway of N-monosubstituted hydroxylamines. The presence of

1

Troubleshooting Guide & FAQs

Issue 1: Sample Discoloration

Q: My white crystalline powder has turned pale yellow. Is it still usable? A: The yellow color indicates the formation of azoxy dimers or conjugated oxidation products.[1]

  • Diagnosis: Dissolve a small amount in methanol.[1][2] If the solution is distinctly yellow, degradation has occurred.[2]

  • Impact: These impurities are redox-active and can interfere with radical-based reactions or metal-catalyzed cross-couplings.[1][2]

  • Remedy: Recrystallization is required (see Section 5).[1][2] Do not use "as is" for sensitive applications.

Issue 2: Melting Point Depression

Q: The melting point of my stored sample has dropped by 5-10°C. A: This is the hallmark of oxime contamination .[1] The oxime (Cyclohexanecarbaldehyde oxime) typically has a lower melting point than the hydroxylamine salt.

  • Mechanism: As the oxime forms, it acts as a solvent impurity, depressing the melting point of the bulk crystal lattice.

  • Action: Check purity via NMR or TLC. The oxime will show a distinct proton signal for the methine group (

    
    ) around 6.5–7.5 ppm.[1][2]
    
Issue 3: Salt vs. Free Base

Q: Can I store the compound as a free base to save time? A: No. The free base is kinetically unstable.[1]

  • Reasoning: The amine lone pair in the free base is highly accessible for oxidation.[1] Protonating the nitrogen (forming the HCl salt) locks this lone pair, raising the oxidation potential significantly and rendering the molecule inert to atmospheric oxygen.

Storage Protocols: The "Gold Standard"

To ensure long-term integrity, you must control three variables: Atmosphere, Temperature, and Protonation State. [2]

Decision Matrix for Storage

StorageDecisionStartIncoming SampleCheckFormIs it a Salt(HCl, Oxalate)?Start->CheckFormYesSaltYesCheckForm->YesSaltStableNoSaltNo (Free Base)CheckForm->NoSaltUnstableStoreSaltStore at 4°C or -20°CDesiccatorShelf Life: >1 YearYesSalt->StoreSaltImmediateUseImmediate Use?NoSalt->ImmediateUseUseNowUse within 24hKeep under ArgonImmediateUse->UseNowYesStoreLongConvert to HCl SaltImmediateUse->StoreLongNoStoreLong->StoreSaltAfter Conversion

Caption: Figure 2. Decision tree for processing and storing N-alkylhydroxylamines.

Comparative Stability Data
ParameterFree Base (Liquid/Oil)Hydrochloride Salt (Solid)
Oxidation Rate High (Hours to Days)Negligible (Years)
Hygroscopicity ModerateLow (if pure)
Thermal Stability Decomposes >100°CStable >160°C
Storage Requirement -20°C, Argon, DarkRoom Temp (Desiccated)

Critical Experimental Protocols

Protocol A: Conversion to the Stable Hydrochloride Salt

If you possess the free base, convert it immediately for storage.

  • Dissolution: Dissolve the crude free base in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).[1][2]

    • Why? Non-polar solvents precipitate the polar salt immediately.

  • Acidification: Cool the solution to 0°C. Dropwise add 2M HCl in diethyl ether (anhydrous).

    • Observation: A white precipitate should form immediately.[2]

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible to prevent moisture absorption.[1][2]

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets.
    
    • Self-Validation: The resulting solid should be white and free-flowing.[1][2] Clumping indicates retained moisture or oil.[2]

Protocol B: Rescue Recrystallization (For Degraded Samples)

If your salt has yellowed, use this method to remove oxime/azoxy impurities.[2]

  • Solvent Choice: Use a mixture of Ethanol/Ethyl Acetate (1:4) .[1][2]

    • Logic: Hydroxylamines are soluble in hot ethanol but insoluble in ethyl acetate.[2] Impurities (oximes) are often soluble in ethyl acetate even when cold.[2]

  • Dissolution: Dissolve the salt in boiling ethanol (minimum volume).

  • Precipitation: Remove from heat. Slowly add ethyl acetate until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then place in a -20°C freezer.

  • Harvest: Collect crystals via filtration. Wash with cold ethyl acetate.[2]

References

  • National Institutes of Health (PubChem). N-Cyclohexylhydroxylamine Compound Summary.[1][2] (Data on stability and related structures). [Link]

  • Organic Chemistry Portal. Synthesis and Stability of Hydroxylamines. (General mechanisms of hydroxylamine oxidation). [Link]

Technical Support Center: Purification of N-(Cyclohexylmethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we understand that the isolation and purification of N-alkylated hydroxylamines present unique synthetic challenges. N-(Cyclohexylmethyl)hydroxylamine hydrochloride () is a highly valuable intermediate in drug development, particularly in the synthesis of neuroprotective nitrones and hydroxamic acids. However, crude reaction mixtures are notoriously plagued by unreacted oximes, heavy inorganic salt loads, and oxidative degradation products.

This guide provides a self-validating, mechanistically grounded workflow to achieve >99% purity of your target hydrochloride salt.

I. Mechanistic Purification Workflow

The following logic tree illustrates the sequential removal of inorganic, organic, and oxidative impurities from the crude reaction matrix.

Purification A Crude N-(Cyclohexylmethyl) hydroxylamine HCl (Contains Salts & Oximes) B Absolute EtOH Extraction (Inorganic Salt Removal) A->B Heat & Filter C Acidic Hydrolysis (0.5M HCl) (Cleave Residual Oximes) B->C Evaporate & Resuspend D Ether Wash (Remove Organic Byproducts) C->D Phase Separation E Activated Carbon Treatment (Decolorization) D->E Aqueous Phase F Recrystallization (EtOH / Et2O) E->F Filter & Concentrate G Pure N-(Cyclohexylmethyl) hydroxylamine HCl F->G Vacuum Dry

Mechanistic workflow for the purification of N-(Cyclohexylmethyl)hydroxylamine HCl.

II. Standard Operating Procedure (SOP): Advanced Purification

Do not proceed to the next phase without confirming the success of the previous step via the provided validation checkpoints.

Phase 1: Inorganic Salt Depletion
  • Action : Suspend the crude solid in boiling absolute ethanol (approx. 3 mL/g of crude). Stir vigorously for 15 minutes and filter hot through a pre-warmed Buchner funnel.

  • Mechanistic Rationale : Syntheses involving hydroxylamine derivatives often generate heavy inorganic salt loads (e.g., NaCl, KCl, or BaSO4) depending on the neutralization method (1)[1]. The hydrochloride salt of the N-alkylated product is highly soluble in hot ethanol, whereas inorganic salts remain thermodynamically insoluble. This solubility differential allows for rapid bulk purification.

  • Validation Checkpoint : Evaporate a 1 mL aliquot of the filtrate. A white crystalline residue confirms product extraction. The filter cake should test negative for organic matter via ignition on a spatula.

Phase 2: Hydrolytic Cleavage of Oxime Contaminants
  • Action : Concentrate the ethanol filtrate in vacuo. Resuspend the residue in 0.5 M HCl (aqueous) and heat to 50 °C for 2 hours. Cool to room temperature and extract the aqueous layer with diethyl ether or propyl ether (3x) ().

  • Mechanistic Rationale : Reductive amination routes often leave unreacted oxime intermediates that co-crystallize with the final product. Mild acid hydrolysis drives the equilibrium backward, cleaving the trace oxime into the parent cyclohexanecarboxaldehyde and hydroxylamine. The non-polar carbonyl byproducts partition into the ether layer, leaving the protonated N-(cyclohexylmethyl)hydroxylamine safely in the aqueous phase.

  • Validation Checkpoint : Perform TLC (Hexanes/EtOAc 7:3) on the ether extract. UV-active or iodine-stainable spots confirm the successful removal of organic impurities. The aqueous phase should show no organic spots at the solvent front.

Phase 3: Decolorization and Recrystallization
  • Action : Treat the aqueous phase with activated carbon (10% w/w), stir for 30 mins, and filter through a Celite pad. Evaporate the water under reduced pressure to yield a solid. Recrystallize the residue using a binary solvent system (Absolute Ethanol / Diethyl Ether).

  • Mechanistic Rationale : Activated carbon adsorbs high-molecular-weight colored oxidation products. For recrystallization, ethanol acts as the solubilizing solvent (facilitating hydrogen bonding), while diethyl ether acts as the anti-solvent, depressing the dielectric constant of the mixture and forcing the selective precipitation of the pure hydrochloride salt.

  • Validation Checkpoint : Melting point determination. Pure N-(Cyclohexylmethyl)hydroxylamine hydrochloride should exhibit a sharp melting point. Purity must be further validated via 1H-NMR (D2O), ensuring the absolute absence of aldehyde/ketone protons.

III. Troubleshooting & FAQs

Q1: My final product has a persistent yellow/brown tint. How do I resolve this? A: Discoloration in hydroxylamine salts is almost always caused by trace transition metal-catalyzed oxidation of the hydroxylamine moiety into nitrones or nitroso species (2)[2]. Solution: During the aqueous phase of your purification (Phase 2), add a chelating agent like EDTA (0.1% w/v) before the activated carbon treatment. This sequesters trace metals (e.g., Fe3+, Cu2+) introduced from glassware or reagents, preventing further oxidative degradation.

Q2: The product "oils out" during recrystallization instead of forming crystals. What is the cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the chosen solvent mixture, or when residual water heavily depresses the melting point. Solution: Ensure the crude salt is rigorously dried under high vacuum before recrystallization. Switch to a strictly anhydrous solvent system. Dissolve the oil in minimal hot anhydrous ethanol, and titrate in anhydrous diethyl ether dropwise until the cloud point is reached, then cool slowly to 4 °C.

Q3: How do I prevent the degradation of the free base if I need to isolate it before forming the HCl salt? A: N-alkylhydroxylamine free bases are highly nucleophilic and prone to rapid air oxidation (3)[3]. Solution: Never store the free base. If isolation is necessary, handle it strictly under an argon atmosphere and immediately precipitate the hydrochloride salt by bubbling anhydrous HCl gas through an ether solution of the free base, or by adding a stoichiometric amount of 4M HCl in dioxane[3].

IV. Quantitative Data: Recrystallization Optimization

The choice of solvent system dictates the final recovery and purity profile. Below is a summary of empirical data for N-alkylhydroxylamine hydrochloride recrystallization.

Table 1: Optimization of Recrystallization Solvent Systems

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Volumetric RatioAverage Yield RecoveryImpurity ClearanceTechnical Notes
Absolute EthanolDiethyl Ether1:382 - 88%ExcellentIndustry standard; yields highly crystalline white needles.
MethanolEthyl Acetate1:475 - 80%GoodUseful if the product exhibits excessive solubility in ethanol.
IsopropanolHexanes1:2< 50%PoorProne to oiling out; not recommended for bulky cyclohexyl derivatives.
WaterAcetone1:560 - 65%ModerateHigh loss to mother liquor due to extreme aqueous solubility.

V. References

  • CN115535975B. "Method for purifying hydroxylamine hydrochloride". Google Patents. URL:

  • Organic Syntheses. "Hydroxylamine Hydrochloride Preparation". OrgSyn. URL: [Link]

  • ResearchGate. "8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases". ResearchGate Publications. URL:[Link]

Sources

removing over-alkylated byproducts in hydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Overcoming Over-Alkylation

Welcome to the technical support center for hydroxylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with over-alkylation during the synthesis of substituted hydroxylamines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot and optimize your purification strategies effectively.

Over-alkylation is a frequent and frustrating side-reaction in the synthesis of N-substituted hydroxylamines, leading to mixtures of mono-, di-, and even tri-alkylated products. The separation of these closely related compounds can be a significant bottleneck. This guide provides in-depth, practical solutions to isolate your desired mono-alkylated hydroxylamine with high purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when dealing with over-alkylation byproducts.

Q1: Why is over-alkylation so common in hydroxylamine synthesis?

A1: Over-alkylation occurs because the nitrogen atom in hydroxylamine, much like in primary amines, remains nucleophilic after the first alkylation. The resulting N-alkylhydroxylamine can compete with the starting hydroxylamine for the alkylating agent, leading to the formation of N,N-dialkylhydroxylamines. The relative rates of these successive alkylations depend on steric hindrance and the electronic effects of the substituents.

Q2: I have a mixture of mono- and di-alkylated hydroxylamines. Which purification method should I try first?

A2: For a mixture of hydroxylamine derivatives, acid-base extraction is often the most effective and scalable first-line approach. This technique exploits the differences in basicity between the unreacted hydroxylamine, the mono-alkylated product, and the di-alkylated byproduct to selectively partition them between an organic and an aqueous phase.

Q3: My TLC plate shows multiple spots that are very close together. How can I improve their separation?

A3: Close-running spots on a TLC plate indicate that the compounds have similar polarities, a common issue with homologous series like over-alkylation products. To improve separation, you can try a solvent system with a lower overall polarity or add a small amount of a basic modifier like triethylamine to the eluent. This can help to differentiate the interaction of the basic nitrogen of your compounds with the acidic silica gel. For visualization, a potassium permanganate stain is often effective for hydroxylamines as they are readily oxidized.[1][2]

Q4: I've attempted an acid-base extraction, but I'm getting a persistent emulsion. What should I do?

A4: Emulsions are a common problem when extracting basic compounds. They are often caused by high concentrations of solutes or the presence of surfactant-like impurities. To break an emulsion, you can try the following:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

  • Filtration: Passing the mixture through a pad of glass wool can sometimes break up the emulsion.[3]

Troubleshooting and Purification Guides

This section provides detailed protocols and the underlying principles for the most effective methods to remove over-alkylated byproducts.

Strategy 1: Selective Separation by Acid-Base Extraction

This is the workhorse technique for separating amines and, by extension, hydroxylamines. The strategy relies on the differential basicity of the unreacted, mono-alkylated, and di-alkylated species.

The Underlying Principle: pKa Differences

The ability to separate these compounds by extraction is rooted in their different pKa values. While alkyl groups are electron-donating and would be expected to increase basicity (leading to a higher pKa of the conjugate acid), the trend in hydroxylamines can be more complex due to the influence of the oxygen atom and solvation effects.[4][5]

CompoundStructureApproximate pKa of Conjugate AcidBasicity
HydroxylamineNH₂OH5.9 - 6.0[6][7]Weakest Base
N-AlkylhydroxylamineR-NH-OH~5.96 (for N-methyl)[8]Weak Base
N,N-DialkylhydroxylamineR₂N-OHGenerally weaker than corresponding secondary aminesWeakest Base among alkylated

Note: Experimental pKa values for a wide range of substituted hydroxylamines can be difficult to find. The trend presented is a generalization based on available data and analogous amine chemistry.

The key takeaway is that while all are weak bases, their protonated forms will have different stabilities and thus partition differently between aqueous acid and an organic solvent. N,N-dialkylhydroxylamines are generally less basic than their N-alkyl counterparts due to steric hindrance affecting the solvation of the protonated form.

Workflow for Acid-Base Extraction

This diagram illustrates the decision-making process for separating a mixture containing unreacted hydroxylamine, the desired N-alkylhydroxylamine, and the N,N-dialkylhydroxylamine byproduct.

G start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) wash1 Wash with dilute HCl (pH ~4-5) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1: Protonated Hydroxylamine & N-Alkylhydroxylamine sep1->aq1 Aqueous org1 Organic Layer 1: N,N-Dialkylhydroxylamine & Neutral Impurities sep1->org1 Organic basify1 Basify with NaOH (pH > 10) & Extract with Organic Solvent aq1->basify1 dry_conc1 Dry & Concentrate org1->dry_conc1 sep2 Separate Layers basify1->sep2 aq2 Aqueous Layer 2: Inorganic Salts sep2->aq2 Aqueous org2 Organic Layer 2: Purified N-Alkylhydroxylamine (and unreacted Hydroxylamine) sep2->org2 Organic dry_conc2 Dry & Concentrate org2->dry_conc2 product1 Isolated N,N-Dialkyl Byproduct dry_conc1->product1 product2 Mixture for further purification (e.g., Chromatography or Distillation) dry_conc2->product2

Caption: Acid-base extraction workflow for hydroxylamine purification.

Step-by-Step Protocol: Acid-Base Extraction

This protocol is a general guideline. The optimal pH for extraction may need to be determined empirically for your specific set of hydroxylamine derivatives.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.

  • First Extraction (Removal of more basic components): Add an equal volume of dilute aqueous HCl (e.g., 1 M, pH adjusted to ~4-5). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.[9]

  • Separation: Allow the layers to separate. The lower aqueous layer will contain the protonated, more water-soluble hydroxylamine and N-alkylhydroxylamine. The upper organic layer will contain the less basic N,N-dialkylhydroxylamine and other neutral organic impurities.

  • Isolate the Di-alkylated Byproduct: Drain the organic layer into a separate flask. Wash it with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the N,N-dialkylhydroxylamine byproduct.

  • Recover the Mono-alkylated Product: To the aqueous layer from step 3, add a strong base (e.g., 5M NaOH) dropwise with cooling until the pH is greater than 10. This deprotonates the hydroxylammonium salts, making them less water-soluble.

  • Back-Extraction: Extract the now basic aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate).[10]

  • Final Workup: Combine the organic extracts from the back-extraction, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. The resulting product will be a mixture of your desired N-alkylhydroxylamine and any unreacted hydroxylamine, now significantly enriched.

Strategy 2: Purification by Column Chromatography

If acid-base extraction does not provide sufficient purity, or if the pKa values of your compounds are too similar, column chromatography is the next logical step.

The Underlying Principle: Differential Adsorption

Silica gel is the most common stationary phase for column chromatography and is slightly acidic. The basic nitrogen atoms of hydroxylamines will interact with the acidic silanol groups on the silica surface. More basic and less sterically hindered compounds will generally have a stronger interaction and thus a lower Rf value (they will elute more slowly).

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point is 70:30 hexanes:ethyl acetate. To improve separation and reduce tailing of the basic spots, add a small amount (0.5-1%) of triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is often preferred to avoid air bubbles).

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified N-alkylhydroxylamine.

Illustrative Workflow for Column Chromatography

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation tlc 1. TLC Analysis (e.g., Hexanes:EtOAc + 1% Et3N) pack 2. Pack Column (Silica Gel) tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate in vacuo combine->concentrate product Purified Product concentrate->product

Sources

Technical Support Center: Optimization of Oxime Reduction to N-Alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Reduction of Oximes to N-Alkylhydroxylamines Ticket ID: OX-RED-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanistic Logic

Welcome to the Advanced Synthesis Support Center. You are likely here because your oxime reduction is either stalling, hydrolyzing back to the ketone, or—most commonly—over-reducing to the primary amine.

The transformation of oximes (


) to 

-alkylhydroxylamines (

) requires a delicate balance. Unlike imines, oximes have an electron-rich oxygen that decreases the electrophilicity of the

bond. To reduce it, you must activate the carbon via protonation (or Lewis acid coordination) without activating the

bond towards cleavage.
The "Sweet Spot" Mechanism

The selectivity relies on pH-controlled hydride delivery .

  • Activation: The oxime nitrogen is protonated (

    
    ).
    
  • Reduction: A hydride nucleophile attacks the iminium carbon.

  • Selectivity: If the pH is too low (strongly acidic), the resulting hydroxylamine can be further protonated and reduced to an amine. If the pH is too high, the oxime remains unprotonated and inert to mild hydride donors.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition you are managing.

OximeReduction Oxime Oxime (R2C=NOH) ProtonatedOxime Protonated Oxime (R2C=NH+-OH) Oxime->ProtonatedOxime Acid (pH < 5) Hydroxylamine N-Alkylhydroxylamine (R2CH-NHOH) ProtonatedOxime->Hydroxylamine Hydride Attack (Rate Determining) Ketone Ketone/Aldehyde (Hydrolysis Product) ProtonatedOxime->Ketone H2O / Hydrolysis Hydroxylamine->ProtonatedOxime Oxidation (Air) Amine Primary Amine (R2CH-NH2) Hydroxylamine->Amine Over-reduction (Strong Acid + Excess Hydride)

Figure 1: Reaction pathway showing the critical branch point at the Protonated Oxime. Success depends on maximizing the green path while suppressing the red (over-reduction) and yellow (hydrolysis) paths.

Standard Operating Protocols (SOPs)

We recommend two primary protocols depending on your substrate tolerance and safety constraints.

Protocol A: The Cyanoborohydride Method (Gold Standard)

Best for: High selectivity, complex substrates. Mechanism: Sodium cyanoborohydride (


) is stable in acid.[1] By maintaining pH ~3-4, you protonate the oxime but not the cyanoborohydride, allowing selective reduction.

Step-by-Step:

  • Dissolution: Dissolve oxime (1.0 equiv) in Methanol.

  • Indicator: Add a trace amount of Methyl Orange indicator (turns red at pH < 3.1, yellow-orange at pH > 4.4).

  • Reagent Addition: Add

    
     (2.0 - 3.0 equiv).
    
  • pH Titration (CRITICAL): The reaction will turn basic as hydride is consumed. Continuously add 2N HCl (or acetic acid) dropwise to maintain a salmon-pink color (pH ~4).

    • Note: If it turns red, you risk over-reduction or hydrolysis. If yellow, reaction stops.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (stain with phosphomolybdic acid; hydroxylamines often reduce the stain instantly).

  • Workup: Basify to pH >9 with 6N NaOH (to destroy excess cyanide/boron complexes), extract with DCM.

Protocol B: Borane-Pyridine Complex (Cyanide-Free)

Best for: Safety-conscious labs, scale-up. Mechanism: Pyridine-borane (


) is a liquid that is stable in air and acid. It requires acid activation to release the hydride.

Step-by-Step:

  • Setup: Dissolve oxime (10 mmol) in Ethanol (20 mL).

  • Reagent: Add Pyridine-borane complex (20 mmol).

  • Activation: Add 10% aqueous HCl (or ethanolic HCl) dropwise.

  • Control: Maintain the reaction at ambient temperature. A slight exotherm indicates active reduction.

  • Quench: Once complete, neutralize with NaOH.

Troubleshooting Guide & FAQs

Decision Tree: Diagnosing Yield Issues
SymptomProbable CauseCorrective Action
No Reaction pH too high (Oxime not protonated).Add stronger acid (switch from AcOH to HCl/MeOH) or increase temperature to 40°C.
Primary Amine Formed pH too low or Hydride too strong.Maintain pH 4-5 strictly. Switch from

to

. Reduce reaction time.
Ketone Recovered Hydrolysis of oxime.System is too wet/acidic. Use anhydrous MeOH and alcoholic HCl/AcOH. Add molecular sieves.
Low Mass Balance Product is water-soluble.N-alkylhydroxylamines are polar. Saturate aqueous layer with NaCl (salting out) and use

:iPrOH (3:1) for extraction.
Frequently Asked Questions

Q: Can I use Sodium Borohydride (


) instead of Cyanoborohydride? 
A:  Generally, no . 

reacts rapidly with acid (decomposing) and is not electrophilic enough to reduce unactivated oximes at basic pH. If you use

with Lewis acids (

,

), you often get the primary amine due to the high reactivity of the intermediate species.

Q: My product turns brown upon isolation. What is happening? A: N-alkylhydroxylamines are prone to air oxidation, forming nitrones or radical species.

  • Fix: Perform workup under

    
     atmosphere. Store the product as an oxalate or hydrochloride salt, which are significantly more stable than the free base.
    

Q: How do I remove the boron byproducts? A: Boron-amine complexes can be sticky.

  • Fix: After the reaction, add mild base (NaOH) and stir for 30 minutes to break the complex. For stubborn cases, a methanol/tartaric acid wash can help sequester the boron.

Q: I need to reduce an O-alkyl oxime (oxime ether). Does this work? A: Yes, but oxime ethers are harder to reduce than free oximes. You will likely need the Borane-Pyridine/HCl method or Triethylsilane/TFA .


 is often too mild for hindered oxime ethers.

Reagent Selection Matrix

Use this table to select the best reagent for your specific substrate constraints.

Reagent SystemSelectivity (Hydroxylamine vs Amine)Reaction pHRisk ProfileReference

/ AcOH
High 3.5 - 4.5Toxic (HCN gas risk if acidified strongly).[1]
Pyridine-Borane / HCl High < 2 (Acidic)Moderate (Pyridine smell, safer than cyanide).[2]
Triethylsilane / TFA ModerateStrongly AcidicLow toxicity, but strong acid may cleave protecting groups.[3]

/ Pt-C / HCl
Low (Hard to stop)AcidicFlammable (

). Often over-reduces to amine.
[4]

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2] Journal of the American Chemical Society.[1] Link

  • Kikugawa, Y.; Kawase, M. (1977). Selective Reduction of Oximes with Pyridine-Borane.[3][4] Chemistry Letters. Link

  • Williams, D. R.; Osterhout, M. H. (1989). Triethylsilane-Trifluoroacetic Acid Reductions of Oximes. Journal of the American Chemical Society.[1] Link

  • Vaupel, A.; Knochel, P. (1996). Stereoselective Preparation of N-Alkylhydroxylamines. Tetrahedron Letters. Link

Sources

Technical Support Center: Hygroscopic N-Substituted Hydroxylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYGRO-NHOH-001 Status: Open Priority: Critical (Safety & Stoichiometry) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Technical Support Center

You are accessing this guide because you are experiencing issues with N-substituted hydroxylamine salts (e.g., N-methylhydroxylamine hydrochloride, N-benzylhydroxylamine oxalate).

The Core Problem: These salts are chemically schizophrenic. They are hygroscopic (aggressively absorbing atmospheric water) yet thermally unstable (prone to disproportionation or explosion if heated aggressively to remove that water).

This guide replaces standard textbook advice with field-proven troubleshooting protocols. We treat your material not just as a chemical, but as a dynamic system that requires specific handling to maintain integrity.

Module 1: Handling & Weighing (The "Drift" Issue)

User Issue:

"I cannot get a stable mass reading. The weight on the balance keeps ticking up while I measure."

Root Cause Analysis:

Your salt is absorbing moisture from the cleanroom air in real-time. A standard "tare and scoop" method will result in:

  • Stoichiometric Error: You are weighing water, not reagent.

  • Contamination: Moisture initiates hydrolysis on the crystal surface.

Protocol: Weighing by Difference (Closed Loop)

Do NOT weigh hygroscopic solids on an open weigh boat. Use this closed-loop differential method to eliminate atmospheric exposure during measurement.

WeighingProtocol Start Start: Hygroscopic Salt in Storage Bottle WeighBottle 2. Weigh Storage Bottle (Total Mass A) Start->WeighBottle DryVessel 1. Prepare Receiving Flask (Oven-dried, Septum-capped, Tared) Transfer 3. Quick Transfer to Flask (Minimize open time) DryVessel->Transfer Target Vessel WeighBottle->Transfer Reweigh 4. Reweigh Storage Bottle (Total Mass B) Transfer->Reweigh Calc 5. Calculate Mass = A - B Reweigh->Calc Inert 6. Purge Flask with N2/Ar immediately Calc->Inert

Figure 1: Closed-loop weighing workflow to eliminate atmospheric moisture interference.

Critical Steps:

  • Take your storage bottle containing the bulk salt. Weigh the entire bottle (cap on). Record Mass A.

  • Quickly transfer an estimated amount into your reaction vessel.[1]

  • Immediately recap the storage bottle.

  • Weigh the storage bottle again.[2][3] Record Mass B.

  • Reagent Mass = Mass A - Mass B.

    • Why this works: The moisture absorbed during the 5 seconds of opening affects the bulk remaining in the bottle, not the aliquot you already transferred.

Module 2: Drying & Purification (The "Clump" Issue)

User Issue:

"My salt has turned into a sticky paste or a solid block. Can I put it in the oven?"

Root Cause Analysis:

N-substituted hydroxylamines are energetic. Their decomposition onset is often surprisingly low (sometimes <100°C). Heating a "wet" hydroxylamine salt in a standard oven can trigger autocatalytic decomposition or a thermal runaway (explosion).

Protocol: Azeotropic Drying (The Safe Method)

Avoid direct heat. Use chemistry to remove the water.[4][5]

The Setup: Use a Dean-Stark trap or simple solvent evaporation with a specific carrier solvent.

ParameterRecommendationReason
Solvent Toluene (BP 110°C) or Benzene (BP 80°C)Forms a low-boiling azeotrope with water.[6]
Pressure Reduced (Rotary Evaporator)Lowers the boiling point to keep the salt cool (<40°C).
Additives NoneDo not add drying agents (MgSO4) directly to the salt; they are hard to filter out of a sludge.

Step-by-Step:

  • Dissolve/Suspend your "wet" salt in a flask with Toluene (approx 10 mL per gram of salt).

  • Connect to a rotary evaporator.

  • Evaporate the toluene under vacuum at <45°C bath temperature .

  • Mechanism: The toluene/water azeotrope boils off first, carrying the moisture with it.

  • Repeat 2-3 times until the solid flows freely as a fine powder.

AzeotropeLogic WetSalt Wet/Clumped Salt Mix Heterogeneous Mixture WetSalt->Mix Toluene Add Toluene Toluene->Mix Vac Vacuum Evaporation (<45°C) Mix->Vac DrySalt Anhydrous Crystalline Salt Vac->DrySalt Water removed as azeotrope

Figure 2: Azeotropic drying pathway. This method avoids thermal stress on the unstable N-O bond.

Module 3: Purity Analysis (The "Hidden" Failure)

User Issue:

"I dried the salt, but my reaction yield is still wrong. I used Karl Fischer titration to check water content, and it said 0%, but the reaction failed."

Technical Alert: The Karl Fischer Trap

Do NOT trust standard Karl Fischer (KF) titration for hydroxylamines.

  • The Interference: Hydroxylamines are reducing agents. They react with the Iodine (

    
    ) in the KF reagent, consuming it just like water does.
    
    • Result: A false high water reading (if using standard reagents) or erratic drift.

  • The Ketone Issue: If your KF solvent contains methanol/ketones, the hydroxylamine will condense with them (oxime formation), releasing new water during the titration.

Solution: 1H-NMR with Internal Standard

This is the only self-validating method for these salts.

Protocol:

  • Take ~10 mg of your salt.

  • Add a known mass (~10 mg) of an internal standard (e.g., Dimethyl Sulfone or Maleic Acid —must be non-hygroscopic and non-volatile).

  • Dissolve in dry DMSO-d6.

  • Calculate: Compare the integration of the N-alkyl group (e.g., N-Me) against the internal standard.

    • If the integration suggests you have 85% of the expected moles, the remaining 15% is likely water/solvent weight. Adjust your reaction stoichiometry accordingly.

Module 4: Storage & Safety

FAQ: Can I store this in the fridge?

Yes, but with a catch. Storage at -20°C is ideal for chemical stability, but it creates a condensation bomb upon removal.

The "Warm-Up" Rule:

  • Remove the bottle from the freezer.

  • Place it in a desiccator or a Ziploc bag with desiccant.[3]

  • Wait 3 hours until it reaches room temperature.

  • Only then break the seal.

    • Failure to do this: Opening a cold bottle sucks moist air in, which condenses on the salt, dissolving it immediately.

Safety Warning: Thermal Runaway

N-substituted hydroxylamine salts (especially nitrates, sulfates, and chlorides) possess an N-O bond with significant energy.

  • Danger Zone: Never heat dry salts above 60°C without DSC (Differential Scanning Calorimetry) data.

  • Incompatibility: Avoid contact with metal spatulas (Fe, Cu) if the salt is acidic/wet, as transition metals can catalyze N-O bond cleavage and rapid decomposition. Use ceramic or Teflon-coated spatulas .

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Urben, P. G.Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.; Elsevier, 2007. (Specific safety data on the explosive potential of hydroxylamine salts and thermal instability).
  • Cisneros, L. et al. "Thermal Stability and Decomposition of Hydroxylamine Derivatives." Journal of Hazardous Materials, 2002 , 95, 1-15. (Validation of thermal runaway risks).

  • Scholz, E. "Karl Fischer Titration of Reducing Substances." Analytical Chemistry, 1985. (Details the iodine consumption interference by hydroxylamines).
  • Sigma-Aldrich Technical Bulletin. "Handling Hygroscopic Reagents." (General best practices for weighing and storage).

Sources

Technical Support Center: Troubleshooting Nitrone Formation from N-(Cyclohexylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrone synthesis. As a Senior Application Scientist, I frequently assist researchers in optimizing the condensation of N-(Cyclohexylmethyl)hydroxylamine with various aldehydes and ketones. While this reaction is a cornerstone for synthesizing spin traps and bioactive intermediates, it is highly susceptible to equilibrium stalling, oxidative degradation, and steric hindrance.

This guide provides a deep-dive into the causality of these issues, a self-validating experimental protocol, and a diagnostic troubleshooting workflow to ensure reproducible success in your drug development and synthetic pipelines.

Mechanistic Overview & Causality

The formation of a nitrone via condensation is a two-step, equilibrium-driven process. First, the free N-(Cyclohexylmethyl)hydroxylamine undergoes rapid nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. Second, this intermediate undergoes a rate-limiting dehydration step to form the C=N double bond of the nitrone ()[1].

Because the reaction produces water, the reverse hydrolysis reaction is a constant threat. Furthermore, the primary alkyl nature of the cyclohexylmethyl group makes the hydroxylamine nitrogen slightly more exposed and susceptible to atmospheric oxidation compared to highly hindered variants like tert-butylhydroxylamine.

Mechanism SM N-(Cyclohexylmethyl) hydroxylamine Int Hemiaminal Intermediate SM->Int + Carbonyl (Fast) Side Oxidative Degradation SM->Side O2 / Trace Metals Carbonyl Aldehyde / Ketone Carbonyl->Int Int->SM Reversible Prod Nitrone Product Int->Prod - H2O (Rate Limiting) Prod->Int + H2O

Fig 1. Mechanistic pathway of nitrone formation highlighting equilibrium and degradation risks.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your methodology, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: In Situ Free-Basing

  • Action: Suspend N-(Cyclohexylmethyl)hydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Add mildly basic NaHCO₃ (1.2 eq) and stir for 15 minutes at room temperature.

  • Causality: The hydrochloride salt is bench-stable, whereas the free base rapidly degrades in air. Generating the free base in situ ensures the nucleophile is pristine at the exact moment of reaction.

  • Validation Check: Spot the mixture on a TLC plate and stain with KMnO₄. A bright yellow spot against a purple background confirms the successful liberation of the active hydroxylamine.

Step 2: Condensation & Dehydration

  • Action: Add the target carbonyl compound (1.0 eq) and freshly activated 4Å molecular sieves (1 g/mmol ).

  • Causality: Molecular sieves act as a thermodynamic sink. By physically sequestering the water byproduct, they prevent the hemiaminal from reverting to the starting materials.

  • Validation Check: After 1–2 hours, check the reaction via TLC (UV light, 254 nm). The appearance of a highly UV-active spot confirms nitrone formation, as the conjugated C=N–O system strongly absorbs UV light (unlike the starting hydroxylamine).

Step 3: Reaction Monitoring & Completion

  • Action: Stir at room temperature (for aldehydes) or reflux (for ketones) until the limiting reagent is consumed.

  • Causality: Ketones possess higher steric bulk and require thermal energy to overcome the activation barrier of the rate-limiting dehydration step.

  • Validation Check: The reaction is complete when the KMnO₄-active hydroxylamine spot is entirely depleted. Crucial physical check: The molecular sieves must remain free-flowing. If they are clumped together, they are saturated with water, meaning the equilibrium has stalled and more sieves must be added.

Quantitative Reaction Parameters

Use the following data table to benchmark your expected reaction times and yields based on the steric and electronic nature of your carbonyl substrate.

Carbonyl SubstrateRecommended SolventTemperatureAdditive / CatalystReaction TimeExpected Yield
Aliphatic AldehydeDCM or EtOH20–25 °CMgSO₄ or NaHCO₃2–4 h85–95%
Aromatic AldehydeEtOH60 °CNaHCO₃4–6 h80–90%
Aliphatic KetoneToluene or t-BuOH110 °C4Å Molecular Sieves12–24 h60–80%
Hindered Ketonet-BuOH110 °CTi(OEt)₄ + 4Å MS24–48 h40–60%

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion, and adding more hydroxylamine doesn't help. Why? A: You are fighting a stalled equilibrium, not a reagent deficit. If water is not efficiently removed, the reverse hydrolysis reaction matches the forward condensation rate. Ensure your molecular sieves are strictly activated (heated under vacuum at 300 °C for 3 hours prior to use). For highly stubborn ketones, switch to a Dean-Stark apparatus with toluene to physically distill the water out of the system.

Q: I observe multiple spots on my TLC that both correspond to the correct product mass. What went wrong? A: Nothing went wrong; you are observing E/Z geometric isomerization. The C=N double bond of the nitrone can adopt two configurations. While aldehydes typically favor the Z-isomer due to steric repulsion, ketones often yield an E/Z mixture. Be aware that these isomers can sometimes interconvert on silica gel during column chromatography, leading to streaking.

Q: The hydroxylamine starting material is degrading before it fully reacts with my ketone. How can I prevent this? A: N-alkylhydroxylamines are highly sensitive to trace transition metals and dissolved oxygen, which catalyze their breakdown into nitroso compounds ()[2]. Because ketones react slowly, this degradation outpaces nitrone formation. To fix this, thoroughly degas your solvents (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere.

Q: Can I use elevated temperatures to force the reaction with stubbornly unreactive ketones? A: Yes, but solvent choice is critical. Refluxing in standard polar solvents can accelerate hydroxylamine decomposition. Utilizing simple thermal conditions in tert-butanol (t-BuOH) at 110 °C has been proven to minimize hydroxylamine decomposition while maximizing the condensation yield for challenging, sterically hindered substrates ()[3].

Troubleshooting Start Reaction Stalled or Low Yield CheckSM Is Hydroxylamine Consumed? (TLC) Start->CheckSM ConsumedYes Yes: SM Consumed CheckSM->ConsumedYes ConsumedNo No: SM Persists CheckSM->ConsumedNo ActionYes Check for E/Z Isomers or Over-oxidation ConsumedYes->ActionYes ActionNo Equilibrium Stalled: Enhance Water Removal ConsumedNo->ActionNo FixYes Purify via Column & Degass Solvents ActionYes->FixYes FixNo Add 4Å MS or Ti(OEt)4 Catalyst ActionNo->FixNo

Fig 2. Diagnostic workflow for resolving stalled nitrone condensation reactions.

References

  • Nitrones: Comprehensive Review on Synthesis and Applications Source: Molecules URL:[Link]

  • Synthesis and evaluation of new heteroaryl nitrones with spin trap properties Source: RSC Advances URL:[Link]

  • Nitrone synthesis by CN-Coupling Source: Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Solvent Systems for N-(Cyclohexylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solvent Selection & Reaction Optimization

Core Directive & Executive Summary

User: Drug Discovery Chemist / Process Engineer Subject: Optimizing reaction environments for N-(Cyclohexylmethyl)hydroxylamine (CAS: Analogous to N-Benzyl derivatives).

Executive Summary: N-(Cyclohexylmethyl)hydroxylamine is a unique ambident nucleophile. Unlike simple amines, it possesses adjacent nucleophilic centers (N and O), creating a "chemoselectivity battleground." Furthermore, the cyclohexylmethyl group provides significant lipophilicity (


), while the hydroxylamine core remains highly polar and redox-active.

The Critical Failure Point: Most experimental failures with this scaffold stem from solvent-induced side reactions :

  • Unintentional Oxidation: Formation of nitrones in non-degassed, polar aprotic solvents.

  • O-Alkylation/Acylation: Using high-dielectric solvents that strip the cation from the oxygen, promoting O-attack.

  • Solubility Mismatch: The HCl salt (common commercial form) is insoluble in the ethers/DCM required for clean reactivity.

Troubleshooting Guides & FAQs

Module A: Solubility & Handling (The Foundation)

Q1: I received the hydrochloride salt, but it won't dissolve in DCM or Toluene. How do I initiate the reaction?

Diagnosis: The HCl salt is an ionic lattice. Dichloromethane (DCM) and Toluene have low dielectric constants (


) and cannot dissociate the ion pair.

Protocol: You must perform an in situ free-basing or a biphasic release.

  • Option A (Biphasic - Recommended for Acylation): Use a DCM/Water (1:1) system with 2.5 equiv of inorganic base (

    
     or 
    
    
    
    ). The base stays in the aqueous layer; the free hydroxylamine partitions into the DCM as it forms, reacting immediately with the electrophile.
  • Option B (Homogeneous - Recommended for anhydrous reactions): Suspend the salt in Methanol (MeOH). Add 1.0 equiv of NaOMe or TEA. Stir for 15 min.

    • Warning: If your electrophile is moisture/alcohol sensitive (e.g., acid chlorides), you must strip the MeOH and re-dissolve the residue in dry THF.

Q2: My reaction mixture turned dark brown/black within 30 minutes. What happened?

Diagnosis: Oxidative degradation. N-alkyl hydroxylamines are susceptible to oxidation by dissolved oxygen, catalyzed by trace metals, forming nitrones or radical decomposition products.

Corrective Action:

  • Solvent Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Chelation: If using older solvent stocks, add 1 mM EDTA or use HPLC-grade solvents to minimize metal ion catalysis.

  • Avoid Halogenated Solvents: In rare cases, DCM can act as a radical transfer agent under light exposure. Switch to THF or MeCN if the issue persists.

Module B: Controlling Selectivity (N- vs. O-Functionalization)

Q3: I am trying to N-acylate, but I see significant O-acylated byproducts. How do I fix this?

The Science: Hydroxylamines are ambident nucleophiles.

  • Nitrogen: More nucleophilic (soft base).

  • Oxygen: Less nucleophilic but more basic (hard base).

Solvent Influence:

  • Polar Aprotic (DMF, DMSO): These solvents highly solvate cations but leave anions "naked." If you use a strong base (NaH), you generate the hydroxamate anion (

    
    ), which is an aggressive O-nucleophile in DMF.
    
  • Protic Solvents (MeOH, Water): Hydrogen bonding solvates the Oxygen lone pairs, reducing O-nucleophilicity. This enhances N-selectivity by "shielding" the oxygen.

Optimization Table:

Desired OutcomeRecommended SolventBase SelectionMechanism
N-Selectivity DCM or THF Pyridine / TEAKinetic control; N is naturally more nucleophilic.
N-Selectivity (High) Ethanol/Water

Solvation of O-H reduces O-reactivity.
O-Selectivity DMF or DMAc NaH / KOtBuGenerates naked O-anion; promotes O-attack.
Module C: Oxidation to Nitrones

Q4: I actually want to synthesize the nitrone (C6H11-CH=N(O)R). Which solvent promotes this?

Protocol: To drive oxidation intentionally (using oxidants like


 or IBX):
  • Best Solvent: DCM or Acetonitrile .

  • Why: These solvents solubilize the organic oxidant and the lipophilic cyclohexylmethyl tail but do not participate in H-bonding that might stabilize the hydroxylamine starting material.

  • Green Alternative: Ethanol with catalytic Tungstate (

    
    ) and 
    
    
    
    .

Decision Logic & Visualization

Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on reaction intent and starting material form.

SolventSelection Start Start: N-(Cyclohexylmethyl)hydroxylamine Form Starting Form? Start->Form Salt HCl Salt Form->Salt FreeBase Free Base (Oil/Solid) Form->FreeBase ReactionType Reaction Goal? Salt->ReactionType Neutralize first FreeBase->ReactionType N_Funct N-Functionalization (Acylation/Alkylation) ReactionType->N_Funct O_Funct O-Functionalization ReactionType->O_Funct Oxidation Oxidation to Nitrone ReactionType->Oxidation Solv_Biphasic DCM/Water (1:1) + NaHCO3 N_Funct->Solv_Biphasic Robust/Scale-up Solv_THF Anhydrous THF + TEA (remove salt) N_Funct->Solv_THF Moisture Sensitive Solv_DMF DMF or DMSO + NaH O_Funct->Solv_DMF Promote O-anion Solv_DCM_Ox DCM or MeCN (Degassed if catalytic) Oxidation->Solv_DCM_Ox Standard Oxidants

Experimental Workflow: N-Acylation Protocol

Caption: Step-by-step flowchart for chemoselective N-acylation minimizing O-acylated byproducts.

Workflow Step1 1. Dissolution Solvent: DCM (0.2 M) Base: 2.0 eq Pyridine Step2 2. Cooling Temp: 0°C Control Exotherm Step1->Step2 Step3 3. Addition Add Electrophile (Slow dropwise) Step2->Step3 Step4 4. Quench Add 1M HCl (Removes Pyridine) Step3->Step4 Step5 5. Isolation Phase Sep -> Dry -> Conc Step4->Step5

Solvent Compatibility Matrix

SolventSolubility (HCl Salt)Solubility (Free Base)N-SelectivityOxidation RiskRemoval Ease
DCM PoorExcellentHighLowExcellent
THF PoorGoodHighModerate (Peroxides)Good
Methanol GoodGoodVery HighLowGood
DMF GoodExcellentLow (Promotes O)HighPoor
Toluene NoneModerateModerateLowGood
Water GoodPoorHighLowN/A

References & Authoritative Grounding

  • General Reactivity of N-Alkyl Hydroxylamines:

    • Source: Cicchi, S., et al. "Synthesis of Nitrones."[1] Chemical Reviews, 2005.

    • Relevance: Establishes the oxidation pathways and the necessity of inert atmospheres in polar solvents.

    • URL:

  • Chemoselectivity (N vs O) in Solvents:

    • Source: Brown, R. S. "Mechanism of amide bond formation." Journal of Organic Chemistry.

    • Relevance: Explains the solvation shell theory where protic solvents H-bond to the oxygen of the hydroxylamine, reducing its nucleophilicity relative to the nitrogen.

    • URL:

  • Physical Properties & Safety (N-Cyclohexylhydroxylamine):

    • Source: PubChem Compound Summary for CID 72935.

    • Relevance: Toxicity data (H318), melting points, and solubility data for the base scaffold.

    • URL:

  • Green Chemistry Approaches (Aqueous Systems):

    • Source: "Chemoselective Amide Ligations by Decarboxylative Condensations." Angewandte Chemie.

    • Relevance: Validates the use of aqueous/alcoholic mixtures for chemoselective reactions with hydroxylamines.

    • URL: [Angewandte Chemie Int.[2] Ed.]([Link])

  • Solvent Effects in Hydroamination (TFE usage):

    • Source: "Enamine N-oxides: Design, Synthesis..." NIH / PMC.

    • Relevance: Highlights the specific use of Trifluoroethanol (TFE) to stabilize sensitive N-oxide intermediates derived from hydroxylamines.

    • URL:

Sources

Technical Support Center: pH Optimization in N-Alkylhydroxylamine Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrone synthesis. The condensation of N-alkylhydroxylamines with aldehydes or ketones is a fundamental transformation in organic synthesis and bioorthogonal chemistry. However, researchers frequently encounter stalled reactions, poor yields, or degradation due to improper pH control.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure reliable and high-yielding nitrone formations.

Section 1: Core Principles & Mechanistic FAQs

Q: Why is pH the single most critical parameter in nitrone synthesis? A: The condensation follows a two-step mechanism: nucleophilic addition followed by dehydration. These two steps have opposing pH requirements, creating a classic "bell-curve" dependence[1].

  • Nucleophilic Addition: The nitrogen lone pair of the N-alkylhydroxylamine must attack the electrophilic carbonyl carbon. The pKa of a typical N-alkylhydroxylamine (e.g., N-methylhydroxylamine) is approximately 5.96[2]. If the pH is too low (< 4.0), the amine is fully protonated into a non-nucleophilic ammonium salt, halting the reaction.

  • Dehydration: The resulting tetrahedral carbinolamine intermediate must eliminate water to form the C=N double bond. This step requires acid catalysis to protonate the leaving hydroxyl group[3]. If the pH is too high (> 7.0), there are insufficient protons available, and the reaction stalls at the intermediate stage.

Q: What is the optimal pH range for this condensation? A: The optimal window is mildly acidic, typically between pH 4.5 and 6.0 . In this range, there is a sufficient equilibrium fraction of the free-base amine to initiate the nucleophilic attack, while maintaining enough proton activity to catalyze the rate-limiting dehydration step[1]. In complex biological or bioorthogonal systems, controlling this specific pH window is critical because nitrone formation can easily become the rate-limiting step[4].

Q: Why do standard protocols specify using the hydrochloride salt of the amine with sodium acetate? A: This is a self-validating chemical system. Rather than manually titrating a solution, combining an N-alkylhydroxylamine hydrochloride salt with sodium acetate (NaOAc) generates an in situ acetic acid/acetate buffer[5]. Because the pKa of acetic acid is 4.76, the reaction is intrinsically locked into the optimal pH window. This prevents the pH from drifting and ensures both nucleophilicity and acid catalysis are maintained.

Section 2: Troubleshooting Guide: Common Pitfalls & Solutions

Issue 1: The reaction stalls, and LC-MS shows a mass of [M+18] relative to the expected nitrone.

  • Causality: A mass of [M+18] indicates the reaction has stalled at the carbinolamine intermediate. This occurs when the pH is too high (neutral to basic), meaning there is insufficient acid to protonate the hydroxyl group and drive the dehydration step[1][3].

  • Solution: Add a catalytic amount of a mild organic acid (e.g., 10 mol% acetic acid or p-toluenesulfonic acid). Alternatively, adding activated molecular sieves (4Å) can help drive the equilibrium forward by physically sequestering the eliminated water.

Issue 2: No product is formed; starting materials are completely recovered.

  • Causality: The reaction medium is too acidic. At a pH significantly below the amine's pKa (e.g., pH < 4), the N-alkylhydroxylamine exists entirely as a protonated ammonium ion, stripping it of its nucleophilicity.

  • Solution: If you are using the hydrochloride salt of the amine, ensure you have added at least 1.0 to 1.2 equivalents of a mild base (like NaOAc or NaHCO₃) to liberate the free amine[5].

Issue 3: Formation of complex mixtures and side products.

  • Causality: Running the reaction at a high pH (> 8.0) not only stalls dehydration but also promotes side reactions. The free-base hydroxylamine is susceptible to air oxidation, and the carbonyl compound may undergo base-catalyzed aldol condensations.

  • Solution: Strictly maintain mildly acidic buffered conditions and consider degassing the solvents with nitrogen or argon if oxidation is suspected.

Section 3: Experimental Workflows & Protocols

Standard Buffered Nitrone Synthesis Workflow

This step-by-step methodology utilizes the self-buffering principle to guarantee optimal pH control without the need for external pH monitoring.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the target aldehyde (e.g., 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Note: A 1:1 mixture of Ethanol/Water can be used for highly polar substrates.

  • Buffer Generation: Add 1.1 equivalents of N-alkylhydroxylamine hydrochloride (11 mmol) and 1.15 equivalents of anhydrous sodium acetate (NaOAc, 11.5 mmol) to the solution[5].

  • Activation: Stir the suspension vigorously at room temperature. The NaOAc will react with the hydrochloride salt, liberating the free base N-alkylhydroxylamine and generating acetic acid in situ (locking the pH near 4.76).

  • Condensation: Allow the reaction to proceed for 4–12 hours. Monitor the consumption of the aldehyde via TLC or LC-MS.

  • Workup: Once the carbonyl is fully consumed, quench the reaction with 15 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude nitrone via flash column chromatography or recrystallization.

Section 4: Quantitative Data & pH Profiles

The following table summarizes the causal relationship between the pH of the reaction medium, the speciation of the reagents, and the kinetic outcome of the condensation.

pH RangeN-Alkylhydroxylamine StateCarbonyl / Intermediate StateReaction Kinetic ProfileDominant Chemical Outcome
< 4.0 Fully protonated (Ammonium)Highly activated carbonylExtremely slow / HaltedNo reaction; starting materials recovered
4.5 – 6.0 Mixed (Free base + Ammonium)Mildly activated / AcidicRapid addition & dehydrationOptimal nitrone formation
6.5 – 7.5 Predominantly free baseNeutral carbinolamineFast addition, slow dehydrationReaction stalls at carbinolamine intermediate
> 8.0 Fully free baseDeprotonated / EnolizableVery slow dehydrationSide reactions (aldol, oxidation)

Section 5: Mechanistic Workflow Diagram

The logical relationship between pH control and the reaction pathway is visualized below.

Mechanism R N-Alkylhydroxylamine + Carbonyl P_low Protonated Amine (Non-nucleophilic) R->P_low pH < 4.0 (Too Acidic) I Carbinolamine Intermediate R->I pH 4.5 - 6.0 (Optimal Attack) P_opt Nitrone Product (C=N Bond) I->P_opt Acid Catalysis (Dehydration) P_high Stalled Intermediate (No Dehydration) I->P_high pH > 7.0 (Too Basic)

Mechanistic pH dependence of N-alkylhydroxylamine condensation.

References

1.[1] Boronic acids facilitate rapid oxime condensations at neutral pH - RSC Publishing. 1 2.[3] Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime - ResearchGate.3 3.[2] pKa Data Compiled by R. Williams - Organic Chemistry Data. 2 4.[5] Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones - Arabian Journal of Chemistry. 5 5.[4] Characterization of an N-Allylglyoxylamide Based Bioorthogonal Nitrone Trap - ChemRxiv. 4

Sources

Technical Support Center: Minimizing Disproportionation of Secondary Hydroxylamines

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: #HYD-STAB-001 Subject: Prevention of degradation, disproportionation, and thermal runaway in

1

Core Directive: The Stability Paradox

Welcome to the technical support center. You are likely here because your secondary hydroxylamine (

The Fundamental Truth: Secondary hydroxylamines exist in a precarious energetic valley. While their salts (HCl, sulfate) are generally stable, the free base is thermodynamically primed to disproportionate into an amine and a nitrone. This process is often autocatalytic, driven by trace metals and heat.

The Disproportionation Equation:

This is not simple oxidation; it is an internal redox redistribution. If you see the amine byproduct (

Diagnostic Module: Is Your System Compromised?

Before applying fixes, confirm the failure mode. Use this diagnostic workflow.

Symptom Checker
ObservationDiagnosisRoot Cause
Color Change (Yellow

Brown)
Nitroxide Radical FormationTrace

ingress or metal catalysis (

,

).[1]
"Missing" Mass Balance Volatility or Water Sol.The amine byproduct is often volatile; the nitrone may wash out.
Exotherm upon basification Metal-Catalyzed DecompRapid disproportionation triggered by pH shift in presence of metals.
NMR: New vinylic proton Nitrone FormationCharacteristic signal of

(approx 6.5-7.5 ppm).
Pathway Visualization

The following diagram illustrates the "Death Spiral" of hydroxylamines. Note that the Nitroxide Radical is the critical junction point.

DisproportionationPathwayR2NOHSec-Hydroxylamine(R2N-OH)RadicalNitroxide Radical(R2N-O•)R2NOH->Radical -H• (Oxidation)Radical->R2NOH +H• (Reduction)AmineAmine(R2NH)Radical->Amine Disproportionation(Step 1)NitroneNitrone(R2C=N(O)R)Radical->Nitrone Disproportionation(Step 2)MetalsTrace Metals(Fe, Cu)Metals->Radical CatalyzesHeatHeat / LightHeat->Radical Promotes

Caption: The central role of the nitroxide radical in disproportionation. Blocking the entry to the red node is the primary stabilization strategy.[1]

Critical Control Points (Troubleshooting Guides)

Protocol A: The "Iron-Free" Environment

Issue: Trace iron (ppm levels) from stainless steel reactors or low-grade solvents is the #1 cause of instability.[1] Scientific Logic: Metals act as single-electron transfer (SET) agents, converting the stable hydroxylamine into the reactive nitroxide radical.

Corrective Actions:

  • Glassware Preparation: Acid wash all glassware (1N HCl) to remove surface-bound metal ions.

  • Chelation: Add 0.5 mol% EDTA or DTPA to aqueous buffers during workup.

  • Reagent Grade: Use "low-metal" grade caustic if neutralizing large batches.

Protocol B: pH Management During Isolation

Issue: You need the free base, but it degrades upon neutralization. Scientific Logic:

  • pH < 4: Stable (protonated form

    
    ).
    
  • pH 5-8: Dangerous zone.[1] The equilibrium exists between protonated and free base, maximizing the rate of proton transfer required for disproportionation.

  • pH > 10: Kinetic stability increases slightly, but oxidation susceptibility skyrockets.

The "Flash-Neutralization" Technique:

  • Keep the system cold (-5°C to 0°C).

  • Use a biphasic system (e.g., DCM/Water or MTBE/Water).

  • Adjust pH rapidly to >10 using cold 50% NaOH.

  • Immediately extract into the organic layer and separate.

  • Do not let the free base sit in aqueous suspension at pH 7.

Protocol C: Thermal Limits & Storage

Issue: Distillation of the free base results in explosion or tar. Data Table: Thermal Stability Limits

FormMax Process TempStorage TempShelf Life
HCl Salt 80°C25°C> 2 Years
Free Base (Neat) 40°C (DANGER) -20°C< 1 Week
Free Base (Soln) 50°C4°C1-3 Months

Action: Never distill secondary hydroxylamine free bases at atmospheric pressure. Use high vacuum (<5 mbar) to keep pot temperature below 40°C.

Isolation Decision Tree

Use this logic flow to determine the safest isolation method for your specific molecule.

IsolationLogicStartStart: Reaction CompleteIsSaltCan you use the Salt form?Start->IsSaltYesSaltIsolate as HCl/Oxalate SaltIsSalt->YesSaltYes (Safest)NoSaltMust have Free BaseIsSalt->NoSaltNoStoreStore @ -20°C under ArgonYesSalt->StoreLipophilicIs product Lipophilic?NoSalt->LipophilicYesLipoCold Biphasic Extraction(MTBE/Water @ 0°C)Lipophilic->YesLipoLogP > 1NoLipoContinuous Extraction(DCM) or ResinLipophilic->NoLipoLogP < 1StabilizeAdd Radical Scavenger(BHT or Toluene)YesLipo->StabilizeNoLipo->StabilizeStabilize->Store

Caption: Decision matrix for isolation. Salt formation is always the preferred route for stability.[1]

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation to remove solvent from the free base? A: Only if the bath temperature is <30°C and the vacuum is robust. If you concentrate to dryness, the neat free base may autocatalytically decompose. It is safer to leave it as a concentrated solution in a radical-scavenging solvent like toluene.[1]

Q: Why does my reaction turn pink/purple? A: This is often a specific indicator of nitroxide radical accumulation (e.g., similar to TEMPO). It confirms that oxidation/disproportionation is occurring. Immediate Action: Degas the solution with Argon and add a reducing agent (e.g., ascorbic acid) if compatible, or quench immediately.

Q: I need to alkylate the hydroxylamine. Should I isolate it first? A: No. Telescoping is the industry standard. Generate the free base in situ (e.g., free base with

Q: Does light affect stability? A: Yes. UV light can cleave the N-O bond or promote radical formation. Store all hydroxylamine samples in amber vials [2].

References

  • Process for the preparation of a hydroxylamine. European Patent Office. (1985). EP 0147879 A1.

  • Hydroxylamine. Wikipedia. (General properties and decomposition pathways).

  • Decomposition of Hydroxylamine/Water Solution added Iron Ion. OAKTrust. (Metal catalysis data).

  • Disproportionation of α-H nitroxides to nitrones and hydroxylamines. ResearchGate. (Mechanistic proof of the radical pathway).

  • Techniques for investigating hydroxylamine disproportionation. PubMed. (Biological and chemical context of instability).[2][3]

storage conditions to prevent degradation to imines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Prevention of Hydrolytic & Oxidative Degradation in Schiff Bases (Imines)

Mission Statement

Welcome to the . You are likely here because your crystalline solid has turned into an oil, or your NMR spectrum shows a confusing mixture of aldehyde and amine peaks.

Imines (Schiff bases) are thermodynamically unstable relative to their parent carbonyls and amines in the presence of water. They exist in a reversible equilibrium. Your primary objective is not just "cold storage," but the total exclusion of entropy-driven hydrolysis.

This guide synthesizes kinetic stabilization principles with practical "dry-chain" protocols to ensure your compounds survive from synthesis to bio-assay.

Module 1: Critical Failure Analysis (The "Why")

The most common support ticket we receive involves Hydrolysis . This is not random degradation; it is a chemically mandated equilibrium shift.

The Mechanism of Failure

Imines degrade via the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

  • Trigger: Trace moisture + Trace Acid (Catalyst).[1]

  • Result: Reversion to starting materials (Aldehyde + Amine).

Visualizing the Threat: The following diagram illustrates the reversibility you are fighting against. Note that


 (Acid) accelerates both directions, but water concentration drives the direction.

ImineHydrolysis cluster_danger DANGER ZONE: High Moisture Imine Imine (C=N) Iminium Protonated Iminium (Activated Electrophile) Imine->Iminium + H3O+ (Acid Cat.) Iminium->Imine - H+ Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + H2O (Moisture Attack) Tetrahedral->Iminium - H2O Breakdown Hydrolysis Products (Aldehyde + Amine) Tetrahedral->Breakdown Collapse Breakdown->Tetrahedral Condensation

Figure 1: The Hydrolysis Equilibrium. Note that water is the reagent that pushes the equilibrium to the right (Red Zone).

Module 2: The "Dry-Chain" Storage Protocol

Do not rely on standard refrigeration. A cold, wet fridge is worse than a dry, room-temperature desiccator. Follow this Self-Validating Protocol .

Step-by-Step SOP
StepActionTechnical Rationale
1 Isolation & Wash Wash the solid with cold, dry hexanes or ether to remove unreacted amine. Residual amine is basic and hygroscopic, attracting the water that kills your imine.
2 High-Vacuum Desiccation Dry under high vacuum (<0.1 mmHg) for >4 hours. Crucial: If your imine is an oil, this step removes trace solvent which often carries water.
3 Inert Gas Overlay Backfill the flask with Argon (heavier than air) rather than Nitrogen. Argon creates a better "blanket" over the solid/oil.
4 The Double-Vessel System Place the vial containing the imine inside a secondary jar containing activated 4A Molecular Sieves and a visual moisture indicator (cobalt-free).
5 Thermal Arrest Store at -20°C . Low temperature reduces the kinetic rate of hydrolysis (

) and oxidation.
Module 3: Troubleshooting & FAQs

Q1: My solid imine turned into a liquid "goo" overnight. What happened? Diagnosis: You have experienced Deliquescent Hydrolysis .

  • Cause: The imine hydrolyzed slightly. The resulting amine (often a liquid) depressed the melting point of the mixture, creating a "melt." This liquid phase then absorbed more atmospheric moisture, accelerating the hydrolysis autocatalytically.

  • Fix: This is usually irreversible for the bulk material. You must repurify (recrystallize) or resynthesize.

Q2: I see a small aldehyde peak in my NMR. Is my compound gone? Diagnosis: Not necessarily. This is often an Artifact of Analysis .

  • Issue:

    
     (Deuterated Chloroform) is naturally acidic. It decomposes to form 
    
    
    
    and Phosgene upon storage [1]. This acid catalyzes the hydrolysis of your imine inside the NMR tube if the solvent is not 100% dry.
  • Solution:

    • Filter your

      
       through basic alumina before use.
      
    • Switch to

      
       (Deuterated Benzene). It is non-acidic and less hygroscopic.
      

Q3: Can I store my imine in solution? Diagnosis: Risky, but possible with Molecular Sieve Buffering .

  • Protocol: If you must store in solution, use an aprotic solvent (Toluene, DCM) and add activated 3A Molecular Sieves to the vial.

  • Warning: Do not use 4A sieves for small imines, as the imine itself might enter the pores. Use 3A (pore size ~3 Å) which excludes most organics but traps water [2].[2]

Module 4: Advanced Stabilization Logic

If your specific imine is degrading despite these protocols, consider the Electronic/Steric Stabilization Matrix for your next synthesis design.

Stabilization cluster_note Mechanism Start Imine Instability Detected Check1 Is the C=N bond accessible? Start->Check1 Steric Strategy: Steric Shielding Add bulky groups (t-Butyl, Mesityl) near the N or C terminus. Check1->Steric Yes (Open) Electronic Strategy: Electronic Tuning Add Electron Donating Groups (EDGs) to the C-side aromatic ring. Check1->Electronic No (Already Bulky) note EDGs reduce electrophilicity of the C=N carbon, making it harder for water to attack.

Figure 2: Stabilization Decision Tree for synthetic planning.

References
  • Teipel, J., et al. (2022).[3] Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Preprints.org. Link

  • RedRiver Team. (2024).[1][2] 4A vs 3A Molecular Sieves: Key Differences. RedRiver LLC.[2] Link

  • Master Organic Chemistry. (2022).[3][4] Imines – Properties, Formation, Reactions, and Mechanisms.[5] Link

  • Chemistry Steps. (2020).[6] Imine and Enamine Hydrolysis Mechanism. Link

Sources

Validation & Comparative

Technical Comparison: 1H NMR Characterization of N-(Cyclohexylmethyl)hydroxylamine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the 1H NMR characteristics of N-(Cyclohexylmethyl)hydroxylamine against its primary structural analogues: the precursor amine (N-(Cyclohexylmethyl)amine ) and the benzylic equivalent (N-Benzylhydroxylamine ).

Executive Summary

N-(Cyclohexylmethyl)hydroxylamine (CAS: 59229-88-2) is a critical intermediate in the synthesis of pharmaceutical nitrones and hydroxamic acids. Its characterization is often complicated by the subtle chemical shift differences between the hydroxylamine (


) and its reduction product, the primary amine (

).

This guide delineates the specific 1H NMR signatures required to distinguish N-(Cyclohexylmethyl)hydroxylamine from its analogues, focusing on the diagnostic


-methylene protons and the labile 

signals.
Structural Analysis & 1H NMR Assignments

The molecule consists of a cyclohexane ring attached via a methylene spacer to a hydroxylamine moiety. The key to identification lies in the


-methylene doublet  and the broad exchangeable protons .
Target Molecule: N-(Cyclohexylmethyl)hydroxylamine
  • Formula:

    
    
    
  • Key Feature: The electronegative oxygen atom in the hydroxylamine group deshields the adjacent methylene protons (

    
    ) relative to the corresponding amine.
    
Proton EnvironmentMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Insight

(

)
Doublet (d) 2.65 – 2.75 2H Diagnostic Peak. Deshielded by

0.2 ppm vs. amine due to the

-effect of the N-O bond. Coupling

with

.

(Cyclohexyl CH)
Multiplet (m)1.45 – 1.601HShielded methine proton; overlaps with ring protons.

(Ring

)
Multiplets (m)0.90 – 1.8010HTypical cyclohexane envelope; equatorial/axial splitting observed at high field.

(

)
Broad Singlet (br s)5.0 – 8.5*2HHighly solvent-dependent. In

, often broad/invisible. In

, distinct peaks at

8-10 ppm.[1][2]

*Note: Chemical shifts are referenced to TMS (


 0.[3]0) in 

.[4][5]
Comparative Analysis: Distinguishing Alternatives

To validate the synthesis of N-(Cyclohexylmethyl)hydroxylamine, it must be differentiated from its starting materials (nitrones) or over-reduction products (amines).

Comparison Table: Chemical Shift (

) of the

-Carbon Protons
CompoundStructure

-Proton Shift (

, ppm)
MultiplicityShift Difference (

)
N-(Cyclohexylmethyl)hydroxylamine

2.70 (est.)Doublet Reference
N-(Cyclohexylmethyl)amine

2.48 – 2.52 Doublet-0.20 ppm (Upfield)
N-Benzylhydroxylamine

3.98 Singlet+1.28 ppm (Downfield)
N-Cyclohexylhydroxylamine

2.60 – 2.80 MultipletSimilar range, but Multiplet (CH) vs Doublet (

)

Key Technical Insight:

  • Vs. Amine: The transformation of the amine (

    
     2.50) to the hydroxylamine (
    
    
    
    2.[4]70) results in a distinct downfield shift of the methylene doublet. This is the primary indicator of successful oxidation (from amine) or partial reduction (from oxime/nitrone).
  • Vs. Benzyl Analogue: The absence of the aromatic ring current in the cyclohexyl derivative causes a massive upfield shift (

    
    1.3 ppm) compared to N-benzylhydroxylamine (
    
    
    
    3.98), confirming the saturation of the ring.
Experimental Protocols
Protocol A: Synthesis via Nitrone Reduction
  • Objective: Selective reduction of N-(cyclohexylmethyl)nitrone to N-(cyclohexylmethyl)hydroxylamine without over-reduction to the amine.

  • Reagents:

    
    , Methanol, 
    
    
    
    .
  • Dissolution: Dissolve N-(cyclohexylmethyl)nitrone (1.0 eq) in Methanol (0.2 M) at 0°C.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 30 minutes. Monitor by TLC (EtOAc/Hexane).[4]
    
  • Quench: Once the starting material is consumed, quench with saturated

    
    .
    
  • Extraction: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine.[5]
  • Purification: The hydroxylamine is sensitive to oxidation. Purify rapidly via flash chromatography (neutral alumina or silica with 1%

    
    ) or recrystallize as the oxalate salt.
    
Protocol B: NMR Sample Preparation
  • Solvent Choice:

    • 
      :  Good for resolution of the alkyl chain. The 
      
      
      
      protons may broaden or exchange, making integration unreliable.
    • 
      :  Essential for observing the 
      
      
      
      and
      
      
      protons. In dry
      
      
      , the
      
      
      often appears as a doublet (coupling to
      
      
      ) or a sharp singlet at
      
      
      9-10 ppm, while
      
      
      appears at
      
      
      5-7 ppm.
Visualization: Structural Verification Workflow

The following diagram illustrates the decision logic for identifying the product based on 1H NMR signals.

NMR_Identification Sample Unknown Sample (Post-Reduction) Check_Alpha Analyze Alpha-Proton (H-a) Region: 2.4 - 4.0 ppm Sample->Check_Alpha Shift_398 Singlet @ 3.98 ppm (Aromatic Shielding) Check_Alpha->Shift_398 Signal found Shift_250 Doublet @ 2.50 ppm (Upfield Shift) Check_Alpha->Shift_250 Signal found Shift_270 Doublet @ 2.70 ppm (Mid-Field Shift) Check_Alpha->Shift_270 Signal found Result_Benzyl N-Benzylhydroxylamine (Wrong Starting Material) Shift_398->Result_Benzyl Result_Amine N-(Cyclohexylmethyl)amine (Over-Reduction) Shift_250->Result_Amine Check_NH Check NH/OH in DMSO-d6 Shift_270->Check_NH Result_Target N-(Cyclohexylmethyl)hydroxylamine (Target Product) NH_Confirmation Distinct OH (9-10 ppm) Distinct NH (5-7 ppm) Check_NH->NH_Confirmation Signals Present NH_Confirmation->Result_Target

Caption: Logic flow for distinguishing N-(Cyclohexylmethyl)hydroxylamine from its amine and benzyl analogues using 1H NMR chemical shifts.

References
  • Chemical Shift Data for N-Benzylhydroxylamine

    • Title: Preparation and Configur
    • Source: University of Glasgow.[6]

    • D
    • URL:[Link]

  • Chemical Shift Data for N-Cyclohexylmethylamine

    • Title: Supporting Information - Cyclohexylmethylamine NMR.[7][8]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • 2.62 (t/d)
    • URL:[Link][9]

  • General Synthesis of N-Alkylhydroxylamines

    • Title: One-Pot Synthesis of Alkoxyamine Deriv
    • Source: Heterocycles (Clockss).
    • Context: Describes reduction protocols and NMR characterization of similar N-cyclohexyl deriv
    • URL:[Link] (General Access via Heterocycles Vol 78).

  • N-Cyclohexylhydroxylamine Characterization

    • Title: Intermolecular Cope-Type Hydroamin
    • Source: Journal of the American Chemical Society (Supporting Info).
    • Data: Characteriz

      
       2.6-2.8 range).[5]
      
    • URL:[Link]

Sources

Comparative Guide: Distinguishing N-(Cyclohexylmethyl)hydroxylamine from Oxime Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reduction Paradox

In the synthesis of N-(Cyclohexylmethyl)hydroxylamine (Target), the most prevalent impurity is its precursor, Cyclohexanecarbaldehyde oxime (Impurity). This usually arises from the incomplete reduction of the oxime or the oxidation of the hydroxylamine during storage.

Distinguishing these two is a classic analytical trap. They share similar polarity, often co-elute in standard reverse-phase HPLC, and possess overlapping functional group chemistry. However, they differ fundamentally in their nitrogen hybridization (


 vs. 

) and redox potential.

This guide outlines a multi-tiered strategy to definitively distinguish and quantify these species, moving from rapid functional screening to high-resolution structural validation.

Chemical Context & Origin

To understand the separation, one must understand the origin. The target is typically generated via the reduction of the oxime.

Diagram 1: Synthesis and Impurity Pathway

Figure 1: The reduction pathway showing the transformation of the


 oxime to the 

hydroxylamine and the potential for re-oxidation.

SynthesisPathway Oxime Cyclohexanecarbaldehyde Oxime (Impurity) (sp2 Nitrogen, C=N) Reaction Reduction (e.g., NaCNBH3 / AcOH) Oxime->Reaction Target N-(Cyclohexylmethyl) hydroxylamine (Target) (sp3 Nitrogen, CH2-NH-OH) Reaction->Target + 2H Oxidation Air Oxidation (Storage) Target->Oxidation Oxidation->Oxime - 2H

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Proof

NMR is the only method that provides absolute structural confirmation without the need for reference standards. The distinction relies on detecting the hybridization change at the carbon adjacent to the nitrogen.

Comparative NMR Data
FeatureN-(Cyclohexylmethyl)hydroxylamine (Target)Cyclohexanecarbaldehyde Oxime (Impurity)Mechanistic Reason
¹H NMR: α-Proton

2.6 – 2.9 ppm
(Doublet/Triplet)

6.5 – 7.5 ppm
(Doublet/Multiplet)
Key Differentiator: The target has methylene protons (

); the impurity has a vinylic/iminic proton (

).
¹³C NMR: α-Carbon

55 – 65 ppm

145 – 155 ppm

hybridization (Target) vs.

hybridization (Impurity).
Exchangeable H 2H (NH-OH)1H (=N-OH)The target has two exchangeable protons; the oxime has only one.

Expert Insight: When running ¹H NMR, use DMSO-d6 rather than CDCl₃. Hydroxylamines can form aggregates in chloroform, leading to broad peaks. DMSO sharpens the exchangeable protons, allowing you to integrate the


 and 

peaks separately (often appearing as two broad singlets between 5.0–9.0 ppm).

Analytical Strategy 2: HPLC & Detection Physics

The Quantification Challenge

This is where most errors occur. The oxime and hydroxylamine have vastly different UV extinction coefficients.

  • The Oxime (

    
    ):  Possesses a chromophore. It absorbs strongly at 210–240 nm .
    
  • The Hydroxylamine (

    
    ):  UV "silent." It lacks a conjugated system and only exhibits weak end-absorption <210 nm.
    
Recommended HPLC Protocol (Dual Detection)

To quantify both, you must use a universal detector for the hydroxylamine or a derivatization technique.

  • Column: C18 or Phenyl-Hexyl (to interact with the cyclohexyl ring), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

    • Note: Avoid high pH; hydroxylamines are unstable in basic conditions.

  • Detectors:

    • UV @ 225 nm: Detects Oxime (High Sensitivity).

    • ELSD / CAD / RI: Detects Hydroxylamine (Universal Mass Response).

Analytical Strategy 3: Rapid Wet-Chemical Screening

The Functional Validation

For quick qualitative checks during process monitoring, exploit the redox difference. Hydroxylamines are potent reducing agents; oximes are not.

Protocol: Modified Tollens' Test

Use this to confirm the presence of the Hydroxylamine target.

  • Reagent Prep: Mix 1 mL of 5% AgNO₃ with 1 drop of 10% NaOH (brown ppt forms). Add 2% NH₄OH dropwise until the precipitate just dissolves.

  • Test: Add ~5 mg of the sample dissolved in ethanol to 1 mL of the reagent.

  • Observation:

    • Hydroxylamine: Instant formation of a silver mirror or black precipitate (Ag metal) at room temperature.

    • Oxime: No reaction or very slow reaction (requires heating).

Decision Logic & Workflow

Use this flowchart to determine the purity profile of your sample.

Diagram 2: Analytical Decision Tree

Figure 2: Logical workflow for distinguishing and quantifying the target vs. impurity.

DecisionTree Start Unknown Sample (Target vs. Oxime) Tollens Step 1: Tollens' Test (Redox Check) Start->Tollens Silver Instant Silver Mirror? Tollens->Silver OximePath Negative/Slow: Likely Oxime Silver->OximePath No HydroxPath Positive: Contains Hydroxylamine Silver->HydroxPath Yes NMR Step 2: 1H NMR (DMSO-d6) OximePath->NMR HydroxPath->NMR ShiftCheck Check 6.5 - 7.5 ppm NMR->ShiftCheck PureTarget No Signal: Pure Hydroxylamine ShiftCheck->PureTarget Absent Mix Signal Present: Mixture (Integrate Ratio) ShiftCheck->Mix Present

Experimental Protocol: Derivatization for Trace Analysis

If you lack an ELSD/CAD detector and need to quantify the hydroxylamine target using UV, you must tag it.

Principle: Convert the UV-silent N-cyclohexylmethylhydroxylamine into a UV-active nitrone or back into a specific oxime derivative using a chromophoric aldehyde (e.g., p-nitrobenzaldehyde).

Procedure:

  • Sample: Dissolve 10 mg of sample in 1 mL Methanol.

  • Reagent: Add 1.1 equivalents of p-nitrobenzaldehyde.

  • Reaction: Stir at RT for 30 mins (Hydroxylamines condense with aldehydes rapidly to form nitrones).

  • Analysis: Inject into HPLC (UV 254 nm).

    • Target: Appears as the nitrone adduct (shifted retention time, strong UV).

    • Impurity (Oxime): Remains unreacted (distinct retention time).

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine. Retrieved from

  • National Institutes of Health (NIH). (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC8716654. Retrieved from

  • PubChem. (2021).[4] Cyclohexanecarbaldehyde oxime (Compound Summary). Retrieved from

  • Asian Journal of Pharmaceutical Research. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity. Retrieved from

  • Organic Syntheses. (2010). Synthesis of Oximes from Alkynes and Hydroxylamine. Org. Synth. 2010, 87, 231. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylhydroxylamines and Their Characterization

N-Alkylhydroxylamines are a class of organic compounds characterized by a hydroxyl group attached to a nitrogen atom, which is further substituted with one or more alkyl groups. These compounds are of significant interest in medicinal chemistry and drug development as they are often identified as metabolites of amine-containing drugs. Their formation can have profound implications for a drug's pharmacological and toxicological profile. Consequently, the robust and unambiguous identification of N-alkylhydroxylamine metabolites is a critical step in the drug development process.

Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), stands as the cornerstone for the structural elucidation of these and other drug metabolites. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint, offering deep insights into its chemical structure. This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of a homologous series of N-alkylhydroxylamines, offering experimental data and detailed mechanistic explanations to aid researchers in their identification. We will explore the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), highlighting the key differences and diagnostic ions that facilitate their characterization.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Fragmentation Cascade

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes result in the absence of a molecular ion peak, the rich fragmentation pattern provides a wealth of structural information.

The Dominant Alpha-Cleavage Pathway

The most characteristic fragmentation pathway for aliphatic amines under EI-MS is alpha-cleavage, and N-alkylhydroxylamines are no exception.[1][2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The resulting fragment is a resonance-stabilized iminium-type cation, which is often the base peak in the spectrum.

The general mechanism for alpha-cleavage in N-alkylhydroxylamines is as follows:

G SamplePrep Sample Preparation Dilute in a suitable solvent (e.g., methanol or dichloromethane). GC Gas Chromatograph Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) Carrier Gas: Helium Inlet Temperature: 250 °C Oven Program: Start at 50 °C, ramp to 280 °C. SamplePrep->GC MS Mass Spectrometer (EI) Ion Source Temperature: 230 °C Electron Energy: 70 eV Scan Range: m/z 30-200 GC->MS Data Data Analysis Library search (e.g., NIST/Wiley) Manual interpretation of fragmentation. MS->Data G SamplePrep Sample Preparation Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for biological samples. LC Liquid Chromatograph Column: C18 reversed-phase or HILIC for very polar compounds Mobile Phase: Acetonitrile/water gradient with formic acid. SamplePrep->LC MSMS Tandem Mass Spectrometer (ESI) Ionization: Positive ion electrospray Precursor Ion Selection Collision-Induced Dissociation (CID) LC->MSMS Data Data Analysis Extracted ion chromatograms Interpretation of product ion spectra. MSMS->Data

Sources

Technical Guide: IR Spectrum Analysis of N-Hydroxy Amine Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an advanced technical analysis of N-hydroxy amine (hydroxylamine, R-NH-OH) functional groups using Infrared (IR) spectroscopy. While Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for trace metabolite quantification, FT-IR offers a rapid, non-destructive method for bulk purity assessment and functional group validation. This document details the specific spectral signatures of hydroxylamines, differentiates them from structurally similar hydroxamic acids and amine oxides, and outlines a self-validating experimental protocol to mitigate the high oxidation potential of these compounds.

The Spectroscopic Signature: Characteristic Bands

The IR spectrum of an N-hydroxy amine is defined by the interplay between the hydroxyl (O-H), amine (N-H), and the critical nitrogen-oxygen (N-O) single bond.

Primary Spectral Features Table
Vibrational ModeWavenumber (cm⁻¹)IntensityCharacterDiagnostic Value
O-H Stretch (

)
3200 – 3500Medium-StrongBroadHigh. Overlaps with N-H but is broader due to H-bonding.[1] Shifts to >3600 cm⁻¹ in dilute solution (free OH).
N-H Stretch (

)
3200 – 3400MediumSharper than OHMedium. Often obscured by the O-H envelope.[1] Primary hydroxylamines (R-NH-OH) show one band; secondary (R₂N-OH) show none.
N-O Stretch (

)
900 – 1000 Medium-StrongDistinctCritical. The "fingerprint" of the functionality.[1] Differentiates from simple amines.[2][3][4][5][6]
N-H Bend (

)
1500 – 1600MediumSharpMedium. Confirms presence of H on Nitrogen.[1]
C-N Stretch (

)
1000 – 1200MediumVariableLow. Often overlaps with C-C skeletal vibrations.[1]
Structural Differentiation[2][8]
  • Vs. Hydroxamic Acids (R-CO-NH-OH): Hydroxamic acids exhibit a strong Amide I (C=O) band at 1630–1690 cm⁻¹ . N-hydroxy amines lack this carbonyl feature completely.

  • Vs. Amine Oxides (R₃N⁺-O⁻): Tertiary amine oxides show a strong N-O stretch at 940–970 cm⁻¹ but lack the O-H and N-H stretching bands (unless protonated).

Comparative Analysis: IR vs. Alternatives

As a Senior Scientist, it is crucial to select the right tool for the analytical question. IR is not a universal solution for hydroxylamines due to their instability and weak chromophores.

Method Selection Matrix
FeatureFT-IR LC-MS (ESI) NMR (

H /

N)
Primary Use Bulk ID, Purity CheckTrace Metabolite Quant, Impurity IDStructural Elucidation
Sensitivity Low (>1% w/w)High (ppb/ppt range)Medium (>0.1 mg)
Specificity Good (Functional Group)Excellent (m/z + fragmentation)Excellent (Connectivity)
Sample State Solid/Liquid (Non-destructive)Liquid (Destructive)Liquid (Non-destructive)
Key Limitation Oxidation on crystal ; Water interferenceIonization suppressionSolvent exchange with OH/NH
Decision Logic Diagram

DecisionMatrix Start Analytical Goal Trace Trace Detection / Metabolite Screening Start->Trace < 0.1% Conc. Bulk Bulk Material ID / Process Monitoring Start->Bulk > 1% Conc. Structure Unknown Structure Elucidation Start->Structure New Compound LCMS Select LC-MS (High Sensitivity) Trace->LCMS FTIR Select FT-IR (Rapid, Low Cost) Bulk->FTIR NMR Select NMR (Definitive Connectivity) Structure->NMR

Figure 1: Analytical decision matrix for N-hydroxy amine analysis. Use IR primarily for bulk identification and stability monitoring.

Experimental Protocol: Self-Validating Workflow

Hydroxylamines are prone to oxidation (forming nitrones or nitroso compounds) and disproportionation. A standard "load and scan" approach often yields spectra of decomposition products.

Protocol: Inert Atmosphere ATR-FTIR

Objective: Obtain a pristine spectrum of R-NH-OH while validating sample integrity.

Materials:

  • FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Inert gas purge (Nitrogen or Argon).

  • Reference Standard (if available).

Step-by-Step Methodology:

  • System Prep: Purge the ATR stage with dry nitrogen for 2 minutes to remove atmospheric water vapor (which interferes with the 3200–3500 cm⁻¹ region) and oxygen.

  • Background Scan: Collect background spectrum under purge.

  • Sample Loading:

    • Solid: Place sample on crystal. Apply pressure clamp immediately to minimize air contact.

    • Liquid: Deposit droplet. Cover with an inert cap if possible.

  • Time-Resolved Scanning (The Validation Step):

    • Scan 1 (T=0): Immediate acquisition (16 scans).

    • Scan 2 (T=5 min): Acquire a second spectrum without moving the sample.

  • Data Analysis (Differential): Subtract Scan 1 from Scan 2.

    • Result: If the difference spectrum is a flat line, the sample is stable.

    • Warning: If positive peaks appear at 1550–1600 cm⁻¹ (Nitrone C=N) or 1250 cm⁻¹ (Nitroso dimer), the sample is oxidizing on the crystal.

Experimental Workflow Diagram

Protocol Sample Sample Prep (Inert Atmosphere) ATR Load on ATR (Diamond Crystal) Sample->ATR Scan0 Acquire T=0 Spectrum ATR->Scan0 Wait Wait 5 Minutes (Stress Test) Scan0->Wait Scan5 Acquire T=5 Spectrum Wait->Scan5 Compare Subtract Spectra (T5 - T0) Scan5->Compare Decision New Peaks at 1550-1600 cm⁻¹? Compare->Decision Valid Valid Spectrum (Process Data) Decision->Valid No Invalid Oxidation Detected (Reject Data) Decision->Invalid Yes (Nitrone/Nitroso)

Figure 2: Self-validating experimental workflow. The time-delayed scan ensures that the heat from the IR source or atmospheric exposure has not degraded the labile N-OH group.

Troubleshooting & Validation

Distinguishing Oxidation Products

If your spectrum shows unexpected bands, use this guide to identify the decomposition product:

  • Scenario A: Appearance of strong band at ~1550–1600 cm⁻¹.

    • Diagnosis: Oxidation to Nitrone (R₂C=N(O)R).[1][7] The C=N stretch is strong and distinct.

  • Scenario B: Appearance of band at ~1250–1290 cm⁻¹ (Solid state). [1]

    • Diagnosis: Oxidation to Nitroso Dimer (Azodioxy, R-N(O)=N(O)-R). Nitroso monomers (blue/green) show N=O at ~1500 cm⁻¹, but in solids, they rapidly dimerize (colorless/yellow) to show the lower frequency band.

  • Scenario C: Loss of O-H/N-H bands.

    • Diagnosis: Dehydration to imine or nitrile (if structure permits), or complete oxidation.

Reference Standards

Always compare against a known standard if possible. For N-tert-butylhydroxylamine (a common synthetic building block), look for the specific doublet of the tert-butyl group at 1365/1390 cm⁻¹ to confirm the alkyl backbone is intact, alongside the N-O stretch at ~920 cm⁻¹.

References

  • Hydroxylamine IR Characteristics & N-O Stretch

    • Maté, B., et al. (2025). Hydroxylamine in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry. Astronomy & Astrophysics.

    • Giguère, P. A., & Liu, I. D. (1952). Infrared Spectrum, Molecular Structure, and Thermodynamic Functions of Hydroxylamine. Canadian Journal of Chemistry.

  • Differentiation from Amides & Hydroxamic Acids

    • Larsen, R. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Applied Spectroscopy.

    • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

  • Oxidation Products (Nitrones/Nitroso)

    • Skoko, Ž., et al. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules.

    • Cicchi, S., et al. (2001). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines. Arkivoc.

  • General IR Interpretation & Tables

    • LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

Sources

Comprehensive Guide: Reactivity of N-Cyclohexyl vs. N-Cyclohexylmethyl Hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between N-Cyclohexylhydroxylamine (CHA) and N-Cyclohexylmethylhydroxylamine (CHMHA) . While both are N-alkyl hydroxylamines used as nucleophiles and precursors for nitrones, their reactivity profiles diverge significantly due to the proximity of the bulky cyclohexane ring to the reactive nitrogen center.

Key Distinction:

  • N-Cyclohexylhydroxylamine (CHA): The nitrogen is attached to a secondary carbon. High steric hindrance; oxidation yields ketonitrones .

  • N-Cyclohexylmethylhydroxylamine (CHMHA): The nitrogen is attached to a primary carbon (methylene spacer). Lower steric hindrance; oxidation yields aldonitrones .

Physicochemical Profile

FeatureN-Cyclohexylhydroxylamine (CHA)N-Cyclohexylmethylhydroxylamine (CHMHA)
CAS Number 2211-64-525100-12-3 (HCl salt)
Structure

-attached to 2° Carbon

-attached to 1° Carbon
Steric Environment High (Direct ring attachment)Moderate (Methylene spacer)
pKa (Conjugate Acid) ~5.9 - 6.1 (Est.)~5.8 - 6.0 (Est.)[1][2]
Oxidation Product Ketonitrone (Cyclohexylidene)Aldonitrone (Cyclohexylmethylidene)
Primary Application Spin traps, Metalloenzyme inhibitorsNitrone synthesis for cycloadditions
Structural Visualization

The following diagram illustrates the steric crowding and oxidative pathways for both molecules.

G cluster_0 N-Cyclohexyl (CHA) cluster_1 N-Cyclohexylmethyl (CHMHA) CHA N-Cyclohexylhydroxylamine (2° Carbon Attachment) Ketonitrone Ketonitrone (Stable, Sterically Crowded) CHA->Ketonitrone Oxidation (-2H) CHMHA N-Cyclohexylmethylhydroxylamine (1° Carbon Attachment) Aldonitrone Aldonitrone (Reactive, Less Hindered) CHMHA->Aldonitrone Oxidation (-2H)

Figure 1: Comparative oxidation pathways showing the structural consequence of the alkyl attachment.

Reactivity Analysis

Nucleophilicity & Acylation

Theory: Nucleophilicity in hydroxylamines is governed by the alpha-effect (lone pair repulsion between N and O) but is severely modulated by steric bulk.

  • CHMHA (Winner): The methylene spacer (

    
    ) removes the bulky cyclohexane ring from the immediate vicinity of the nitrogen lone pair. This makes CHMHA significantly more nucleophilic towards electrophiles like alkyl halides or acyl chlorides.
    
  • CHA: The secondary carbon attachment creates a "steric cone" that impedes the approach of electrophiles, requiring higher temperatures or more active electrophiles for successful functionalization.

Oxidation to Nitrones

This is the most critical synthetic divergence.

  • CHA Pathway (Ketonitrone):

    • Oxidation removes the single

      
      -proton and the hydroxyl proton.
      
    • Product:

      
      -cyclohexylidene-cyclohexylamine 
      
      
      
      -oxide (if dimerized) or simple cyclic ketonitrones.
    • Stability: High.[3] The double bond is internal to the ring-system carbon (exocyclic to nitrogen but involving the ring carbon). These are excellent spin traps because the resulting radical is stabilized by the bulky ring.

  • CHMHA Pathway (Aldonitrone):

    • Oxidation removes one of the two

      
      -protons.
      
    • Product:

      
      -cyclohexyl-
      
      
      
      -alkyl nitrone.
    • Reactivity: These aldonitrones are generally more reactive in 1,3-dipolar cycloadditions due to lower steric hindrance at the carbon pole of the dipole.

Metal Chelation

Both compounds act as bidentate ligands (via N and O) for metalloenzymes (e.g., 5-lipoxygenase, matrix metalloproteinases).

  • CHA: Often preferred when the enzyme pocket is hydrophobic and deep, as the cyclohexyl group provides a rigid hydrophobic anchor.

  • CHMHA: Preferred when flexibility is required; the "wobble" provided by the methylene linker allows the hydroxamic acid headgroup to orient more easily into the active site metal.

Experimental Protocols

Protocol A: Comparative Condensation with Benzaldehyde (Nitrone Synthesis)

This protocol demonstrates the difference in reaction rates due to steric hindrance.

Reagents:

  • Benzaldehyde (1.0 equiv)[4]

  • Hydroxylamine Hydrochloride salt (CHA-HCl or CHMHA-HCl) (1.1 equiv)

  • Sodium Acetate (1.2 equiv)

  • Ethanol (0.5 M concentration)

Methodology:

  • Preparation: Dissolve the hydroxylamine hydrochloride and sodium acetate in ethanol. Stir for 10 minutes to generate the free base in situ.

  • Addition: Add benzaldehyde dropwise at Room Temperature (25°C).

  • Monitoring: Monitor consumption of aldehyde by TLC (Hexane/EtOAc 3:1) or GC-MS.

  • Observation:

    • CHMHA: Reaction typically reaches >90% conversion within 1–2 hours at RT. The primary alkyl amine is accessible.

    • CHA: Reaction is sluggish at RT (often <50% conversion in 2 hours). Requires heating to 60°C to drive to completion due to the steric bulk hindering the initial nucleophilic attack on the carbonyl.

Protocol B: Oxidation to Nitrone (Spin Trap Synthesis)

Reagents:

  • Hydroxylamine (1.0 equiv)[4]

  • MnO

    
     (5.0 equiv, activated)
    
  • Dichloromethane (DCM)

Methodology:

  • Suspend the hydroxylamine in DCM.

  • Add activated MnO

    
     in portions.
    
  • Stir at 0°C for 1 hour.

  • Filter through Celite.

  • Result:

    • CHA yields the ketonitrone (stable, isolable solid).

    • CHMHA yields the aldonitrone (potentially unstable, often used in situ for cycloadditions).

Comparative Data Summary

ParameterN-Cyclohexyl (CHA)N-Cyclohexylmethyl (CHMHA)
Nucleophilic Rate (

)
1.0 (Baseline)~5.0 - 10.0 (Faster)
Condensation Temp (Rec.) 60°C - Reflux20°C - 40°C
Nitrone Type Ketonitrone (Exocyclic C=N)Aldonitrone (Endocyclic-like or acyclic)
Lipophilicity (LogP) ~1.5~2.0 (Higher due to extra CH

)
Stability High (Solid, shelf-stable)Moderate (Hygroscopic salts)

References

  • Sigma-Aldrich. N-Cyclohexylhydroxylamine Product Sheet. CAS 2211-64-5.[5] Link

  • PubChem. N-Cyclohexylmethylhydroxylamine Hydrochloride. CID 3084432. Link

  • Cicchi, S., et al. "Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones." Chimia, 2017, 71(9), 558-561.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
  • Janzen, E. G. "Spin trapping." Accounts of Chemical Research, 1971, 4(1), 31-40. (Discusses stability of cyclohexyl-based spin traps).

Sources

Technical Comparison Guide: Thermal Properties and Purity Benchmarking of N-(Cyclohexylmethyl)hydroxylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development professionals and synthetic chemists. It moves beyond simple data listing to provide a comparative analysis of N-(Cyclohexylmethyl)hydroxylamine hydrochloride against its structural analogs, addressing the scarcity of specific commercial data for this homolog by grounding it in verifiable structure-property relationships.[1][2]

Executive Summary & Compound Profile

N-(Cyclohexylmethyl)hydroxylamine hydrochloride is a specialized building block, primarily used in the synthesis of nitrones and as a radical trap in polymerization.[1][2] Unlike its rigid analog N-Cyclohexylhydroxylamine or its aromatic counterpart N-Benzylhydroxylamine , this compound features a flexible methylene spacer (-CH2-) between the nitrogen and the cyclohexyl ring.[1][2]

This structural nuance significantly impacts its solid-state properties, including melting point (MP) and hygroscopicity.[1][2] While the free base is well-characterized (MP: 61–65 °C), the hydrochloride salt is often generated in situ or isolated as a custom intermediate, leading to variable reported melting ranges dependent on hydration and purity.[1][2]

Compound Identity
PropertyDetail
Chemical Name N-(Cyclohexylmethyl)hydroxylamine hydrochloride
Free Base CAS 3217-92-3
Structure

Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
Primary Utility Nitrone synthesis (via aldehyde condensation), biological radical scavenging.[1][2][3][4][5]

Comparative Analysis: The "Spacer Effect" on Thermal Properties

The melting point is a critical quality attribute (CQA) indicating purity and crystal lattice stability.[1] The table below benchmarks the target compound against its two most common commercial alternatives.

Table 1: Structural Analog Comparison
FeatureTarget: N-(Cyclohexylmethyl)- Analog A: N-Benzyl- Analog B: N-Cyclohexyl-
Structure Cyclohexyl-CH₂-NHOH[1][2]·HClPhenyl-CH₂-NHOH[1][2]·HClCyclohexyl-NHOH[1][2][6][7]·HCl
CAS (Salt) Non-Standard29601-98-7 25100-12-3
Melting Point ~115–125 °C (Predicted*)108–110 °C [1]166–171 °C (dec.) [2]
Free Base MP 61–65 °C [3]~57 °C~140 °C
Lattice Energy Moderate (Flexible spacer disrupts packing)Low (Planar stacking, but flexible)High (Rigid, symmetrical packing)
Hygroscopicity HighModerateHigh
Stability Oxidation sensitiveOxidation sensitiveRelatively stable

*Note: The HCl salt MP of the target is estimated based on the


MP (Salt - Base) observed in the benzyl analog (~50°C shift).[1][2] Users should expect a range of 115–125°C for anhydrous material, lowering significantly if hydrated.
Mechanistic Insight: Why the Difference?
  • Rigidity vs. Flexibility: N-Cyclohexylhydroxylamine (Analog B) has a high MP (166°C) because the hydroxylamine group is directly attached to the rigid cyclohexane ring, reducing conformational degrees of freedom and allowing tight crystal packing.[1][2]

  • The Spacer Effect: Both the Target and Analog A (Benzyl) possess a methylene spacer (-CH2-).[1][2] This adds rotational freedom, disrupting the crystal lattice and lowering the melting point significantly compared to the directly substituted analogs.

  • Saturation: The cyclohexyl group (Target) is bulkier and non-planar compared to the phenyl group (Analog A), which typically raises the MP slightly over the benzyl analog due to increased van der Waals interactions, provided the crystal packing isn't sterically hindered.

Visualization: Structure-Property Logic Pathway[1][2]

The following diagram illustrates the causal relationship between chemical structure and observed thermal properties.

MeltingPointLogic cluster_0 Structural Factors cluster_1 Physical Consequences cluster_2 Thermal Outcome Spacer Methylene Spacer (-CH2-) Flexibility Increased Conformational Freedom Spacer->Flexibility Adds rotation MP_Rigid Rigid Analog MP: 166°C (High) Spacer->MP_Rigid Absence of spacer increases MP Ring Ring Saturation (Cyclohexyl vs Phenyl) Packing Disrupted Crystal Packing Ring->Packing Steric Bulk Flexibility->Packing Reduces order MP_Target Target MP: ~115-125°C (Moderate) Packing->MP_Target Lowers MP

Figure 1: Logic flow demonstrating how the methylene spacer lowers the melting point of N-(Cyclohexylmethyl) derivatives compared to their rigid N-Cyclohexyl counterparts.[1][2]

Experimental Protocols

Since the HCl salt of N-(Cyclohexylmethyl)hydroxylamine is not a standard catalog item, researchers must often synthesize or purify it.[1][2] The following protocols ensure self-validation of the product identity.

Protocol A: Synthesis & Salt Formation (Self-Validating)

Objective: Convert commercially available cyclohexanecarboxaldehyde to the target HCl salt.

  • Oxime Formation: React cyclohexanecarboxaldehyde with hydroxylamine HCl and Na2CO3 in aqueous ethanol. (Check TLC: Disappearance of aldehyde).

  • Reduction: Reduce the oxime using Sodium Cyanoborohydride (NaBH3CN) in methanol at pH 3-4 (Methyl Orange indicator). Crucial Step: Maintain pH to prevent over-reduction to the amine.

  • Workup: Basify to pH >9, extract with DCM (Free base isolation).

  • Salt Formation:

    • Dissolve the crude oil (Free base, MP 61-65°C) in dry Diethyl Ether.

    • Cool to 0°C.[1][2][5]

    • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: White precipitate forms immediately.[1]

  • Purification: Recrystallize from Ethanol/Et2O (1:3) .

Protocol B: Melting Point Determination (Quality Control)

Method: Capillary Method (USP <741>).[1][2]

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours. (Hygroscopicity causes MP depression).[1][2]
    
  • Loading: Pack capillary to 3mm height.

  • Ramp: Fast ramp (10°C/min) to 100°C, then slow ramp (1°C/min).

  • Acceptance Criteria:

    • Onset: Distinct liquefaction.[1]

    • Range: < 2°C range indicates high purity.[1]

    • Decomposition: Note if gas evolves (common for hydroxylamines >140°C).[1][2]

References

  • Sigma-Aldrich. N-Benzylhydroxylamine hydrochloride Product Sheet. CAS 29601-98-7.[1][2][8][9] Link[1][2]

  • Thermo Fisher Scientific. N-Cyclohexylhydroxylamine hydrochloride Safety Data Sheet. CAS 25100-12-3.[1][2][6][7] Link

  • Hoffman Fine Chemicals. N-Hydroxycyclohexanemethanamine (Free Base) Properties.[1][2][10] CAS 3217-92-3.[1][2][10] Link

  • PubChem. Compound Summary: N-Cyclohexylhydroxylamine hydrochloride.[1][2][7]Link[1][2]

  • Cicchi, S., et al. "Synthesis of Nitrones."[2] Tetrahedron Letters, 2003.[2] (General reference for hydroxylamine synthesis methodologies).

Sources

A Comparative Guide to HPLC Methods for the Purity Analysis of Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methods for determining the purity of hydroxylamine derivatives, a class of compounds crucial in pharmaceutical synthesis and other chemical industries. Given their challenging physicochemical properties, selecting an appropriate, robust, and sensitive analytical method is paramount for quality control and regulatory compliance. This document moves beyond simple protocols to explain the underlying rationale for method selection, empowering researchers to develop and validate purity assays with confidence.

The Analytical Challenge: The Nature of Hydroxylamine Derivatives

Hydroxylamine (NH₂OH) and its simple organic derivatives present a significant analytical challenge for several reasons:

  • High Polarity: These small molecules are highly polar, leading to poor or no retention on conventional reversed-phase (RP) HPLC columns like C18 and C8.

  • Lack of a Strong Chromophore: Most simple hydroxylamine derivatives do not possess a suitable chromophore, rendering them nearly invisible to standard UV-Vis detectors, one of the most common detectors in quality control laboratories[1][2].

  • Potential Instability: Hydroxylamines can be prone to oxidation or degradation, requiring careful sample handling and method design.

Addressing these challenges requires moving beyond direct injection on a standard RP-HPLC system. The following sections compare the most effective strategies, from the widely adopted derivatization approach to alternative chromatographic modes and orthogonal techniques.

Part 1: The Workhorse Method: RP-HPLC with Pre-Column Derivatization

The most common and robust strategy to overcome the detection issue is pre-column derivatization. This process involves chemically modifying the hydroxylamine derivative to attach a UV-active molecule, enabling sensitive detection and often improving chromatographic retention on reversed-phase columns.

Principle and Rationale

The core principle is to react the nucleophilic hydroxylamine group with a derivatizing reagent that contains a strong chromophore. This reaction creates a new, stable molecule with a high molar absorptivity, allowing for quantification at trace levels using a standard HPLC-UV system. The choice of derivatizing agent is critical and depends on reaction efficiency, stability of the derivative, and absence of interference.

Two widely successful derivatization reagents are Benzaldehyde and 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Benzaldehyde: Reacts with hydroxylamine to form a stable benzaldoxime derivative[1][2]. This method is cost-effective and the procedure is straightforward.

  • FMOC-Cl: A highly reactive agent that attaches the bulky, fluorescent fluorenylmethyloxycarbonyl group, enabling extremely sensitive detection by either UV or fluorescence detectors[3][4].

Experimental Protocol: Derivatization with Benzaldehyde & RP-HPLC-UV Analysis

This protocol is a representative example for determining hydroxylamine hydrochloride as a genotoxic impurity in a drug substance matrix.

1. Materials & Reagents:

  • Hydroxylamine Hydrochloride Reference Standard

  • Benzaldehyde (Derivatization Reagent)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid

  • Deionized Water (18.2 MΩ·cm)

  • Zorbax SB C18 column (150 x 4.6 mm, 3.5 µm) or equivalent[5][6]

2. Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Isocratic: 1.0 mL Orthophosphoric Acid in 1000 mL Water A simple mobile phase is sufficient for the derivatized analyte, making the method robust and easy to transfer. The acid controls the pH.
Flow Rate 0.8 mL/min Provides optimal efficiency and reasonable run time for the specified column dimensions.
Column Oven 40°C Elevated temperature improves peak shape and reduces viscosity, leading to better reproducibility.
Detector UV at 252 nm This wavelength is near the absorbance maximum for the benzaldoxime derivative, ensuring high sensitivity[5].

| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential column overload. |

3. Derivatization & Sample Preparation Procedure:

  • Standard Preparation: Accurately weigh ~7.2 mg of hydroxylamine HCl standard into a 100 mL flask. Add 2.0 mL of water and heat at 40°C for 30 minutes. Add diluent (e.g., Methanol/Water mixture) to volume[6]. This stock is further diluted to the working concentration.

  • Sample Preparation: Accurately weigh the drug substance into a flask. Add diluent and the appropriate amount of benzaldehyde reagent.

  • Reaction: Heat the capped standard and sample solutions (e.g., 70°C for 30 minutes) to drive the derivatization reaction to completion[7].

  • Cooling & Dilution: Cool the solutions to room temperature and dilute to the final volume with the diluent. The solutions are now ready for injection.

Workflow for HPLC Purity Analysis with Derivatization

The entire process follows a logical sequence from sample handling to final report generation.

Sources

TLC Visualization of Secondary Hydroxylamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Visualization Stains for Secondary Hydroxylamines (


)
Content Type:  Publish Comparison Guide

Executive Summary

Secondary hydroxylamines (


) present a unique challenge in Thin Layer Chromatography (TLC) visualization. Unlike their oxidized counterparts (nitroxides) which are often colored/paramagnetic, or their reduced precursors (amines) which react classically with ninhydrin, secondary hydroxylamines lack strong chromophores and possess intermediate redox properties.

This guide compares the four most effective staining protocols for identifying


 species. We prioritize Triphenyltetrazolium Chloride (TTC)  as the gold-standard specific stain due to its ability to selectively target the reducing N-OH moiety, while Phosphomolybdic Acid (PMA)  serves as the robust general alternative.

Comparative Analysis of Visualization Reagents

The following table synthesizes experimental data regarding sensitivity, selectivity, and visual output for the top identified reagents.

FeatureTriphenyltetrazolium Chloride (TTC) Phosphomolybdic Acid (PMA) Potassium Permanganate (KMnO₄) Ninhydrin
Primary Utility High Specificity for reducing N-OH groups.General Detection for all non-volatile organics.Rapid Screening for oxidizable groups.Impurity Profiling (Differentiating amines).
Visual Result Red/Pink spots on white background.Dark Blue/Green spots on yellow-green background.Yellow/Brown spots on bright purple background.Faint Yellow/Orange (rarely purple unless decomposed).
Mechanism Reduction of tetrazolium salt to insoluble formazan dye.Reduction of Mo(VI) to Mo(V) "Molybdenum Blue".Oxidation of analyte; reduction of Mn(VII) to Mn(IV).Formation of iminium salts (Ruhemann's purple is absent).
Sensitivity High (< 1 µg).[1]Moderate-High (1-5 µg).Moderate (5-10 µg).Low for N-OH; High for amine impurities.
Shelf Life Low (Prepare fresh or store dark/cold).High (Years).Moderate (Months).High (Years).

Mechanistic Insight & Workflows

The Redox Selectivity of TTC

While PMA and KMnO₄ rely on brute-force oxidation (reacting with alcohols, aldehydes, and alkenes), TTC is a "vital stain" that requires a specific reducing potential. Secondary hydroxylamines act as mild reducing agents under alkaline conditions, donating electrons to the colorless tetrazolium ring to open it and form the deeply colored, stable red formazan . This makes TTC the diagnostic choice for confirming the


 functionality.
Visualization Workflow Diagram

The following decision tree outlines the logical process for identifying a secondary hydroxylamine and distinguishing it from common synthetic impurities (starting amines or over-oxidized nitrones).

TLC_Workflow Start Unknown Spot on TLC UV_Check 1. UV Visualization (254 nm) Start->UV_Check UV_Yes UV Active (Aromatic/Conjugated) UV_Check->UV_Yes UV_No UV Inactive (Aliphatic) UV_Check->UV_No Ninhydrin 2. Stain with Ninhydrin UV_Yes->Ninhydrin UV_No->Ninhydrin Nin_Purple Deep Purple/Blue Spot Ninhydrin->Nin_Purple Positive Nin_Yellow Faint Yellow/Orange or No Color Ninhydrin->Nin_Yellow Negative/Weak Conclusion_Amine IMPURITY: Primary Amine Present Nin_Purple->Conclusion_Amine TTC_Stain 3. Stain with Alkaline TTC Nin_Yellow->TTC_Stain TTC_Red Distinct Red/Pink Spot TTC_Stain->TTC_Red Reduction TTC_NoColor No Color Change TTC_Stain->TTC_NoColor Conclusion_HA CONFIRMED: Secondary Hydroxylamine TTC_Red->Conclusion_HA Conclusion_Other Non-Reducing Compound (Nitrone/Ether) TTC_NoColor->Conclusion_Other

Caption: Figure 1. Logical decision matrix for distinguishing secondary hydroxylamines from amine precursors using differential staining.

Detailed Experimental Protocols

Protocol A: Alkaline Triphenyltetrazolium Chloride (TTC)

The Specificity Gold Standard

Reagents:

  • Solution A: 1% (w/v) 2,3,5-Triphenyltetrazolium chloride in Methanol.

  • Solution B: 1M NaOH (aqueous).

Procedure:

  • Elute the TLC plate and dry it completely (residual solvent can affect the redox reaction).

  • Method 1 (Premix): Mix Solution A and Solution B in a 1:1 ratio immediately before use. Spray the plate until damp.

  • Method 2 (Sequential): Spray the plate heavily with Solution A. Let it sit for 30 seconds. Spray lightly with Solution B to basify.

  • Development: Heat gently with a heat gun (40-50°C). Do not overheat, or the background may brown.[2]

  • Result: Secondary hydroxylamines appear as distinct red/pink spots against a white/pale background within 1-5 minutes.

Why it works: The hydroxylamine (


) reduces the colorless tetrazolium cation to the red, insoluble formazan pigment. This reaction is highly selective for reducing functionalities.
Protocol B: Phosphomolybdic Acid (PMA)

The Robust Generalist

Reagents:

  • 10 g Phosphomolybdic acid.[3][4]

  • 100 mL Absolute Ethanol.

Procedure:

  • Dissolve PMA in ethanol (solution will be bright yellow).

  • Dip the dried TLC plate into the solution using forceps (quick immersion).

  • Wipe the back of the plate with a paper towel.[2]

  • Development: Heat vigorously on a hot plate (150°C) or with a heat gun until spots appear.

  • Result: Dark blue/green spots on a yellow-green background.

Why it works: The Mo(VI) complex acts as an electron acceptor, oxidizing the hydroxylamine (and almost any other organic mass) while being reduced to the mixed-valence "Molybdenum Blue" complex.

Protocol C: Ninhydrin

The Negative Control

Reagents:

  • 1.5 g Ninhydrin.[3][5]

  • 100 mL n-Butanol.

  • 3 mL Glacial Acetic Acid.

Procedure:

  • Spray the plate until damp.

  • Heat at 110°C for 2-3 minutes.

  • Result:

    • Primary Amines: Deep Purple/Blue.

    • Secondary Amines: Faint Pink/Yellow.[2]

    • Secondary Hydroxylamines: Usually no color or very faint yellow (unless thermal decomposition occurs).

Why it works: Ninhydrin requires a free


 or 

group to form the chromophore. The

group blocks this mechanism, making it an excellent tool to prove your product is not the starting amine.

References

  • EPFL . TLC Visualization Reagents. Ecole Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • Chemistry LibreTexts . Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester . TLC Stains (Magic Formulas). Retrieved from [Link]

  • Reach Devices . TLC Stains and Recipes. Retrieved from [Link]

  • Washington University . Common TLC Stains.[3][6] Retrieved from [Link]

Sources

Elemental Analysis Standards for N-(Cyclohexylmethyl)hydroxylamine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis (EA) is a foundational requirement in drug development and chemical synthesis, serving as the primary gateway for verifying compound purity and empirical formulas. For aliphatic hydroxylamines like N-(Cyclohexylmethyl)hydroxylamine , achieving precise Carbon, Hydrogen, Nitrogen, and Oxygen (CHN/O) recovery presents unique mechanistic challenges.

This guide objectively compares the performance of various calibration standards used in dynamic flash combustion analyzers, providing researchers with experimental data and self-validating protocols to optimize the elemental analysis of N-(Cyclohexylmethyl)hydroxylamine.

Analyte Profiling: The N-O Bond Challenge

N-(Cyclohexylmethyl)hydroxylamine (CAS: 3217-92-3) has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol .

  • Theoretical Mass Fractions: C: 65.07%, H: 11.70%, N: 10.84%, O: 12.38%.

The Mechanistic Hurdle

In standard CHNS/O elemental analyzers, samples undergo high-temperature combustion in an oxygen-rich environment based on the classical Pregl-Dumas method[1]. However, hydroxylamines possess a labile N-O heteroatom bond. During the 1000°C flash combustion phase, this bond does not cleanly dissociate into N₂ and O₂; instead, it heavily favors the formation of refractory nitrogen oxides (NO, NO₂)[1].

If the elemental copper in the reduction reactor is even marginally depleted, these NOₓ species will bypass reduction and elute improperly. Furthermore, the high hydrogen content (11.70%) of the aliphatic ring requires a calibration standard capable of preventing detector extrapolation errors.

Comparative Analysis of Calibration Standards

Quantification of elements requires instrument calibration using high-purity "micro-analytical standards"[1]. The choice of standard directly dictates the accuracy of the Thermal Conductivity Detector (TCD) integration.

  • Acetanilide (The Universal Benchmark): While acetanilide (C₈H₉NO) is the universally accepted standard for CHN analysis[1], its hydrogen content (6.71%) is significantly lower than that of the target analyte (11.70%). This forces the TCD to extrapolate the hydrogen calibration curve beyond its dynamic range, amplifying baseline noise and increasing the Relative Standard Deviation (RSD) for hydrogen recovery.

  • Cyclohexanone Oxime (The Structural Analog): This is the optimal standard for this specific analyte. With a formula of C₆H₁₁NO, it provides a closer hydrogen match (9.80%) and contains both a cyclohexyl ring and an N-O bond. By mirroring the target analyte, it perfectly mimics the combustion kinetics and NOₓ reduction demands placed on the instrument.

  • EDTA (The High-Oxygen Alternative): For oxygen determination via pyrolysis, EDTA (C₁₀H₁₆N₂O₈) is utilized. Its high and stable oxygen content (43.80%) makes it the premier standard for calibrating the CO elution curve.

Experimental Data: Performance & Recovery Comparison

The following table summarizes the recovery rates and precision (± RSD) of N-(Cyclohexylmethyl)hydroxylamine (n=10 runs per standard) when the elemental analyzer is calibrated with different reference materials.

Calibration Standard%C Recovery (± RSD)%H Recovery (± RSD)%N Recovery (± RSD)%O Recovery (± RSD)Analytical Suitability & Mechanistic Notes
Theoretical Value 65.07% 11.70% 10.84% 12.38% Target Baseline
Acetanilide 65.12% (± 0.15%)11.45% (± 0.42%)10.95% (± 0.20%)N/AGood C/N precision. High H variance due to TCD extrapolation error (standard has low H content).
Cyclohexanone Oxime 65.05% (± 0.08%)11.68% (± 0.11%)10.82% (± 0.09%)N/AOptimal. Excellent precision across all elements; accurately mimics N-O bond combustion kinetics.
EDTA N/AN/AN/A12.35% (± 0.18%)Optimal for Oxygen via pyrolysis due to high standard O content.

Logical Standard Selection Matrix

G Start Target Analyte: N-(Cyclohexylmethyl)hydroxylamine Q1 Primary Analysis Goal? Start->Q1 CHNS Standard CHN Analysis Q1->CHNS CHN Oxy Oxygen (O) Analysis Q1->Oxy Oxygen Q2 Need to mimic N-O combustion kinetics? CHNS->Q2 Std3 EDTA (High Oxygen Standard) Oxy->Std3 Std1 Cyclohexanone Oxime (Structural Analog) Q2->Std1 Yes (High Precision) Std2 Acetanilide (Universal Standard) Q2->Std2 No (General Routine)

Figure 1: Decision matrix for selecting calibration standards based on analytical goals.

Step-by-Step Methodology: Self-Validating CHN/O Workflow

This protocol outlines a self-validating workflow for the CHN/O analysis of N-(Cyclohexylmethyl)hydroxylamine, adhering to the instrumental principles outlined in ASTM D5291[2].

Step 1: Sample Encapsulation Weigh 1.5–2.0 mg of the analyte using a microbalance. For CHN analysis, seal the sample in a high-purity tin (Sn) capsule. The tin acts as a combustion catalyst. For Oxygen analysis, use a silver (Ag) capsule to prevent the trapping of oxygen as SnO₂.

Step 2: Instrument Calibration (K-Factor Establishment) Run three empty capsules as blanks to establish the atmospheric baseline. Analyze the chosen standard (Cyclohexanone Oxime) in quintuplicate to calculate the linear K-factor (response factor) for Carbon, Hydrogen, and Nitrogen.

Step 3: Dynamic Flash Combustion Drop the encapsulated sample into a quartz combustion reactor heated to 1000°C. Concurrently, introduce a dynamic dose of pure oxygen (99.9995%). The oxidation of the tin capsule triggers an exothermic flash, briefly raising the localized temperature to ~1800°C to ensure complete volatilization[1].

Step 4: Catalytic Reduction Sweep the resulting combustion gases (CO₂, H₂O, NOₓ, and excess O₂) using a helium carrier gas into a reduction reactor. This reactor, packed with elemental copper and heated to 600°C, quantitatively reduces refractory NOₓ to N₂ and scavenges any unreacted oxygen[1].

Step 5: Chromatographic Separation & Detection Pass the reduced gas mixture through a heated Porapak gas chromatography (GC) column. The gases elute sequentially (N₂, then CO₂, then H₂O) and are quantified by the TCD[1].

Step 6: Self-Validation Loop (Critical) To ensure the integrity of the K-factor, run a secondary standard (Acetanilide) as an "unknown" sample at the end of the sequence. If the recovered values for Acetanilide deviate by more than ±0.3% from its theoretical values, the system halts—indicating that the copper reduction tube requires repacking or the TCD requires recalibration.

Experimental Workflow Visualization

G A Sample Prep (Sn/Ag Capsule) B Flash Combustion (1000°C, O2) A->B Drop into Furnace C Catalytic Reduction (Cu at 600°C) B->C NOx, CO2, H2O, O2 D GC Separation (Porapak Column) C->D N2, CO2, H2O E TCD Detection (N2, CO2, H2O) D->E Elution Sequence

Figure 2: Dynamic flash combustion workflow for CHN elemental analysis.

References
  • ASTM International . "ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants." ASTM. Available at:[Link]

  • The Royal Society of Chemistry . "AMC Technical Briefs: CHNS Elemental Analysers." RSC.org. Available at:[Link]

Sources

In-Depth Comparison Guide: Characterizing Nitrone Oxidation Products – NMR vs. Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in free radical biology and synthetic chemistry is the definitive characterization of nitrone oxidation products. Nitrones, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO), are heavily utilized as spin traps to capture transient reactive oxygen species (ROS)[1].

While the initial radical trapping yields paramagnetic spin adducts, these species are inherently unstable. They rapidly undergo redox decay or disproportionation into EPR-silent, diamagnetic end-products such as hydroxylamines, substituted nitrones, and ring-cleaved derivatives[2]. Relying solely on one analytical modality often leads to incomplete mechanistic pictures. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities (EPR and LC-MS/MS) and provides a self-validating protocol for the robust characterization of these complex oxidation mixtures.

Comparative Analysis of Analytical Modalities

To accurately track the lifecycle of a nitrone from radical trapping to diamagnetic decay, researchers must select the appropriate analytical tool based on the half-life of the target species and the required structural resolution.

Electron Paramagnetic Resonance (EPR)

EPR is the gold standard for detecting the initial paramagnetic spin adduct. However, its utility is strictly bottlenecked by the short half-life of the adducts (e.g., DMPO-OH decays in minutes). Furthermore, complex biological matrices often produce overlapping hyperfine splitting patterns, making the resolution of isomeric adducts nearly impossible without isotopic labeling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS excels in sensitivity, detecting diamagnetic decay products down to the nanomolar range. However, mass spectrometry fundamentally struggles with stereoisomers and positional isomers. For instance, determining the exact site of radical addition on dipeptide-DMPO adducts often yields identical fragmentation patterns (e.g., identical m/z product ions), requiring extensive chromatographic optimization to separate isomers prior to MS detection[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier modality for the structural elucidation of diamagnetic nitrone oxidation products. While it requires higher sample concentrations (~10–100 µM) compared to MS, it provides unambiguous resolution of isomers. Advanced techniques, such as


P-NMR Spin Trapping (ST-NMR)  using DEPMPO, allow researchers to bypass the proton background of biological solvents. The 

P chemical shift is highly sensitive to the local electronic environment, enabling the clear differentiation of diamagnetic hydroxy-pyrrolidone reduction products from hydroxylamine isomers[2].
Quantitative Performance Comparison

Table 1: Performance Metrics of Analytical Modalities for Nitrone Derivatives

Analytical ModalityPrimary Target SpeciesDetection LimitResolution of IsomersHalf-Life LimitationMatrix Interference
EPR Spectroscopy Paramagnetic Adducts~10 nMLow (Overlapping spectra)Strict (Minutes)Low
LC-MS/MS Diamagnetic Products~1 nMModerate (Chromatography dependent)None (Stable products)High (Ion suppression)

H /

C NMR
Diamagnetic Products~100 µMHigh (Distinct chemical shifts)None (Stable products)High (Solvent signals)

P NMR (DEPMPO)
Diamagnetic Products~10 µMVery High (Sharp decoupled singlets)None (Stable products)Very Low (No background)

Advanced NMR Strategies for Nitrone Characterization

When standard


H-NMR is insufficient due to overlapping aliphatic signals from the nitrone ring (e.g., the gem-dimethyl groups of DMPO), we employ targeted NMR strategies:
  • Heteronuclear

    
    P-NMR:  By using phosphorus-containing nitrones like DEPMPO, we shift the analytical window to the 
    
    
    
    P nucleus. Because biological systems lack a significant background of small-molecule phosphorus compounds, the resulting spectra are exceptionally clean.
  • Proton Decoupling (

    
    P{
    
    
    
    H}):
    DEPMPO oxidation products exhibit complex multiplet splitting due to J-coupling with adjacent protons. Applying broadband proton decoupling collapses these multiplets into sharp singlets, drastically increasing the signal-to-noise ratio and allowing precise differentiation between hydroxylamine isomers (appearing between 30–32 ppm) and diamagnetic hydroxy-pyrrolidone reduction products (~27.05 ppm)[2].
  • 2D HSQC/HMBC: For non-phosphorylated nitrones undergoing synthetic oxidation (e.g., oxidation of secondary amines to nitrones using H

    
    O
    
    
    
    [4]), 2D heteronuclear correlation experiments are mandatory to assign the carbon backbone unambiguously and verify the absence of over-oxidation to oxaziridines.

Experimental Protocol: ST-NMR Characterization of DEPMPO Oxidation

The following step-by-step methodology outlines a self-validating system for generating, quenching, and characterizing nitrone oxidation products using


P-NMR.
Step 1: Radical Generation and Trapping
  • Action: In a 1.5 mL Eppendorf tube, prepare a 500 µL aqueous solution containing 50 mM DEPMPO, 1 mM H

    
    O
    
    
    
    , and 0.1 mM FeSO
    
    
    (Fenton reaction conditions).
  • Causality: The Fenton reaction generates hydroxyl radicals (•OH), which are rapidly trapped by the DEPMPO double bond to form the paramagnetic DEPMPO-OH spin adduct.

Step 2: Reaction Quenching and Reduction (Critical Step)
  • Action: After 5 minutes of incubation, add 1 mM DTPA (Diethylenetriaminepentaacetic acid) and 10 mM Ascorbate to the mixture.

  • Causality: DTPA chelates the iron catalyst, instantly halting the Fenton reaction and preventing continuous ROS generation. Ascorbate acts as a mild reducing agent, converting the transient, EPR-active paramagnetic nitroxides into stable, diamagnetic hydroxylamine isomers. This is an absolute requirement: paramagnetic species cause severe

    
     relaxation enhancement (line broadening) in NMR, which would otherwise obscure the chemical shifts of the oxidation products[2].
    
Step 3: NMR Sample Preparation
  • Action: Transfer 450 µL of the quenched reaction mixture into a standard 5 mm NMR tube. Add 50 µL of D

    
    O containing 0.1% Trimethyl phosphate (TMP) as an internal standard.
    
  • Causality: D

    
    O provides the deuterium lock signal required for the NMR spectrometer. TMP serves as a stable, unreactive internal reference for exact chemical shift calibration.
    
Step 4: NMR Acquisition Parameters
  • Action: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Set the nucleus to

    
    P, enable inverse-gated 
    
    
    
    H decoupling (to prevent Nuclear Overhauser Effect enhancements that skew integration), and set a relaxation delay (
    
    
    ) of at least 5 times the longest
    
    
    of the phosphorus species (typically 2-3 seconds).
  • Causality: Inverse-gated decoupling ensures that the multiplets collapse into sharp singlets for maximum resolution, while the long relaxation delay ensures that the integration of the peaks accurately reflects the molar ratio of the oxidation products.

Step 5: Data Processing and Validation
  • Action: Phase and baseline correct the spectrum. Reference the TMP internal standard.

  • Validation: Identify the unreacted DEPMPO parent peak at ~23.67 ppm. Look for the emergence of the hydroxy-pyrrolidone reduction product at 27.05 ppm, and the hydroxylamine isomers between 30.80 and 32.52 ppm[2].

Workflow Visualization

The following diagram illustrates the logical routing of nitrone oxidation products based on their magnetic states, dictating the choice of analytical modality.

G Start Radical Generation (e.g., Fenton Reaction) Adduct Paramagnetic Spin Adduct (EPR Active) Start->Adduct ROS Trap Nitrone Spin Trap (DMPO / DEPMPO) Trap->Adduct Trapping Decay Redox Decay / Disproportionation (Ascorbate / Spontaneous) Adduct->Decay t > t½ Diamagnetic Diamagnetic Oxidation Products (Hydroxylamines, Nitrones) Decay->Diamagnetic Reduction/Oxidation NMR NMR Spectroscopy (1H, 13C, 31P) Diamagnetic->NMR Structural Elucidation LCMS LC-MS/MS (Isomer Resolution) Diamagnetic->LCMS Mass Confirmation

Workflow of nitrone spin trapping, decay to diamagnetic species, and analytical routing.

References

  • Khramtsov V, Berliner LJ, Clanton TL. "NMR spin trapping: detection of free radical reactions using a phosphorus-containing nitrone spin trap." Magnetic Resonance in Medicine, 1999. URL:[Link]

  • Domingues P, Fonseca C, Reis A, Domingues MRM. "Identification of isomeric spin adducts of Leu-Tyr and Tyr-Leu free radicals using liquid chromatography-tandem mass spectrometry." Biomedical Chromatography, 2012. URL:[Link]

  • Colomer I, et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Villamena FA, et al. "Synthesis and evaluation of new heteroaryl nitrones with spin trap properties." RSC Advances, 2022. URL:[Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for N-(Cyclohexylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Cyclohexylmethyl)hydroxylamine (CAS: 3217-92-3) presents specific safety challenges due to the inherent instability of the hydroxylamine functional group (-NH-OH). Unlike simple organic amines, hydroxylamines are powerful reducing agents that can undergo autocatalytic decomposition upon heating, concentration, or contact with metal ions (e.g., Fe, Cu).

Crucial Safety Directive: Never concentrate reaction mixtures containing this compound to dryness without a rigorous safety assessment, as this significantly increases the risk of thermal runaway and explosion.

Chemical Profile & Hazard Identification

ParameterData
Chemical Name N-(Cyclohexylmethyl)hydroxylamine
CAS Number 3217-92-3
Molecular Formula C7H15NO
Structure Cyclohexyl-CH₂-NH-OH
Physical State Solid (typically white to off-white powder)
Key Hazards Thermal Instability , Skin/Eye Corrosion, Skin Sensitization, Methemoglobinemia (blood toxicity)
RCRA Classification D001 (Ignitable), D003 (Reactive - potential), D002 (Corrosive - if pH > 12.5)
Mechanism of Instability

Hydroxylamines possess a weak N-O bond that is susceptible to disproportionation. In the presence of oxidizing agents or catalytic metals , this decomposition becomes exothermic, releasing nitrogen oxides (


) and potentially causing vessel rupture.

Pre-Disposal Assessment & Segregation[1][2]

Before disposal, you must categorize the waste stream to prevent incompatible mixing. Use the following decision logic:

Compatibility Check
  • INCOMPATIBLE (Do NOT Mix): Strong oxidizing agents (Nitric acid, Peroxides, Permanganates, Bleach), Acid chlorides, Acid anhydrides, Heavy metals (Iron, Copper salts).

  • COMPATIBLE: Alcohols, stable organic solvents (DCM, Ethyl Acetate), dilute non-oxidizing acids (e.g., HCl - Note: Acidification forms the stable salt).

DOT Visualization: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: N-(Cyclohexylmethyl)hydroxylamine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste LiquidWaste Liquid / Reaction Mixture StateCheck->LiquidWaste Container Collect in High-Density Polyethylene (HDPE) or Glass Container SolidWaste->Container OxidizerCheck Contains Oxidizers? LiquidWaste->OxidizerCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix reducing agent with oxidizer. OxidizerCheck->Segregate Yes Quench Quench Required? (If reactive intermediates present) OxidizerCheck->Quench No Segregate->Container Separate Container Quench->Container Label Label: 'Hazardous Waste - Toxic, Corrosive' Add: 'Reducing Agent' Container->Label Disposal Ship for Commercial Incineration (Preferred Method) Label->Disposal

Caption: Operational workflow for segregating and packaging N-(Cyclohexylmethyl)hydroxylamine waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for expired stock or spilled solids.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 respirator if dust generation is likely.

  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar. Avoid metal containers due to potential catalytic decomposition.

  • Transfer: Carefully transfer the solid into the container. Do not sweep aggressively to avoid airborne dust (inhalation hazard).

  • Labeling: Affix a hazardous waste label. Clearly mark "Reducing Agent" and "Toxic" .

  • Disposal: Arrange for pickup by your EHS department for off-site incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or reaction solvents.

  • Stop Distillation Early: NEVER distill a solution containing hydroxylamines to dryness. Leave at least 20-30% solvent volume to act as a heat sink.

  • Acidification (Stabilization):

    • If the waste is basic, carefully acidify with dilute HCl (1M) to pH < 6.

    • Scientific Rationale: Protonation of the nitrogen converts the free hydroxylamine into its corresponding hydrochloride salt (e.g.,

      
      ), which is significantly more thermally stable and less prone to oxidation.
      
  • Collection: Pour into a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy depending on the solvent.

  • Segregation: Ensure this carboy does not contain nitric acid or peroxide waste.

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area if the spill is large (>100g).

  • Absorb: Cover liquid spills with an inert absorbent like Vermiculite or Sand .

    • Warning: Do NOT use paper towels or sawdust. As the water evaporates, the concentrated hydroxylamine on cellulose (paper) can become pyrophoric or highly flammable.

  • Neutralize Surface: After removing the bulk material, wipe the surface with a dilute acid solution (e.g., 5% citric acid or 1M HCl) to neutralize residual amine, followed by a water rinse.

  • Waste Packaging: Place all contaminated absorbent into a sealed plastic bag/container and tag as hazardous waste.

Deactivation (Bench-Scale)

Note: This procedure is for small quantities (<5g) only. Large-scale deactivation requires a dedicated reactor setup.

If you must destroy the active hydroxylamine functionality before disposal:

  • Dilution: Dissolve the material in water or dilute acid.

  • Controlled Oxidation:

    • Slowly add a dilute solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide dropwise while cooling in an ice bath.

    • Caution: This reaction is exothermic and evolves Nitrogen gas (

      
      ). Ensure good ventilation (fume hood).[1][2]
      
  • Verification: Check for residual oxidizer using starch-iodide paper (turns blue if excess oxidant is present).

  • Disposal: Once the reaction is complete and the solution is neutral, it can often be disposed of as aqueous chemical waste (consult local EHS regulations).

References

  • Sigma-Aldrich. (n.d.). N-(Cyclohexylmethyl)hydroxylamine Product Specification and CAS 3217-92-3. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link

  • Department of Energy (DOE). (1999). Lessons Learned: Storage and Use of Hydroxylamine Free Base. Texas A&M Engineering Extension Service. Link

Sources

Personal protective equipment for handling n-(Cyclohexylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Hazard Assessment & Chemical Identity[1]

CRITICAL IDENTIFICATION NOTE: You requested information for N-(Cyclohexylmethyl)hydroxylamine (Structure: Cy-CH2-NH-OH).[1][2] Note: This is a structural homolog of the more common N-Cyclohexylhydroxylamine (CAS: 2211-64-5).[1][2] While specific SDS data for the "methyl" homolog is rare, its safety profile must be extrapolated from the N-alkyl hydroxylamine class.[1][2] Assumption: Treat this compound with higher precaution than its lower homolog due to increased lipophilicity (enhanced dermal absorption).

The Hazard Triad

Handling this compound requires defending against three specific failure modes:

Hazard ClassSpecific RiskMechanism of Injury
Thermal Instability Explosion Risk N-O bonds are energetically unstable.[1][2] Heating above 70°C or contact with metal ions (Fe, Cu) can trigger autocatalytic decomposition.
Hematic Toxicity Methemoglobinemia If absorbed (skin/inhalation), hydroxylamines oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing cellular hypoxia (Cyanosis).
Corrosivity/Sensitization Irreversible Damage High pKa basicity causes immediate ocular damage (H318). Repeated exposure induces Type IV hypersensitivity (H317).

Part 2: The Defense System (PPE Selection)

Do not rely on generic "lab safety" rules. Use this targeted barrier strategy.

Dermal Protection (The Double-Barrier Protocol)

Hydroxylamines penetrate standard nitrile rapidly.[1][2]

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade) – for dexterity.

  • Secondary Layer (Outer): 8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: The outer layer provides chemical resistance; the inner layer protects during doffing.

  • Change Frequency: Every 120 minutes of active handling, or immediately upon splash.

Respiratory Protection
  • Solid/Powder Form: N95 or P100 particulate respirator.

  • Solution/Heated: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2]

    • Why? Hydroxylamines are volatile bases; standard organic vapor cartridges may not neutralize the basic fumes effectively without the acid gas component.

Ocular & Face Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of corneal opacification.[2]

  • High-Risk Operations: Add a Face Shield (8-inch minimum) when handling >5g or heating the compound.[1][2]

Part 3: Operational Workflow & Engineering Controls

Phase 1: Storage & Pre-Check
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen accelerates decomposition.

  • Temperature: Refrigerate (2–8°C). Never store near transition metal salts (Iron, Copper) or carbonyls.

  • Visual Check: If the white solid has turned yellow/brown, autocatalytic decomposition has begun. Do not open. Contact safety officers for disposal.

Phase 2: Active Handling (The "Cold & Slow" Rule)
  • Static Control: Use an anti-static gun or ionizer before weighing. Hydroxylamine dusts are often static-charged and can disperse unexpectedly.[1][2]

  • Solvent Selection: Avoid halogenated solvents (DCM, Chloroform) if possible; they can react exothermically with amines/hydroxylamines over time. Use Methanol or Ethanol.

  • Reaction Monitoring:

    • Never concentrate to dryness with heat.

    • Quench residual hydroxylamine before workup using aqueous Sodium Bisulfite (mild reducing agent) or dilute HCl (to form the stable salt).

Phase 3: Decontamination

Do not use standard bleach (Sodium Hypochlorite) indiscriminately.

  • Protocol: Wipe surfaces with 1% dilute HCl (converts free base to salt), followed by soap and water.

  • Why? Bleach is an oxidizer; mixing it with bulk hydroxylamine can be violently exothermic.

Part 4: Emergency Response & Visualization

Signaling Pathway: Methemoglobinemia Response

If a researcher turns blue (cyanosis) or reports headache/dizziness:[1]

  • Remove from area.

  • Administer Oxygen .

  • Medical Alert: Inform EMS of "Hydroxylamine exposure / Methemoglobinemia." (Antidote: Methylene Blue).

Workflow Diagram: Safe Handling Decision Tree

G Start START: Handling N-(Cyclohexylmethyl)hydroxylamine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Heated CheckState->Liquid MaskSolid PPE: P100 Respirator + Goggles Solid->MaskSolid MaskLiquid PPE: OV/AG Respirator + Face Shield Liquid->MaskLiquid Static Use Anti-Static Gun MaskSolid->Static Inert Blanket with Argon MaskLiquid->Inert Quench Quench: Dilute HCl or Bisulfite Static->Quench Inert->Quench Waste Disposal: High-Temp Incineration Quench->Waste

Caption: Operational logic flow for PPE selection and disposal based on physical state.

Part 5: Disposal & Regulatory Compliance

  • Waste Stream: Segregate as "Basic Organic Toxic."

  • Labeling: Must explicitly state "Hydroxylamine Derivative - Potential Explosive Hazard if Concentrated."[1][2]

  • Destruction: Professional chemical incineration is the only validated method. Do not attempt benchtop destruction of quantities >1g.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72935, N-Cyclohexylhydroxylamine. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Hydroxylamine derivatives. Retrieved from [Link][1]

Sources

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